Boc-Cys(tBu)-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4S/c1-11(2,3)17-10(16)13-8(9(14)15)7-18-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGARKMDCQCLMCS-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461358 | |
| Record name | Boc-Cys(tBu)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56976-06-8 | |
| Record name | Boc-Cys(tBu)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Application of Boc-Cys(tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine, commonly referred to as Boc-Cys(tBu)-OH. This protected amino acid is a critical building block in peptide synthesis, particularly in the context of drug discovery and development where precise control over peptide structure is paramount. This document details its chemical structure, physicochemical properties, and its application in solid-phase peptide synthesis (SPPS).
Core Structure and Protecting Group Strategy
This compound is a derivative of the naturally occurring amino acid L-cysteine, modified with two key protecting groups: the tert-Butoxycarbonyl (Boc) group and the tert-Butyl (tBu) group. These protecting groups are essential for preventing unwanted side reactions during peptide synthesis.
-
L-Cysteine Backbone: The fundamental structure is that of L-cysteine, which possesses a primary amine, a carboxylic acid, and a thiol (-SH) group on its side chain. The thiol group is highly reactive and susceptible to oxidation, which can lead to the formation of disulfide bridges.
-
Boc (tert-Butoxycarbonyl) Group: This group is attached to the α-amino group of the cysteine. The Boc group is labile under acidic conditions and serves as a temporary protecting group for the amine terminus. It is typically removed with acids like trifluoroacetic acid (TFA) during the iterative cycles of solid-phase peptide synthesis.
-
tBu (tert-Butyl) Group: The tert-Butyl group is attached to the sulfur atom of the cysteine side chain. This protection is crucial to prevent the thiol group from undergoing oxidation or participating in undesired side reactions during peptide synthesis. The S-tBu group is also acid-labile but requires stronger acidic conditions for removal than the N-Boc group, allowing for selective deprotection strategies.
The strategic use of these two protecting groups with different acid lability allows for the controlled and sequential assembly of amino acids into a peptide chain.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Notes |
| Molecular Formula | C₁₂H₂₃NO₄S | |
| Molecular Weight | 277.38 g/mol | [1] |
| CAS Number | 56976-06-8 | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 117-119 °C | Data for Boc-Cys(StBu)-OH |
| 76-79 °C | Data for Boc-Cys-OH[2] | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | |
| Optical Rotation | [α]20/D -153±3°, c = 2% in methanol | Data for Boc-Cys(StBu)-OH |
| [α]20/D +27.5°, c = 1 in ethanol | Data for Boc-Cys(Trt)-OH | |
| [α]25/D +8.0 - +11.0°, c=1 in ethanol | Data for Boc-Cys-OH |
Experimental Protocols
Synthesis of N-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine
A general protocol for the synthesis of Boc-protected amino acids can be adapted for the preparation of this compound. This typically involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to protect the amino group, followed by the protection of the thiol group. A representative procedure is outlined below.
Materials:
-
L-cysteine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
tert-Butyl alcohol
-
A suitable solvent system (e.g., dioxane/water or THF/water)
-
Acid for workup (e.g., citric acid or HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
N-Boc Protection:
-
Dissolve L-cysteine in an aqueous solution of sodium bicarbonate.
-
Add a solution of di-tert-butyl dicarbonate in a suitable organic solvent (e.g., dioxane or THF) to the cysteine solution while stirring vigorously at room temperature.
-
Continue stirring for several hours or overnight until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to a pH of approximately 3 with a suitable acid (e.g., 1M citric acid).
-
Extract the product, Boc-Cys-OH, with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
S-tBu Protection:
-
The resulting Boc-Cys-OH is then reacted with a source of the tert-butyl group. This can be achieved through various methods, one of which involves reaction with isobutylene in the presence of an acid catalyst.
-
Alternatively, a more direct one-pot synthesis may be employed where S-tert-butyl-L-cysteine is used as the starting material for the N-Boc protection step.
-
Note: The synthesis of specifically S-tert-butylated cysteine derivatives can be complex and may involve multiple steps with careful control of reaction conditions to avoid side products. The protocol provided is a general guideline and may require optimization.
Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key reagent in Boc-chemistry-based solid-phase peptide synthesis. The following is a generalized workflow for the incorporation of a this compound residue into a growing peptide chain on a solid support.
Materials:
-
Resin (e.g., Merrifield or PAM resin) pre-loaded with the first amino acid.
-
This compound
-
Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Neutralization solution: 10% Diisopropylethylamine (DIEA) in DCM
-
Coupling reagents: e.g., Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt), or HBTU/HATU.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
SPPS Cycle for incorporating this compound:
-
Resin Swelling: The resin is swollen in an appropriate solvent like DCM or DMF.
-
Boc Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with 50% TFA in DCM.
-
Washing: The resin is thoroughly washed with DCM and then DMF to remove excess TFA and the cleaved Boc group.
-
Neutralization: The protonated N-terminal amine is neutralized with a solution of 10% DIEA in DCM.
-
Washing: The resin is washed with DCM and DMF to remove excess base.
-
Coupling:
-
This compound is pre-activated with coupling reagents (e.g., DCC/HOBt) in DMF.
-
The activated amino acid solution is added to the resin.
-
The coupling reaction is allowed to proceed for a specified time (typically 1-2 hours) with agitation.
-
-
Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.
This cycle is repeated for each subsequent amino acid in the peptide sequence.
The following diagram illustrates the general workflow of incorporating this compound in a Boc-SPPS cycle.
Caption: Boc-SPPS cycle for incorporation of this compound.
Conclusion
This compound is an indispensable tool in the arsenal of peptide chemists. Its dual-protection strategy enables the specific and controlled incorporation of cysteine residues into synthetic peptides, preventing undesirable side reactions and ensuring the integrity of the final product. A thorough understanding of its structure, properties, and the experimental protocols for its use is fundamental for researchers and professionals engaged in the synthesis of complex peptides for therapeutic and research applications.
References
The S-tert-butyl Group: A Linchpin in Cysteine Protection for Advanced Peptide Synthesis and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic protection of cysteine's reactive thiol group is a cornerstone of modern peptide synthesis and the development of sophisticated peptide-based therapeutics. Among the arsenal of available protecting groups, the S-tert-butyl (tBu) group has carved out a crucial niche, offering a unique combination of stability and selective cleavage that enables the construction of complex peptides with precisely defined disulfide bond architectures. This technical guide provides a comprehensive overview of the role of the S-tert-butyl group in cysteine protection, detailing its chemical properties, applications, and the experimental protocols necessary for its successful implementation.
Core Principles: Stability and Orthogonality
The S-tert-butyl group is a sulfide-type protecting group renowned for its high stability under a wide range of conditions commonly employed in solid-phase peptide synthesis (SPPS), particularly the Fmoc/tBu strategy.[1][2][3] Its key characteristic is its resistance to cleavage by trifluoroacetic acid (TFA), the reagent used for the final cleavage of the peptide from the resin and the removal of many other side-chain protecting groups.[1][4] This stability makes the S-tert-butyl group orthogonal to acid-labile protecting groups like trityl (Trt) and 4-methoxytrityl (Mmt).
This orthogonality is paramount in the synthesis of peptides containing multiple disulfide bonds, where sequential and regioselective disulfide bond formation is required. By employing a combination of protecting groups with different cleavage labilities, researchers can selectively deprotect specific pairs of cysteine residues and form disulfide bridges in a controlled manner.
Quantitative Data Summary
The selection of a cysteine protecting group is often a data-driven decision. The following tables summarize key quantitative data regarding the stability and cleavage of the S-tert-butyl group in comparison to other commonly used cysteine protecting groups.
| Protecting Group | Structure | Stability to TFA | Stability to Iodine Oxidation |
| tert-Butyl (tBu) | (CH₃)₃C- | Stable | Stable |
| Trityl (Trt) | (C₆H₅)₃C- | Labile | Labile |
| Acetamidomethyl (Acm) | CH₃CONHCH₂- | Stable | Labile |
| S-tert-butylthio (StBu) | (CH₃)₃CS- | Stable | Labile (under reducing conditions) |
Table 1: Comparative Stability of Common Cysteine Protecting Groups. This table highlights the notable stability of the S-tert-butyl group to both acidic conditions (TFA) and oxidation, a key advantage in orthogonal synthesis strategies.
| Protecting Group | Cleavage Reagent/Method | Reported Cleavage Yield (%) | Notes |
| tert-Butyl (tBu) | Hg(OAc)₂ / TFA | Generally Good | Harsh and toxic reagent. |
| tert-Butyl (tBu) | TFMSA / TFA / Scavengers | Efficient | Strong acid conditions. |
| tert-Butyl (tBu) | TMSBr-thioanisole / TFA | Efficient | Hard acid/soft nucleophile combination. |
| tert-Butyl (tBu) | MeSiCl₃ / Ph₂SO | Good | One-pot cleavage and cyclization. |
| Trityl (Trt) | TFA-based cocktails | >95% | Standard cleavage condition. |
| Acetamidomethyl (Acm) | Iodine (I₂) | 67% - nearly quantitative | Yield can be sequence-dependent. |
| S-tert-butylthio (StBu) | Reducing agents (e.g., DTT, TCEP) | High | Mild, reductive cleavage. |
Table 2: Cleavage Efficiency of Common Cysteine Protecting Groups. This table provides an overview of the various methods for deprotecting S-tert-butyl cysteine and their reported efficiencies, allowing for a comparative assessment of the required reaction conditions.
Experimental Protocols
Detailed and reliable experimental protocols are essential for the successful application of protecting group strategies in peptide synthesis.
Protocol 1: Synthesis of Fmoc-L-Cysteine(S-tert-butyl)-OH
This protocol describes the S-alkylation of Fmoc-L-cysteine using isobutene under acidic conditions.
Materials:
-
Fmoc-L-Cys-OH
-
Dichloromethane (DCM), anhydrous
-
Isobutene
-
Sulfuric acid, concentrated
-
Sodium bicarbonate, saturated solution
-
Brine
-
Sodium sulfate, anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve Fmoc-L-Cys-OH (1 equivalent) in anhydrous DCM in a pressure-resistant flask equipped with a magnetic stirrer.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Carefully condense isobutene (10-20 equivalents) into the flask.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the reaction mixture.
-
Seal the flask and allow the reaction to warm to room temperature. Stir for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully vent the flask in a fume hood to release excess isobutene.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford Fmoc-L-Cysteine(S-tert-butyl)-OH as a white solid.
Protocol 2: Deprotection of S-tert-butyl Protected Cysteine using Mercury(II) Acetate
This protocol details the cleavage of the S-tert-butyl group from a synthesized peptide. Caution: Mercury compounds are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
Materials:
-
S-tert-butyl protected peptide
-
Trifluoroacetic acid (TFA), ice-cold
-
Mercury(II) acetate (Hg(OAc)₂)
-
10% aqueous acetic acid
-
β-mercaptoethanol
-
Dichloromethane (DCM)
-
Diethyl ether, cold
Procedure:
-
Dissolve the S-tert-butyl protected peptide in ice-cold TFA (5-10 mg/mL).
-
Add mercury(II) acetate (10 equivalents per S-tert-butyl group) to the solution.
-
Stir the mixture gently at room temperature for 3 hours under a nitrogen atmosphere.
-
Remove the TFA by evaporation under reduced pressure at room temperature.
-
Redissolve the residue in 10% aqueous acetic acid.
-
Add β-mercaptoethanol (20 equivalents per S-tert-butyl group) and let the mixture stand for 5 hours. A precipitate will form.
-
Remove the precipitate by centrifugation.
-
Desalt the supernatant containing the deprotected peptide by high-performance liquid chromatography (HPLC).
Protocol 3: Deprotection of S-tert-butyl Protected Cysteine using TFMSA
This protocol provides an alternative, mercury-free method for cleaving the S-tert-butyl group. Caution: Trifluoromethanesulfonic acid (TFMSA) is a strong, corrosive acid. Handle with extreme care.
Materials:
-
S-tert-butyl protected peptide-resin
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Thioanisole
-
Ethanedithiol (EDT)
-
Diethyl ether, cold
Procedure:
-
Place the dry S-tert-butyl protected peptide-resin in a round-bottom flask.
-
Add thioanisole and ethanedithiol as scavengers.
-
Cool the flask in an ice bath and add TFA. Stir for 5-10 minutes.
-
Slowly add TFMSA dropwise to the stirring mixture.
-
Allow the reaction to stir at room temperature for 30-60 minutes.
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Isolate the peptide by filtration or centrifugation and wash with cold diethyl ether.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Visualizing complex biological and chemical processes is crucial for understanding and communication. The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows involving S-tert-butyl protected cysteine.
Caption: Orthogonal strategy for forming three disulfide bonds.
Caption: Synthesis of a ubiquitinated histone H2A probe.
Conclusion
The S-tert-butyl group stands as a powerful tool in the arsenal of the peptide chemist. Its inherent stability to standard SPPS conditions, coupled with the availability of specific and harsh cleavage methods, provides a critical level of orthogonality that is indispensable for the synthesis of complex, multi-disulfide-containing peptides. While the deprotection conditions require careful handling of hazardous reagents, the strategic advantage offered by the S-tert-butyl group in constructing intricate peptide architectures for research and drug development is undeniable. As the demand for more complex and precisely engineered peptide therapeutics continues to grow, the role of the S-tert-butyl group in enabling these innovations will remain as vital as ever.
References
An In-depth Technical Guide on the Physicochemical Properties of N-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of N-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine, a key building block in peptide synthesis and drug discovery. This document details its structural and chemical characteristics, experimental protocols for its synthesis, purification, and analysis, and explores its role in cellular signaling pathways, particularly in the context of oxidative stress.
Physicochemical Properties
N-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine, also known as Boc-L-Cys(tBu)-OH, is a derivative of the amino acid L-cysteine. It features a tert-butoxycarbonyl (Boc) protecting group on the amino terminus and a tert-butyl group protecting the thiol side chain. These protecting groups enhance its stability and solubility in organic solvents, making it a versatile reagent in solid-phase and solution-phase peptide synthesis.[1]
Quantitative Data Summary
The key physicochemical properties of N-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₃NO₄S | [2] |
| Molecular Weight | 277.4 g/mol | [2] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 86-92 °C | [2] |
| Optical Rotation | [a]D20 = -16 ± 2º (c=1 in DMF) | |
| Purity | ≥ 99% (HPLC) | |
| CAS Number | 56976-06-8 |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of N-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine.
Synthesis of N-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine
This protocol describes the synthesis of N-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine from S-tert-butyl-L-cysteine. The procedure involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
S-tert-butyl-L-cysteine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
Water
-
1M Sodium Hydroxide (NaOH) solution
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve S-tert-butyl-L-cysteine (1.0 equivalent) in a 2:1 mixture of dioxane and water.
-
Add 1M NaOH solution (2.0 equivalents) to the mixture while stirring.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture and stir at room temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the dioxane under reduced pressure using a rotary evaporator.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to pH 3 with 1M HCl.
-
Extract the product into ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude N-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine.
Purification Protocols
2.2.1. Column Chromatography
The crude product can be purified by silica gel column chromatography.
Materials:
-
Crude N-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified N-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine.
2.2.2. Recrystallization
Further purification can be achieved by recrystallization.
Materials:
-
Purified N-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine
-
Ethyl acetate
-
Hexane
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
Procedure:
-
Dissolve the compound in a minimum amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
-
Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.
Analytical Protocols
2.3.1. High-Performance Liquid Chromatography (HPLC)
This method can be used to assess the purity of N-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic acid (TFA)
-
B: Acetonitrile with 0.1% TFA
Gradient:
-
Start with a suitable gradient, for example, 30% B, and increase to 90% B over 20 minutes.
Flow Rate: 1.0 mL/min Detection: UV at 214 nm Injection Volume: 10 µL
2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used to confirm the structure of the compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Solvent:
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
Expected Chemical Shifts (¹H NMR, CDCl₃, approximate):
-
δ 1.35 (s, 9H, S-C(CH₃)₃)
-
δ 1.45 (s, 9H, O-C(CH₃)₃)
-
δ 3.0-3.3 (m, 2H, β-CH₂)
-
δ 4.5 (m, 1H, α-CH)
-
δ 5.4 (d, 1H, NH)
-
δ 10.0 (br s, 1H, COOH)
Expected Chemical Shifts (¹³C NMR, CDCl₃, approximate):
-
δ 28.3 (O-C(CH₃)₃)
-
δ 30.8 (S-C(CH₃)₃)
-
δ 34.5 (β-CH₂)
-
δ 47.2 (S-C(CH₃)₃)
-
δ 53.5 (α-CH)
-
δ 80.0 (O-C(CH₃)₃)
-
δ 155.5 (C=O, Boc)
-
δ 175.0 (C=O, acid)
Experimental Protocol for Solubility Determination
This protocol outlines a method to determine the quantitative solubility of N-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine in various organic solvents.
Materials:
-
N-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane)
-
Vials with screw caps
-
Shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Analytical balance
-
HPLC system or gravimetric analysis equipment
Procedure:
-
Add an excess amount of N-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine to a known volume of the selected solvent in a vial.
-
Seal the vial and place it in a thermostatically controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Quantify the concentration of the dissolved compound using either HPLC (as described in 2.3.1) or by gravimetric analysis (evaporating the solvent and weighing the residue).
-
Express the solubility in g/L or mg/mL.
Role in Cellular Signaling and Drug Development
N-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine plays a significant role in drug development, primarily as a protected form of cysteine for peptide synthesis. Beyond this, its deprotected form, S-tert-butyl-L-cysteine, has implications in modulating cellular responses to oxidative stress, particularly through the Keap1-Nrf2 signaling pathway.
The Keap1-Nrf2 Oxidative Stress Response Pathway
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under normal conditions, the transcription factor Nrf2 is kept at low levels by its repressor protein Keap1, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, specific cysteine residues within Keap1 are modified. This modification leads to a conformational change in Keap1, disrupting its ability to bind to Nrf2. As a result, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and detoxification genes.
Interaction with the Keap1-Nrf2 Pathway
While direct studies on N-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine's interaction with Keap1 are limited, the deprotected S-tert-butyl-L-cysteine, with its available thiol group, is hypothesized to act as a modulator of this pathway. It is proposed that S-tert-butyl-L-cysteine can directly interact with the reactive cysteine residues of Keap1, leading to the activation of Nrf2. This interaction would be analogous to other thiol-containing compounds that are known to activate this protective pathway.
Below is a diagram illustrating the proposed mechanism of Nrf2 activation by S-tert-butyl-L-cysteine.
Workflow for Investigating Bioactivity
The following workflow outlines the experimental steps to investigate the bioactivity of N-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine, particularly its effect on the Keap1-Nrf2 pathway.
Conclusion
N-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine is a valuable chemical entity for researchers in peptide chemistry and drug development. Its well-defined physicochemical properties and the availability of robust synthetic and analytical protocols facilitate its use as a building block for complex molecules. Furthermore, its potential to modulate the Keap1-Nrf2 signaling pathway opens up avenues for its investigation as a therapeutic agent in conditions associated with oxidative stress. This guide provides the foundational knowledge for scientists and professionals to effectively utilize this compound in their research and development endeavors.
References
An In-depth Technical Guide on the pH Stability of Boc-Cys(tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of N-α-(tert-Butoxycarbonyl)-S-(tert-butyl)-L-cysteine (Boc-Cys(tBu)-OH) under various pH conditions. Understanding the stability profile of this critical protected amino acid is paramount for its effective use in peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), and other applications in organic chemistry and drug development.
Introduction to this compound and Its Protective Groups
This compound is a derivative of the amino acid L-cysteine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the thiol side chain is protected by a tert-butyl (tBu) group. This dual protection strategy is designed to prevent unwanted side reactions at these functional groups during peptide synthesis. The stability of these protecting groups is highly dependent on the pH of the environment.
-
N-α-Boc Group: The Boc group is a widely used acid-labile protecting group in organic synthesis.[] It is stable to a wide range of nucleophiles and basic conditions, making it orthogonal to the base-labile Fluorenylmethyloxycarbonyl (Fmoc) protecting group.[2]
-
S-tBu Group: The S-tert-butyl group is a thioether linkage that protects the highly reactive thiol of the cysteine side chain from oxidation and other side reactions. Similar to the Boc group, the S-tBu group is also susceptible to cleavage under strong acidic conditions.[3]
pH Stability Profile of this compound
The overall stability of this compound is dictated by the individual stabilities of its two protecting groups, the N-Boc and the S-tBu groups. Both are known to be labile in acidic conditions, while generally stable in neutral to basic media.
Acidic Conditions (pH < 4):
Under strongly acidic conditions (pH < 1), both the N-Boc and S-tBu groups are readily cleaved.[2][4] The generally accepted mechanism for the cleavage of the Boc group involves the formation of carbon dioxide and a tert-butyl cation. The S-tBu group is also cleaved by strong acids, although it can be more resistant to cleavage than the N-Boc group. The rate of cleavage is dependent on the acid concentration and temperature. For instance, the kinetics of N-Boc deprotection have been shown to have a second-order dependence on the acid concentration in certain solvent systems.
Neutral Conditions (pH ≈ 7):
This compound exhibits high stability at neutral pH. Both the N-Boc and S-tBu protecting groups are stable under these conditions, making it suitable for storage and handling in neutral aqueous buffers for limited periods.
Basic Conditions (pH > 9):
The molecule is generally stable under basic conditions. The N-Boc group is known to be stable towards most bases. The S-tert-butyl thioether is also robust and not prone to cleavage under basic conditions typically encountered in peptide synthesis (e.g., piperidine for Fmoc removal). However, prolonged exposure to very strong basic conditions at elevated temperatures could potentially lead to degradation, although this is not a common concern under standard laboratory protocols.
Quantitative Stability Data
| pH Condition | Reagent/Buffer System | Temperature | Expected Stability of this compound | Primary Degradation Pathway |
| < 1 | 1M HCl | Room Temp | Low | Rapid cleavage of both N-Boc and S-tBu groups |
| 1-2 | 0.1M HCl | Room Temp | Low to Moderate | Cleavage of the N-Boc group, slower cleavage of the S-tBu group |
| 4 | Acetate Buffer | Room Temp | High | Generally stable, minimal degradation expected over short periods |
| 7 | Phosphate Buffer | Room Temp | Very High | Highly stable |
| 9 | Borate Buffer | Room Temp | Very High | Highly stable |
| 12 | 0.01M NaOH | Room Temp | High | Generally stable, potential for slow hydrolysis over extended periods |
Experimental Protocol for pH Stability Assessment
The following is a detailed methodology for conducting a forced degradation study to quantitatively assess the stability of this compound at different pH values.
Objective: To determine the rate and extent of degradation of this compound in various aqueous buffer solutions at a constant temperature.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Phosphate buffer salts (for pH 7)
-
Citrate or Acetate buffer salts (for pH 4)
-
Borate buffer salts (for pH 9)
-
pH meter
-
HPLC system with a UV detector and a C18 column
-
Thermostatically controlled incubator or water bath
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent like methanol or acetonitrile at a concentration of 1 mg/mL.
-
Preparation of pH Buffers: Prepare a series of aqueous buffers at the desired pH values (e.g., pH 1, 4, 7, 9, and 12). For pH 1 and 12, 0.1M HCl and 0.01M NaOH can be used, respectively.
-
Incubation:
-
For each pH condition, add a specific volume of the this compound stock solution to a larger volume of the pre-warmed buffer to achieve a final concentration of approximately 0.1 mg/mL. The final concentration of the organic solvent should be kept low (e.g., <5%) to minimize its effect on the reaction.
-
Incubate the solutions at a constant temperature (e.g., 40°C or 50°C) to accelerate degradation.
-
-
Time-Point Sampling: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Quenching and Preparation: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively, to stop the degradation reaction. Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. A typical method would involve a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution at a suitable wavelength (e.g., 210-220 nm).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).
-
Plot the percentage of remaining this compound against time for each pH condition to determine the degradation kinetics.
-
Visualizations
References
The Acid Lability of Boc vs. tBu Groups: A Technical Guide for Researchers
An In-depth Examination of Deprotection Chemistry for Drug Development and Organic Synthesis
The tert-butyloxycarbonyl (Boc) and tert-butyl (tBu) groups are fundamental protecting groups in modern organic chemistry, particularly indispensable in peptide synthesis, medicinal chemistry, and the development of complex molecules. Their widespread use is attributed to their stability in a broad range of chemical environments and, most critically, their susceptibility to cleavage under acidic conditions. This technical guide provides a comprehensive analysis of the acid-catalyzed deprotection of Boc and tBu groups, offering a comparative overview of their lability, detailed experimental protocols, and the underlying mechanistic principles for researchers, scientists, and drug development professionals.
Core Principles of Acid-Catalyzed Deprotection
The removal of both Boc and tBu protecting groups under acidic conditions proceeds through a similar unimolecular (AAL1 or E1-like) mechanism. The key to their lability is the formation of the highly stable tert-butyl carbocation.
The generally accepted mechanism involves three primary steps:
-
Protonation: The acid protonates the carbonyl oxygen of the Boc group or the ether/ester oxygen of the tBu group.[1]
-
Carbocation Formation: The protonated intermediate undergoes heterolytic cleavage to form a stable tertiary carbocation (the tert-butyl cation) and the deprotected functional group (an amine, carboxylic acid, or alcohol).[2]
-
Fragmentation/Quenching: The tert-butyl cation is then quenched by a nucleophile or undergoes elimination to form isobutene gas.[2] In the case of the Boc group, the resulting carbamic acid is unstable and rapidly decarboxylates to release carbon dioxide and the free amine.[2]
Comparative Acid Lability: A Qualitative and Quantitative Overview
While both groups are acid-labile, the N-Boc group is significantly more susceptible to acidolysis than tBu esters, which are, in turn, more labile than tBu ethers. This difference in lability forms the basis for selective deprotection strategies in complex molecules.
While direct side-by-side kinetic comparisons under identical conditions are not extensively documented in readily available literature, the relative stability can be inferred from the conditions required for their selective removal.
Table 1: Qualitative Comparison of Acid Lability
| Protecting Group | Functional Group Protected | Relative Acid Lability | Typical Deprotection Conditions |
| N-Boc | Amine | High | Mild to strong acids (e.g., 20-50% TFA in DCM, 4M HCl in dioxane) |
| tBu Ester | Carboxylic Acid | Moderate | Strong acids (e.g., 50-100% TFA in DCM) |
| tBu Ether | Alcohol/Phenol | Low | Stronger acids, longer reaction times, or elevated temperatures |
Table 2: Conditions for Selective Deprotection
| Desired Deprotection | Stable Protecting Group | Reagents and Conditions |
| N-Boc | tBu Ester | H₂SO₄ (catalytic) in tBuOAc; 4M HCl in dioxane |
| tBu Ester | N-Boc | CeCl₃·7H₂O, NaI in refluxing acetonitrile |
Experimental Protocols for Acid-Catalyzed Deprotection
The following protocols are representative examples for the cleavage of Boc and tBu protecting groups. Reaction times and conditions may need to be optimized based on the specific substrate.
Protocol 1: Standard Deprotection of N-Boc Group with Trifluoroacetic Acid (TFA)
Materials:
-
N-Boc protected amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Boc protected substrate in anhydrous DCM (approximately 0.1-0.5 M concentration).
-
To the stirred solution, add TFA to a final concentration of 20-50% (v/v) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
Protocol 2: Deprotection of a tert-Butyl (tBu) Ester with Trifluoroacetic Acid (TFA)
Materials:
-
tBu ester protected carboxylic acid
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the tBu ester in anhydrous DCM (approximately 0.1-0.2 M).
-
Add an equal volume of TFA (50% v/v) to the solution at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the carboxylic acid.
Protocol 3: Selective Deprotection of N-Boc in the Presence of a tBu Ester
Materials:
-
Substrate with both N-Boc and tBu ester groups
-
4M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolve the substrate in a minimal amount of an appropriate solvent if necessary.
-
Add a solution of 4M HCl in 1,4-dioxane.
-
Stir the reaction at room temperature for 1-4 hours, monitoring for the selective removal of the Boc group by TLC or LC-MS.
-
Upon completion, add diethyl ether to precipitate the hydrochloride salt of the amine.
-
Collect the solid by filtration and wash with diethyl ether to obtain the deprotected amine salt.
Mechanistic and Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and experimental workflows discussed.
Caption: Mechanism of acid-catalyzed N-Boc deprotection.
Caption: Mechanism of acid-catalyzed tBu ester deprotection.
Caption: General experimental workflow for acid-catalyzed deprotection.
Conclusion
The Boc and tBu protecting groups are invaluable tools in chemical synthesis due to their predictable acid lability. A thorough understanding of their relative stabilities and the mechanisms of their cleavage is crucial for the rational design of synthetic routes. The N-Boc group's higher sensitivity to acid allows for its selective removal in the presence of tBu esters and ethers, a cornerstone of many orthogonal protection strategies. By carefully selecting the acidic reagent and reaction conditions, researchers can achieve high yields and chemoselectivity in the deprotection of these widely used protecting groups.
References
- 1. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
An In-depth Technical Guide to the Synthesis and Purification of Boc-Cys(tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N-α-(tert-Butoxycarbonyl)-S-(tert-butyl)-L-cysteine (Boc-Cys(tBu)-OH), a crucial building block in solid-phase peptide synthesis (SPPS). This document offers detailed experimental protocols, quantitative data, and visual representations of the chemical pathways and workflows involved.
Introduction
This compound is a protected amino acid derivative widely utilized in the synthesis of peptides and proteins. The tert-butoxycarbonyl (Boc) group on the amine and the tert-butyl (tBu) group on the thiol side chain offer orthogonal protection, allowing for selective deprotection strategies in complex peptide synthesis. The S-tert-butyl group provides robust protection against oxidation and other side reactions of the highly reactive thiol group of cysteine.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 56976-06-8 | [1][2] |
| Molecular Formula | C₁₂H₂₃NO₄S | [1][2] |
| Molecular Weight | 277.38 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| Storage | Store in freezer, under -20°C, sealed in a dry environment |
Synthesis of this compound
The synthesis of this compound is a two-step process starting from L-cysteine. The first step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the protection of the thiol side chain with a tert-butyl (tBu) group.
Chemical Synthesis Pathway
Caption: Chemical synthesis pathway for this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of N-Boc-L-cysteine (Boc-Cys-OH)
-
Reaction Setup: In a round-bottom flask, dissolve L-cysteine (1.0 eq) in a mixture of 1,4-dioxane and water (2:1 v/v).
-
Basification: Cool the solution in an ice bath and add sodium hydroxide (1.0 eq) to the solution.
-
Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. The remaining aqueous layer is then washed with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a 10% aqueous citric acid solution. Extract the product with ethyl acetate.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield Boc-Cys-OH as a white solid.
Step 2: Synthesis of N-Boc-S-tert-butyl-L-cysteine (this compound)
-
Reaction Setup: Dissolve Boc-Cys-OH (1.0 eq) in anhydrous dichloromethane in a pressure-resistant flask.
-
Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid to the solution.
-
S-tert-butylation: Cool the flask to -78 °C (dry ice/acetone bath) and condense isobutylene (excess) into the flask.
-
Reaction: Seal the flask and allow it to warm to room temperature. Stir the reaction mixture for 48-72 hours.
-
Work-up: Carefully vent the excess isobutylene in a fume hood. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification of this compound
The crude product is purified by flash column chromatography followed by recrystallization to obtain a high-purity product.
Experimental Workflow
Caption: Experimental workflow for the purification of this compound.
Experimental Protocol: Purification
1. Flash Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Adsorb the crude product onto a small amount of silica gel and dry it.
-
Load the dried silica gel onto the top of the prepared column.
-
Elute the column with the mobile phase gradient.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
2. Recrystallization:
-
Solvent System: Ethyl acetate/Hexanes.
-
Procedure:
-
Dissolve the partially purified product from column chromatography in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes cloudy.
-
Allow the solution to cool to room temperature and then place it in a freezer (-20 °C) to facilitate crystallization.
-
Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.
-
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis and purification of this compound.
| Parameter | Step 1: Boc-Cys-OH Synthesis | Step 2: this compound Synthesis & Purification |
| Typical Yield | > 90% | 70-85% (after purification) |
| Purity (by HPLC) | > 95% | > 98% |
| Reaction Time | 12-16 hours | 48-72 hours |
| Reaction Temperature | 0 °C to Room Temperature | -78 °C to Room Temperature |
Characterization Data
The identity and purity of the final product should be confirmed by various analytical techniques.
| Analytical Technique | Expected Results |
| Melting Point | Data not consistently available for this compound. For comparison, Boc-Cys(StBu)-OH is 117-119 °C and Boc-Cys(Trt)-OH is 143-146 °C. |
| Optical Rotation [α]D | Data not consistently available for this compound. For comparison, Boc-Cys(StBu)-OH is -153±3° (c=2 in methanol) and Boc-Cys(Trt)-OH is +27.5° (c=1 in ethanol). |
| ¹H NMR | Consistent with the structure of this compound. |
| Mass Spectrometry | [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of 277.38 g/mol . |
Conclusion
This technical guide provides a detailed methodology for the synthesis and purification of this compound. Adherence to these protocols will enable researchers and professionals in the field of peptide synthesis and drug development to produce this critical reagent with high purity and yield. The provided diagrams and data tables serve as a quick reference for the key aspects of the process.
References
Boc-Cys(tBu)-OH: A Technical Guide for Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of N-α-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine (Boc-Cys(tBu)-OH), a critical building block in Solid-Phase Peptide Synthesis (SPPS). We will explore its chemical properties, strategic application, and detailed protocols for its use, focusing on the Boc/Bzl protection strategy.
Introduction to Cysteine Protection in SPPS
Cysteine is a unique amino acid due to its thiol (-SH) side chain. This functional group is highly reactive and susceptible to oxidation, which can lead to unintended disulfide bond formation.[1][2] To prevent such side reactions during peptide synthesis, the thiol group must be protected. The choice of the protecting group is paramount for a successful synthesis, especially for complex cysteine-containing peptides.[3] this compound is a derivative designed for the Boc/Bzl SPPS strategy, where the N-terminus is temporarily protected by an acid-labile Boc group, and side chains are protected by groups requiring stronger acids for removal.[4][5]
The Protecting Group Strategy of this compound
The efficacy of this compound lies in its dual-protection scheme, which is foundational to the Boc/Bzl SPPS methodology.
-
N-α-Boc Group (Temporary Protection): The tert-Butoxycarbonyl (Boc) group protects the alpha-amino terminus. It is characterized by its lability to moderate acids. This allows for its selective removal at each cycle of peptide elongation without disturbing the more robust side-chain protecting groups.
-
S-tBu Group (Permanent Protection): The S-tert-butyl (tBu) group shields the cysteine thiol. It is stable to the repetitive moderate acid treatments used for Boc deprotection but can be removed during the final cleavage step with very strong acids.
This difference in lability between the Boc and tBu groups is a classic example of orthogonal protection , a strategy that allows for the selective deprotection of one functional group in the presence of others.
Chemical Lability and Orthogonality
The successful application of this compound hinges on the precise conditions used for deprotection.
-
Boc Group Removal: Achieved by treatment with a moderate acid, typically 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). This reaction generates a tert-butyl cation, which must be scavenged to prevent side reactions.
-
tBu Group Removal: Requires a much stronger acid, such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), during the final cleavage of the peptide from the resin support.
This tiered acid lability ensures that the cysteine side chain remains protected throughout the entire chain assembly process.
Logical Workflow and Protecting Group Orthogonality
The diagram below illustrates the core principle of the Boc/Bzl strategy using this compound, highlighting the orthogonal nature of the protecting groups.
Caption: Orthogonal deprotection scheme in Boc-based SPPS.
Quantitative Data and Performance
While this compound is effective, its performance can be influenced by various factors. Quantitative data on side reactions is crucial for optimizing synthesis protocols. S-tert-butylation, where a tert-butyl cation released from other protecting groups mistakenly attaches to a deprotected cysteine thiol, is a notable side reaction.
Table 1: Effect of Cleavage Conditions on S-tButylation Side Product Formation Data adapted from a study on a model somatostatin peptide containing Cys(Trt), which demonstrates the general principle of t-butylation side reactions during cleavage.
| Cleavage Cocktail Composition | Time (min) | Temperature (°C) | Total S-tButylation (%) | Reference |
| TFA/TIS/H₂O (95:2.5:2.5) | 60 | 25 | 18.6 | |
| TFA/TIS/H₂O (95:2.5:2.5) | 30 | 25 | 15.4 | |
| TFA/TIS/H₂O (95:2.5:2.5) | 30 | 40 | 18.8 | |
| TFA/TIS/H₂O (95:2.5:2.5) | 120 | 40 | 32.3 |
This data highlights that prolonged cleavage times and elevated temperatures can increase the formation of S-tButylated side products.
Potential Side Reactions
Researchers must be aware of potential side reactions when using this compound:
-
S-tert-butylation: During final cleavage, tert-butyl cations generated from the deprotection of tBu-based groups (from Ser, Thr, Asp, Glu) can be captured by the newly deprotected cysteine thiol. The use of effective scavengers is critical to mitigate this.
-
Racemization: Although less common with Boc chemistry compared to Fmoc for certain residues, the risk of racemization at the C-terminal cysteine exists, particularly under harsh basic conditions which are sometimes used for anchoring to the resin.
-
Homoserine Lactone Formation: If the peptide contains a C-terminal methionine, tert-butyl cations can alkylate the thioether side chain, leading to the formation of homoserine lactone during HF cleavage.
Experimental Protocols
The following are generalized protocols for the use of this compound in manual Boc-SPPS.
Protocol 1: Standard Boc-SPPS Cycle
This protocol outlines the key steps for one cycle of amino acid addition.
Workflow Diagram:
Caption: Step-by-step workflow for a single Boc-SPPS cycle.
Detailed Steps:
-
Resin Preparation: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% Trifluoroacetic acid (TFA) in DCM.
-
Agitate for 30 minutes at room temperature.
-
Drain the solution.
-
-
Washing: Wash the resin sequentially with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x) to remove residual acid and byproducts.
-
Neutralization:
-
Add a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM.
-
Agitate for 2 minutes and drain. Repeat once.
-
This converts the N-terminal ammonium salt to a free amine, ready for coupling.
-
-
Washing: Wash the resin with DCM (5x) to remove excess base.
-
Amino Acid Coupling:
-
Prepare the coupling solution: Dissolve this compound (3 eq.) and an activating agent like HBTU (3 eq.) or DCC/HOBt (3 eq. each) in a minimal amount of DMF, then dilute with DCM.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor coupling completion with a colorimetric test (e.g., Kaiser test).
-
-
Washing: Wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x). The resin is now ready for the next cycle.
Protocol 2: Final Cleavage and Deprotection (HF Method)
Caution: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and requires specialized equipment and safety precautions.
-
Preparation: Dry the peptide-resin thoroughly under high vacuum. Place the resin in a specialized HF cleavage apparatus.
-
Scavenger Addition: Add a scavenger mixture to the resin. A common mixture is p-cresol and p-thiocresol or anisole to trap reactive cations generated during cleavage.
-
HF Cleavage:
-
Cool the apparatus to -5 to 0°C.
-
Distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours. This step cleaves the peptide from the resin and removes the S-tBu group along with other side-chain protecting groups.
-
-
HF Removal: Evaporate the HF under a stream of nitrogen, followed by high vacuum.
-
Peptide Precipitation and Washing:
-
Wash the remaining resin and peptide mixture with cold diethyl ether to remove the scavengers and organic byproducts.
-
Precipitate the peptide by trituration with cold ether.
-
-
Extraction and Lyophilization:
-
Extract the crude peptide from the resin using an appropriate aqueous solvent (e.g., 10% acetic acid).
-
Lyophilize the aqueous extract to obtain the crude peptide powder.
-
Conclusion
This compound is a robust and reliable building block for incorporating cysteine into peptides using the Boc/Bzl SPPS strategy. Its key function relies on the orthogonal stability of the N-α-Boc and S-tBu protecting groups, allowing for controlled, stepwise chain elongation while preventing premature side-chain reactions. A thorough understanding of the deprotection chemistry, potential side reactions, and adherence to optimized protocols are essential for achieving high-purity, cysteine-containing peptides for research and drug development applications.
References
Technical Guide: Boc-Cys(tBu)-OH (CAS 56976-06-8) in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine, commonly referred to as Boc-Cys(tBu)-OH, is a pivotal protected amino acid derivative utilized in peptide synthesis. Its unique dual-protection strategy for the α-amino and sulfhydryl functional groups of L-cysteine makes it an invaluable tool in both Boc/Bn (tert-butoxycarbonyl/benzyl) and Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) strategies. The strategic protection offered by the Boc and tBu groups prevents undesirable side reactions, such as oxidation of the thiol group and unwanted peptide bond formation at the N-terminus, thereby ensuring the controlled and sequential assembly of peptide chains.[1][2] This guide provides an in-depth overview of the chemical properties, applications, and experimental protocols associated with this compound.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. The tert-butyl (tBu) group protecting the highly reactive thiol side chain of cysteine enhances the compound's stability and solubility, facilitating its use in automated and manual peptide synthesis.[3]
| Property | Value |
| CAS Number | 56976-06-8 |
| Molecular Formula | C₁₂H₂₃NO₄S |
| Molecular Weight | 277.38 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 86-92 °C |
| Purity | ≥ 99% (HPLC) |
| Solubility | Soluble in organic solvents like DMF, DCM |
| Storage | Store at 0-8°C |
Role in Peptide Synthesis
The primary application of this compound is as a building block for the incorporation of cysteine residues into synthetic peptides. The protection of the cysteine thiol is crucial to prevent its oxidation into cystine (disulfide bond formation) or other side reactions during the iterative cycles of peptide chain elongation.[1][4]
The S-tBu protecting group is notably stable under the acidic conditions used to remove the N-terminal Boc group (typically with trifluoroacetic acid, TFA) in Boc-SPPS, and the basic conditions for Fmoc group removal (with piperidine) in Fmoc-SPPS. This orthogonality allows for the selective deprotection of the N-terminus for chain elongation while the thiol group remains protected.
Experimental Protocols: Deprotection of the S-tert-butyl Group
The removal of the S-tBu group is typically performed at the final stage of peptide synthesis, often concurrently with the cleavage of the peptide from the solid support. The choice of deprotection reagent depends on the overall protection strategy of the synthetic peptide.
Method 1: Strong Acid Cleavage (HF or TFMSA)
This method is commonly employed in Boc-SPPS.
-
Reagents:
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers: Anisole, thioanisole, or m-cresol to trap the released tert-butyl cations and prevent re-alkylation of the deprotected thiol or other sensitive residues like tryptophan and methionine.
-
-
Procedure (Illustrative HF Cleavage):
-
The peptide-resin is dried under vacuum.
-
The resin is placed in a specialized HF cleavage apparatus.
-
A mixture of HF and a scavenger (e.g., 90:10 HF:anisole) is condensed into the reaction vessel at low temperature (e.g., -78 °C).
-
The reaction is stirred at 0 °C for 1-2 hours.
-
The HF is removed by vacuum, and the crude peptide is precipitated with cold diethyl ether.
-
The precipitated peptide is washed with ether, dissolved in an appropriate aqueous buffer, and purified by chromatography.
-
Method 2: Trimethylsilyl Bromide (TMSBr) Cleavage
An alternative strong acid-based method that can be used for the deprotection of S-tBu.
-
Reagents:
-
1 M Trimethylsilyl bromide (TMSBr)-thioanisole in Trifluoroacetic acid (TFA)
-
Scavenger: 1,2-ethanedithiol (EDT)
-
-
Procedure:
-
The protected peptide-resin is treated with a solution of 1 M TMSBr-thioanisole/TFA in the presence of EDT.
-
The reaction is typically carried out at 0 °C for approximately 2.5 hours.
-
Following the reaction, the peptide is precipitated with cold diethyl ether, washed, and then purified.
-
Method 3: Mercury (II) Acetate Treatment
This method offers an alternative, milder approach for S-tBu deprotection.
-
Reagents:
-
Mercury (II) acetate [Hg(OAc)₂] in aqueous acetic acid or TFA-anisole.
-
β-mercaptoethanol to remove the mercury ions.
-
-
Procedure:
-
The S-tBu protected peptide is dissolved in aqueous acetic acid (pH 4).
-
An excess of mercury (II) acetate is added, and the mixture is stirred at room temperature.
-
After the reaction is complete, β-mercaptoethanol is added to precipitate the mercury as a mercaptide.
-
The precipitate is removed by centrifugation or filtration, and the peptide is isolated from the supernatant.
-
Quantitative Data on Deprotection and Side Reactions
While specific yields are highly sequence-dependent, the choice of cleavage cocktail is critical to minimize side reactions. A significant side reaction during the final deprotection is the S-tert-butylation of the liberated cysteine thiol by the tBu cations generated from the cleavage of tBu-based protecting groups.
| Cleavage Condition | Observation | Mitigation Strategy |
| TFA/TFMSA/TIS/H₂O | Increased formation of S-t-butylated cysteine side product. | Addition of scavengers like thioanisole and dimethyl sulfide (DMS) in combination with a reducing agent like dithiothreitol (DTT). |
| Two-step TFA cleavage | Optimal results are obtained with an initial treatment with a lower concentration of TFA followed by a higher concentration. | Step 1: TFA/TIS/H₂O/thioanisole/DMS/1% DTT (70:5:5:10:10) for 30 min. Step 2: Increase TFA to 80% for 150 min. |
Biological Relevance
This compound itself is not known to possess direct biological activity or to modulate specific signaling pathways. Its significance lies in its role as a precursor for the synthesis of biologically active peptides. The incorporation of cysteine residues is critical for the structure and function of many peptides, including hormones, toxins, and antimicrobial peptides. For instance, the addition of a C-terminal cysteine has been shown to enhance the bactericidal activity of certain antimicrobial peptides.
Visualizations
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general workflow of Fmoc-based solid-phase peptide synthesis, where a protected amino acid like this compound (though more commonly its Fmoc-protected counterpart, Fmoc-Cys(tBu)-OH, would be used in an Fmoc strategy) is incorporated into a growing peptide chain.
Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).
Deprotection Logic for this compound
This diagram illustrates the logical flow for the deprotection of a peptide synthesized using this compound.
References
An In-depth Technical Guide to the Key Features of Boc-Cys(tBu)-OH for Peptide Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine (Boc-Cys(tBu)-OH), a critical protected amino acid derivative for the incorporation of cysteine residues in peptide drug discovery. This document details its chemical and physical properties, its strategic application in solid-phase peptide synthesis (SPPS), and provides detailed experimental protocols for its use.
Core Features and Chemical Properties
This compound is a derivative of the amino acid L-cysteine, strategically modified with two distinct protecting groups: the tert-butoxycarbonyl (Boc) group on the α-amino group and the tert-butyl (tBu) group on the thiol side chain. This dual protection scheme is fundamental to its utility in the Boc/Bzl (benzyl) strategy of solid-phase peptide synthesis.
The Boc group provides temporary protection of the N-terminus. It is stable under neutral and basic conditions but is readily cleaved by moderate acids, typically trifluoroacetic acid (TFA), during the deprotection step of each SPPS cycle.[1] The tBu group , on the other hand, offers more robust, "permanent" protection for the highly reactive thiol side chain of cysteine. The thiol group is prone to oxidation, which can lead to undesired disulfide bond formation during peptide synthesis.[2] The tBu group is stable to the repetitive TFA treatments used to remove the Boc group but can be cleaved under strong acidic conditions, such as with trifluoromethanesulfonic acid (TFMSA) or anhydrous hydrogen fluoride (HF), during the final cleavage of the peptide from the resin.[2][3] This difference in acid lability between the Boc and tBu groups is the cornerstone of their orthogonal nature within the Boc-SPPS strategy.[4]
Quantitative Data
A summary of the key quantitative and physical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₂₃NO₄S | |
| Molecular Weight | 277.38 g/mol | |
| CAS Number | 56976-06-8 | |
| Appearance | White to off-white solid/powder | |
| Melting Point | 86-92 °C | |
| Optical Rotation | [α]₂₀/D = -16 ± 2º (c=1 in DMF) | |
| Solubility | Soluble in DMSO (100 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | |
| Purity | ≥97% | |
| Storage Conditions | Store at 0-8°C; For long-term storage, -20°C is recommended. |
Strategic Application in Peptide Synthesis
The primary application of this compound is in Boc-based solid-phase peptide synthesis (SPPS), a robust method for assembling peptide chains on a solid support. The stability of the S-tBu group to the repetitive TFA deprotection steps of the Nα-Boc group allows for the seamless incorporation of cysteine residues into the growing peptide chain without premature side-chain deprotection.
Orthogonal Protection Strategy
The use of this compound exemplifies an orthogonal protection strategy, where different protecting groups can be removed under distinct chemical conditions, allowing for selective deprotection and modification. This is crucial for the synthesis of complex peptides, especially those containing multiple cysteine residues where specific disulfide bond formation is required.
Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps involving this compound in a typical Boc-SPPS workflow.
General Boc-SPPS Workflow for a Cys(tBu)-Containing Peptide
This workflow outlines the synthesis of a hypothetical peptide, for instance, a segment of a conotoxin.
Detailed Protocol: Boc Deprotection
-
Resin Washing: Wash the peptide-resin with dichloromethane (DCM) (3 x 1 min).
-
Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3 x 1 min), followed by isopropanol (2 x 1 min), and finally with N,N-dimethylformamide (DMF) (3 x 1 min).
Detailed Protocol: Coupling of this compound
Due to the steric hindrance of the tBu group, coupling of this compound may require optimized conditions for high efficiency.
-
Neutralization: Neutralize the resin-bound amine trifluoroacetate salt by treating it with a 10% solution of diisopropylethylamine (DIEA) in DCM (2 x 2 min).
-
Washing: Wash the resin with DCM (3 x 1 min) and then with DMF (3 x 1 min).
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HBTU) (2.9 equivalents), and 1-Hydroxybenzotriazole (HOBt) (3 equivalents) in DMF. Add DIEA (6 equivalents) to the solution.
-
Coupling Reaction: Add the activated amino acid solution to the neutralized resin and agitate for 2-4 hours at room temperature. The extended coupling time helps to overcome the steric hindrance.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).
Detailed Protocol: Final Cleavage and Deprotection of Cys(tBu)
This step simultaneously cleaves the peptide from the resin and removes the S-tBu protecting group.
-
Resin Preparation: Ensure the peptide-resin is thoroughly washed and dried.
-
Cleavage Cocktail Preparation: In a round-bottom flask equipped with a stirring bar and cooled in an ice bath, prepare the cleavage cocktail. For every 100 mg of peptide-resin, add 200 µL of thioanisole, 100 µL of ethanedithiol (scavengers to trap reactive cations), and 2 mL of TFA. Stir for 5-10 minutes.
-
TFMSA Addition: Slowly add 200 µL of trifluoromethanesulfonic acid (TFMSA) dropwise for every 100 mg of resin. Stir vigorously to dissipate the heat generated.
-
Reaction: Let the mixture stir at room temperature for 30-60 minutes.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation, wash it with cold diethyl ether to remove scavengers, and dry it under vacuum.
Detailed Protocol: Purification by RP-HPLC
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as aqueous acetonitrile with 0.1% TFA.
-
Chromatography: Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.
-
Elution: Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 5% to 65% acetonitrile over 30 minutes.
-
Fraction Collection: Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify those containing the pure peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.
Application in Drug Discovery: Cysteine-Rich Peptides
Cysteine residues and the disulfide bonds they form are critical for the structure and function of many peptide-based drugs and drug leads, such as conotoxins. These peptides often exert their therapeutic effects by modulating the activity of ion channels.
Signaling Pathway Example: Conotoxin Inhibition of Voltage-Gated Sodium Channels
Conotoxins are a class of neurotoxic peptides found in the venom of marine cone snails that have significant potential as therapeutic agents. Many conotoxins are rich in cysteine residues and rely on a specific disulfide bond framework for their biological activity. For example, µ-conotoxins block voltage-gated sodium channels in muscle cells, leading to paralysis in prey.
Conclusion
This compound is an indispensable tool in peptide drug discovery, enabling the controlled and efficient synthesis of cysteine-containing peptides. Its robust S-tBu protecting group provides the necessary stability during chain elongation in Boc-SPPS, while allowing for its removal during the final cleavage step. The strategic use of this building block facilitates the synthesis of complex peptides with defined disulfide bond architectures, which are often essential for their therapeutic activity. The detailed protocols and conceptual frameworks provided in this guide are intended to assist researchers in leveraging the full potential of this compound in their peptide synthesis endeavors.
References
Methodological & Application
Application Notes and Protocols for Boc-Cys(tBu)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the effective use of N-α-Boc-S-tert-butyl-L-cysteine (Boc-Cys(tBu)-OH) in Boc-based solid-phase peptide synthesis (SPPS). This document outlines the key chemical principles, optimized protocols for coupling and deprotection, and strategies to mitigate common side reactions, ensuring the successful synthesis of cysteine-containing peptides.
Introduction
This compound is a critical building block for the incorporation of cysteine residues in peptide synthesis. The tert-butoxycarbonyl (Boc) group on the α-amino function provides temporary protection and is readily removed under moderately acidic conditions. The tert-butyl (tBu) group on the sulfhydryl side-chain offers robust protection against oxidation and other unwanted side reactions throughout the synthesis and is removed during the final cleavage step with strong acid. This orthogonal protection strategy is a cornerstone of successful Boc-SPPS.
Data Presentation
The selection of appropriate reagents and conditions is paramount for achieving high coupling efficiency and minimizing side reactions. The following tables summarize key quantitative data for optimizing the use of this compound.
Table 1: Comparison of Common Coupling Reagents for Boc-Protected Amino Acids
| Coupling Reagent/Method | Typical Coupling Time | Racemization Risk for Cysteine | Key Considerations |
| DIC/HOBt | 1 - 4 hours | Low to Moderate | Cost-effective and widely used. The reaction can be slower for sterically hindered couplings. |
| HBTU/DIEA | 15 - 60 minutes | Low | Faster than carbodiimide methods and generally reliable. A slight excess of the activated amino acid is recommended to avoid guanidinylation of the N-terminus. |
| HATU/DIEA | 15 - 45 minutes | Low | Highly efficient, particularly for difficult or sterically hindered couplings, offering rapid reaction times. |
| COMU/DIEA | 15 - 45 minutes | Very Low | Exhibits high reactivity and has an improved safety profile compared to benzotriazole-based reagents. |
Note: The data presented are representative values for Boc-amino acids and may vary depending on the specific peptide sequence, resin, and reaction conditions.
Table 2: Efficacy of Cleavage Cocktails in Suppressing S-tert-butylation of Cysteine
| Cleavage Cocktail Composition (v/v) | Cleavage Time | Temperature | Total Cys S-tBu formation (%) | Reference |
| TFA/TIS/H₂O (95:2.5:2.5) | 1 hour | 25 °C | 18.6 | [1] |
| TFA/TIS/H₂O (95:2.5:2.5) | 30 minutes | 25 °C | Not specified, but lower than 1 hour | [1] |
| TFA/TIS/H₂O (95:2.5:2.5) | 30 minutes | 40 °C | 18.8 | [1] |
| TFA/TIS/H₂O (95:2.5:2.5) | 2 hours | 40 °C | 32.3 | [1] |
| TFA/TFMSA/TIS/H₂O (89:1:2.5:7.5) | 30 minutes | Room Temp | 29.7 | [1] |
TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; H₂O: Water; TFMSA: Trifluoromethanesulfonic acid. Data is based on a model peptide and illustrates the impact of different cleavage conditions on a common side reaction.
Experimental Protocols
The following are detailed protocols for the key steps in solid-phase peptide synthesis using this compound. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and scale of the synthesis.
Protocol 1: Resin Loading (Attachment of the First Amino Acid)
This protocol describes the loading of the first Boc-protected amino acid onto a Merrifield resin.
-
Resin Swelling: Swell the Merrifield resin (1 g, 1.0 mmol/g substitution) in dichloromethane (DCM, 15 mL) for 1 hour in a reaction vessel.
-
Cesium Salt Formation: In a separate flask, dissolve the first Boc-amino acid (e.g., Boc-Gly-OH, 2.0 mmol) in a mixture of methanol (10 mL) and water (2 mL). Neutralize the solution with a 2M aqueous solution of cesium carbonate (Cs₂CO₃) to a pH of 7.0.
-
Solvent Evaporation: Remove the solvent from the cesium salt solution by rotary evaporation and then dry the residue under high vacuum overnight.
-
Esterification: Add the dried Boc-amino acid cesium salt to the swollen resin. Add 10 mL of dry N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture at 50°C for 12-24 hours with gentle agitation.
-
Washing: After the reaction, filter the resin and wash it sequentially with DMF (3 x 15 mL), a 1:1 mixture of DMF and water (3 x 15 mL), DMF (3 x 15 mL), and DCM (3 x 15 mL).
-
Drying: Dry the resin under vacuum.
-
Loading Determination: Determine the substitution level of the resin using a method such as the picric acid test or by cleaving the amino acid from a small amount of resin and quantifying it.
Protocol 2: Standard Boc-SPPS Cycle
This protocol outlines a single cycle of deprotection, neutralization, and coupling for the elongation of the peptide chain.
-
Boc Deprotection:
-
Swell the peptide-resin in DCM (10 mL/g of resin) for 20 minutes.
-
Drain the DCM and add a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL/g of resin). Agitate for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin with DCM (3 x 15 mL).
-
-
Neutralization:
-
Wash the resin with isopropanol (2 x 15 mL).
-
Wash the resin with DCM (3 x 15 mL).
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (10 mL/g of resin). Agitate for 2 minutes and drain.
-
Repeat the neutralization step.
-
Wash the resin with DCM (5 x 15 mL).
-
-
Coupling of this compound (using HBTU):
-
In a separate vial, dissolve this compound (3 equivalents relative to resin substitution) and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in a minimal amount of DMF.
-
Add O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (2.9 equivalents) to the amino acid solution.
-
Add DIEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser (ninhydrin) test. If the test is positive, indicating incomplete coupling, the coupling step should be repeated.
-
-
Washing:
-
Drain the coupling solution and wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL). The resin is now ready for the next deprotection cycle.
-
Protocol 3: In Situ Neutralization Coupling
This protocol combines the neutralization and coupling steps, which can improve efficiency for difficult sequences.
-
Boc Deprotection: Follow step 1 of Protocol 2.
-
Washing: After deprotection, wash the resin with DCM (1 x 15 mL) and DMF (3 x 15 mL).
-
Coupling:
-
In a separate vial, pre-activate the this compound (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add this solution to the peptide-resin, followed immediately by the addition of DIEA (6 equivalents).
-
Agitate for 15-60 minutes.
-
Monitor the reaction with the Kaiser test.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).
Protocol 4: Final Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the tBu side-chain protecting group from the cysteine residue. The use of scavengers is crucial to prevent side reactions.
-
Resin Preparation: Wash the fully assembled peptide-resin with DCM and dry it under vacuum for at least 2 hours.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for your peptide sequence. For peptides containing Cys(tBu), a common cocktail is "Reagent K": TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v). A less odorous alternative for peptides without other sensitive residues is TFA/TIS/water (95:2.5:2.5 v/v). Caution: Handle strong acids and thiols in a well-ventilated fume hood.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with TFA.
-
Combine the filtrates and precipitate the peptide by adding it dropwise to a large volume of cold (0°C) diethyl ether (approximately 10 times the volume of the filtrate).
-
-
Peptide Isolation:
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under a stream of nitrogen or in a desiccator.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization of Workflows
The following diagrams illustrate the key workflows in Boc-SPPS incorporating this compound.
Caption: Workflow for a single cycle in Boc-SPPS.
Caption: Final cleavage and deprotection workflow.
References
Application Notes and Protocols for Incorporating Boc-Cys(tBu)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the selection and use of coupling reagents for the incorporation of N-α-Boc-S-tert-butyl-L-cysteine (Boc-Cys(tBu)-OH) in solid-phase peptide synthesis (SPPS). Particular emphasis is placed on strategies to minimize racemization, a critical challenge associated with cysteine incorporation.
Introduction: The Challenge of Cysteine Incorporation
Cysteine is a unique amino acid due to its thiol side chain, which is crucial for forming disulfide bridges that stabilize peptide and protein structures. The protected derivative, this compound, is commonly used in Boc-SPPS. The tert-butyl (tBu) group offers robust protection for the thiol functionality, preventing its oxidation and other unwanted side reactions during synthesis.
However, the electron-withdrawing nature of the protected sulfhydryl group increases the acidity of the α-proton of the cysteine residue. This heightened acidity makes the chiral center susceptible to deprotonation by bases during the carboxyl group activation and coupling steps, leading to racemization (epimerization) and the formation of the D-cysteine diastereomer. Standard coupling protocols, especially those employing strong bases and pre-activation, can result in significant levels of racemization, ranging from 5% to as high as 33%.[1][2] Therefore, the careful selection of coupling reagents and optimization of reaction conditions are paramount to maintaining the stereochemical integrity of the final peptide.
Comparison of Coupling Reagents
The choice of coupling reagent is a critical factor in minimizing racemization and achieving high coupling efficiency. The most common classes of coupling reagents used in SPPS are carbodiimides, phosphonium salts, and aminium/uronium salts.
Carbodiimides
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are cost-effective and widely used coupling reagents.[3][4] When used in conjunction with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), they form active esters that are less prone to racemization than the initial O-acylisourea intermediate.[5] DIC is often preferred in automated SPPS due to the better solubility of its urea byproduct. For coupling this compound, a combination of DIC with HOBt, HOAt, or OxymaPure under base-free conditions is a highly recommended strategy to minimize racemization.
Phosphonium and Aminium/Uronium Salts
Reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), N-[(1H-benzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HBTU), and N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl]methylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HATU) are known for their high reactivity and rapid coupling times. However, standard protocols involving these reagents, which often include a pre-activation step in the presence of a strong base like N,N-diisopropylethylamine (DIEA), can lead to substantial racemization of cysteine residues.
Strategies to mitigate racemization when using these reagents include:
-
Avoiding pre-activation: Adding the coupling reagent directly to the mixture of the amino acid and the resin-bound amine can significantly reduce racemization.
-
Using weaker bases: Substituting strong bases like DIEA with weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) has been shown to suppress racemization.
-
Optimizing solvent: Using a less polar solvent system, such as a mixture of dichloromethane (DCM) and N,N-dimethylformamide (DMF), can also be beneficial.
More recent developments in coupling reagents include COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), which incorporates the OxymaPure moiety and has shown superior performance in reducing epimerization compared to HBTU/HATU.
Data Presentation: Racemization Levels with Different Coupling Reagents
The following table summarizes the extent of racemization observed during the coupling of protected cysteine derivatives under various conditions.
| Coupling Reagent/Method | Additive | Base | Pre-activation | Solvent | % D-Isomer (Racemization) | Reference |
| HBTU | HOBt | DIEA | 5 min | DMF | 5-33% | |
| HATU | HOAt | DIEA | 5 min | DMF | 5-33% | |
| BOP | HOBt | DIEA | 5 min | DMF | 5-33% | |
| HBTU/HATU/BOP | HOBt/HOAt | TMP | No | CH₂Cl₂-DMF (1:1) | <1% | |
| DIPCDI | HOBt/HOAt | - | 5 min | - | <1% | |
| Preformed Pfp esters | - | - | - | CH₂Cl₂-DMF (1:1) | <1% | |
| HBTU | HOBt | TMP | 3.5-7.0 min | DMF | Low | |
| DIPCDI | OxymaPure | - | 5-10 min at 0°C | DMF | Low (recommended) |
Experimental Protocols
The following are detailed protocols for the coupling of this compound to a resin-bound peptide amine during SPPS.
Protocol 1: DIC/OxymaPure Coupling (Recommended for Minimizing Racemization)
This protocol is designed for manual SPPS and is optimized to reduce the risk of racemization.
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Boc Deprotection: Perform Boc deprotection using an appropriate TFA-based reagent (e.g., 50% TFA in DCM).
-
Washing: Wash the resin thoroughly with DCM, a neutralization solution (e.g., 5% DIEA in DMF), and then DMF.
-
Amino Acid Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.
-
Activation and Coupling:
-
Cool the amino acid solution to 0°C.
-
Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes at 0°C.
-
Add the activated amino acid solution to the resin.
-
-
Reaction: Agitate the mixture for 1-2 hours at room temperature. The reaction can be monitored using a Kaiser test to check for the presence of free primary amines.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Capping (Optional): If the coupling is incomplete (positive Kaiser test), cap any unreacted amino groups with acetic anhydride.
-
Cycle Repetition: Proceed to the deprotection step for the next amino acid in the sequence.
Protocol 2: HBTU/TMP Coupling (Low Racemization Protocol)
This protocol is an alternative for using aminium salt reagents while minimizing racemization.
-
Resin Preparation and Deprotection: Follow steps 1-3 from the DIC/OxymaPure protocol.
-
Reagent Solution Preparation: In a separate vessel, dissolve this compound (4 equivalents), HBTU (4 equivalents), and HOBt (4 equivalents) in a 1:1 mixture of CH₂Cl₂ and DMF.
-
Coupling:
-
Add the reagent solution to the resin.
-
Immediately add 2,4,6-trimethylpyridine (TMP) (4 equivalents). Crucially, do not pre-activate the amino acid with the coupling reagents and base.
-
-
Reaction: Agitate the mixture for 1-2 hours at room temperature. Monitor the reaction completion using a Kaiser test.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM.
-
Cycle Repetition: Proceed to the next cycle of the synthesis.
Visualization of the SPPS Workflow
The following diagram illustrates the general workflow of solid-phase peptide synthesis, highlighting the key steps of deprotection, activation, and coupling.
Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).
By adhering to these optimized protocols and understanding the factors that contribute to racemization, researchers can successfully incorporate this compound into peptide sequences with high efficiency and stereochemical purity, paving the way for the synthesis of complex and biologically active peptides.
References
Application Notes and Protocols: Selective Removal of the N-Boc Group in the Presence of S-tBu
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of peptide synthesis and the development of complex organic molecules, the strategic use of protecting groups is paramount for achieving desired chemical transformations with high fidelity. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, valued for its stability across a range of chemical conditions and its susceptibility to cleavage under acidic conditions. Concurrently, the S-tert-butyl (S-tBu) group is frequently employed to protect the thiol functionality of cysteine residues, offering robust protection against oxidation and other unwanted side reactions.
The orthogonal removal of the N-Boc group while leaving the S-tBu group intact is a critical step in many synthetic strategies, particularly in the synthesis of complex peptides and peptidomimetics. This selective deprotection allows for the sequential modification of the molecule, a fundamental requirement in the construction of intricate molecular architectures. These application notes provide a detailed overview of the principles, quantitative data, and experimental protocols for the selective deprotection of the N-Boc group in the presence of an S-tBu group.
Principle of Orthogonal Deprotection
The successful selective removal of one protecting group in the presence of another relies on the principle of orthogonality. Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific conditions without affecting other protecting groups in the molecule. The N-Boc group is categorized as an acid-labile protecting group, readily cleaved by acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl). The S-tBu group, a thioether, also exhibits acid lability, but its rate of cleavage is significantly slower than that of the N-Boc group under specific acidic conditions. This kinetic difference in acid lability is the key to achieving selective N-Boc deprotection.
By carefully selecting the deprotecting reagent, its concentration, the solvent, and the reaction temperature and time, it is possible to create a window of reactivity where the N-Boc group is efficiently removed while the S-tBu group remains predominantly intact.
Logical Pathway for Selective Deprotection
Caption: Logical workflow for the selective N-Boc deprotection.
Data Presentation: Comparison of Deprotection Methods
The following tables summarize quantitative data from various studies on the efficiency and selectivity of N-Boc deprotection methods in the presence of acid-labile groups, including thioethers.
Table 1: Efficacy of 4M HCl in Dioxane for Selective N-Boc Deprotection [1][2][3]
| Substrate Type | Reagent | Conditions | N-Boc Deprotection Yield | S-tBu Group Stability | Reference |
| Nα-Boc protected amino acids and peptides | 4 M HCl in anhydrous dioxane | Room Temperature, 30 min | High (often quantitative) | Excellent (thio-tert-butyl ethers remained intact) | Han et al., J. Pept. Res. 2001 |
Table 2: Mild N-Boc Deprotection using Oxalyl Chloride [4][5]
| Substrate Type | Reagent | Conditions | N-Boc Deprotection Yield | Functional Group Tolerance | Reference |
| Structurally diverse N-Boc compounds | Oxalyl chloride (3 equiv.) in Methanol | Room Temperature, 1-4 h | Good to excellent (up to 90%) | High, including acid-labile groups | George et al., RSC Adv. 2020 |
Table 3: Considerations for TFA-based N-Boc Deprotection
| Issue | Reagent Cocktail | Observation | Mitigation Strategy | Reference |
| S-tert-butylation of Cysteine | TFA/TIS/H₂O (95:2.5:2.5) | Formation of S-tBu side products | Addition of scavengers (e.g., DMS, thioanisole) | de la Torre et al., ACS Omega 2020 |
Experimental Protocols
Protocol 1: Selective N-Boc Deprotection using 4M HCl in Dioxane
This protocol is highly recommended for its efficiency and high selectivity in removing the N-Boc group while preserving the S-tBu group.
Materials:
-
N-Boc, S-tBu protected peptide or amino acid derivative
-
4 M Hydrogen Chloride solution in 1,4-dioxane (anhydrous)
-
Anhydrous diethyl ether
-
Argon or Nitrogen gas supply
-
Round-bottom flask with a magnetic stir bar
-
Ice-water bath
Procedure:
-
Place the N-Boc, S-tBu protected substrate (1 equivalent) in a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).
-
Cool the flask in an ice-water bath.
-
Add the 4 M HCl solution in dioxane (sufficient to dissolve the substrate and provide a molar excess of HCl, typically 5-10 equivalents).
-
Remove the ice-water bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture for 30 minutes at room temperature.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS) to confirm the consumption of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the solvent and excess HCl.
-
To the resulting residue, add cold anhydrous diethyl ether to precipitate the hydrochloride salt of the deprotected amine.
-
Collect the solid product by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
Protocol 2: Mild and Selective N-Boc Deprotection using Oxalyl Chloride in Methanol
This method offers a mild alternative to strong acids and demonstrates broad functional group tolerance.
Materials:
-
N-Boc, S-tBu protected substrate
-
Oxalyl chloride
-
Anhydrous methanol
-
Anhydrous dichloromethane (DCM) or other suitable solvent for workup
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
Dissolve the N-Boc, S-tBu protected substrate (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected amine. Further purification by chromatography may be necessary depending on the substrate.
Experimental Workflow Diagram
Caption: Comparative experimental workflows for N-Boc deprotection.
Troubleshooting and Optimization
-
Incomplete Deprotection: If the reaction does not go to completion, extend the reaction time or slightly increase the equivalents of the deprotecting reagent. Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.
-
S-tBu Cleavage: If cleavage of the S-tBu group is observed, particularly with TFA-based methods, the addition of scavengers is crucial. A common scavenger cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). For sensitive substrates, using the milder HCl/dioxane or oxalyl chloride methods is recommended.
-
Side Reactions with Sensitive Residues: Amino acids with sensitive side chains (e.g., Tryptophan, Methionine) are prone to alkylation by the tert-butyl cation generated during deprotection. The use of scavengers is essential to trap these reactive intermediates.
Conclusion
The selective removal of the N-Boc group in the presence of the S-tBu group is a readily achievable transformation with the appropriate choice of reagents and reaction conditions. The use of 4 M HCl in anhydrous dioxane stands out as a highly efficient and selective method, providing the deprotected amine hydrochloride salt in high yield with excellent preservation of the S-tBu group. For substrates that are sensitive to strong acids, the milder oxalyl chloride in methanol protocol offers a valuable alternative. Careful monitoring of the reaction and the use of scavengers, when necessary, are key to minimizing side reactions and achieving the desired product with high purity. These protocols and data provide a solid foundation for researchers and drug development professionals to confidently perform this critical synthetic transformation.
References
- 1. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application of Boc-Cys(tBu)-OH in the Synthesis of Cyclic Peptides: A Guide for Researchers
Introduction
Boc-Cys(tBu)-OH is a pivotal building block in the chemical synthesis of cyclic peptides, a class of molecules increasingly recognized for their therapeutic potential due to enhanced stability, binding affinity, and specificity compared to their linear counterparts.[1] The strategic use of the acid-labile tert-butyloxycarbonyl (Boc) protecting group for the α-amine and the more robust tert-butyl (tBu) group for the cysteine thiol allows for a controlled, orthogonal deprotection strategy. This enables the selective formation of disulfide bridges, a common and effective method for peptide cyclization. This document provides detailed application notes, experimental protocols, and relevant biological context for researchers, scientists, and drug development professionals employing this compound in the synthesis of cyclic peptides.
Key Features of this compound in Cyclic Peptide Synthesis
The unique properties of this compound make it a valuable reagent for Solid-Phase Peptide Synthesis (SPPS) of cyclic peptides:
-
Orthogonal Protection: The Boc group is readily removed with moderate acids like trifluoroacetic acid (TFA), while the Cys(tBu) group remains intact.[2] This allows for the sequential deprotection of the N-terminus during peptide elongation without affecting the cysteine side chain.
-
Controlled Disulfide Bond Formation: The tBu group can be selectively removed under specific, harsher conditions after the linear peptide has been assembled, enabling directed disulfide bond formation for cyclization.[2]
-
Compatibility: this compound is compatible with both Boc and Fmoc-based SPPS strategies, offering flexibility in synthesis design.[3]
Experimental Protocols
The synthesis of a cyclic peptide using this compound typically involves three main stages: linear peptide synthesis via SPPS, deprotection of the cysteine thiol groups, and cyclization. The following protocols provide a general framework for this process.
Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
This protocol outlines the manual synthesis of a linear peptide on a resin support using Boc chemistry.
Materials:
-
Appropriate resin (e.g., Merrifield resin)
-
Boc-protected amino acids, including this compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU)
-
Solvents for washing (e.g., DMF, Methanol)
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for 30 minutes.
-
Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with a solution of 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM to remove residual TFA and by-products.
-
Neutralization: Neutralize the resin with a solution of 10% DIEA in DCM for 5 minutes (repeat twice).
-
Washing: Wash the resin with DCM to remove excess base.
-
Amino Acid Coupling: Dissolve the next Boc-protected amino acid (3 equivalents) and a coupling reagent like HBTU (3 equivalents) in DMF. Add DIEA (6 equivalents) and add the mixture to the resin. Agitate for 1-2 hours.
-
Washing: Wash the resin with DMF, DCM, and methanol.
-
Repeat: Repeat steps 2-7 for each amino acid in the sequence, incorporating this compound at the desired positions.
-
Final Deprotection: After coupling the final amino acid, remove the N-terminal Boc group as described in step 2.
-
Cleavage from Resin: Cleave the peptide from the resin and remove side-chain protecting groups (except Cys(tBu)) using a strong acid cocktail (e.g., HF or TFMSA).
Deprotection of the Cys(tBu) Group
Materials:
-
Crude linear peptide with protected cysteines
-
Trifluoromethanesulfonic acid (TFMSA) or Mercury (II) acetate
-
Scavengers (e.g., thioanisole, ethanedithiol)
-
TFA
-
Diethyl ether (cold)
Procedure:
-
Dissolve the crude peptide in TFA.
-
Add scavengers such as thioanisole and ethanedithiol.
-
Cool the mixture in an ice bath.
-
Slowly add TFMSA to the solution and stir for 1-2 hours.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Centrifuge to collect the peptide pellet and wash with cold ether.
-
Dry the peptide under vacuum.
Cyclization via Disulfide Bond Formation
This can be performed either in solution or on-resin. Solution-phase cyclization is more common.
Materials:
-
Deprotected linear peptide
-
High-purity water, acetonitrile, or a suitable buffer (e.g., ammonium bicarbonate)
-
Oxidizing agent (e.g., air, DMSO, potassium ferricyanide)
Procedure (Solution Phase):
-
Dissolve the linear peptide in a large volume of water or a suitable buffer at a low concentration (0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.[4]
-
Adjust the pH of the solution to 7.5-8.5.
-
Stir the solution vigorously, open to the atmosphere, to allow for air oxidation. This process can take several hours to days.
-
Alternatively, for faster cyclization, add an oxidizing agent like DMSO (10-20% v/v).
-
Monitor the reaction progress by RP-HPLC and mass spectrometry.
-
Once the reaction is complete, acidify the solution with TFA.
-
Purify the cyclic peptide by preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product.
Quantitative Data Summary
The yield and purity of cyclic peptides can vary significantly depending on the peptide sequence, cyclization method, and purification process. The following table provides representative data from the literature for different cyclization strategies.
| Peptide Type | Cyclization Method | Protection Strategy | Overall Yield | Crude Purity | Reference |
| Conotoxins | Regioselective disulfide bond formation | Mob, Trt, Acm | 20-30% | Not Reported | |
| Eptifibatide model | On-resin disulfide bond formation | Fmoc-Cys(S-tBu) | Not Reported | ~25% | |
| Generic Peptide | On-resin head-to-tail cyclization (lactam) | Fmoc/tBu with Glu linker | Not Reported | 22-28% | |
| Antimicrobial Peptide | Automated on-resin head-to-tail cyclization | Fmoc/tBu with DAN linker | 37% | >95% |
Visualizing the Workflow and Biological Context
Experimental Workflow
The overall process of synthesizing a cyclic peptide using this compound can be visualized as a multi-step workflow.
Caption: Workflow for cyclic peptide synthesis using this compound.
Signaling Pathway Example: Cyclic RGD Peptides and Integrin Signaling
Cyclic peptides containing the Arg-Gly-Asp (RGD) motif are potent and selective inhibitors of integrin αvβ3. This integrin is overexpressed on angiogenic endothelial cells and some tumor cells, playing a crucial role in tumor growth and metastasis. By blocking the interaction of integrin αvβ3 with its natural ligands in the extracellular matrix, cyclic RGD peptides can disrupt downstream signaling pathways involved in cell adhesion, migration, and proliferation.
Caption: Inhibition of integrin signaling by a cyclic RGD peptide.
This compound is an indispensable tool for the synthesis of cyclic peptides, particularly those cyclized via disulfide bonds. The orthogonal protection it offers allows for a robust and controlled synthetic route. The protocols and data presented here provide a foundation for researchers to design and execute the synthesis of novel cyclic peptides for various applications in drug discovery and chemical biology. The ability of these synthetic peptides to modulate key signaling pathways, as exemplified by cyclic RGD peptides, underscores their potential as next-generation therapeutics.
References
On-Resin Cysteine Deprotection: A Step-by-Step Guide for Researchers
Application Notes and Protocols
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selective deprotection of cysteine residues on-resin is a critical step for subsequent modifications such as disulfide bond formation, pegylation, or conjugation. This document provides detailed protocols for the on-resin deprotection of commonly used cysteine protecting groups.
Introduction
The thiol group of cysteine is highly reactive and requires protection during SPPS to prevent unwanted side reactions. The choice of protecting group is crucial as it dictates the conditions for its removal, which should be orthogonal to the cleavage of the peptide from the resin and the removal of other side-chain protecting groups. This application note focuses on the on-resin deprotection of three widely used cysteine protecting groups: Mmt (4-Methoxytrityl), StBu (S-tert-butylthio), and Acm (Acetamidomethyl).
The Mmt group is highly acid-labile and can be removed under very mild acidic conditions, allowing for selective deprotection while the peptide remains attached to the solid support.[1][2] The StBu group is stable to acidic and basic conditions and is selectively cleaved by reducing agents.[2] The Acm group is stable to trifluoroacetic acid (TFA) and requires specific reagents like iodine or mercury(II) acetate for its removal.[3][4] On-resin deprotection offers the advantage of performing subsequent modifications in a controlled, stepwise manner on the solid phase, often leading to higher yields and purity of the final product.
Data Summary: Comparison of On-Resin Cysteine Deprotection Methods
| Protecting Group | Deprotection Reagent(s) | Typical Reaction Conditions | Key Advantages | Potential Side Reactions |
| Mmt (4-Methoxytrityl) | 1-2% TFA in DCM with 2.5-5% TIS | Room temperature, 10-60 minutes | Highly selective, mild conditions, release of Mmt cation can be monitored by a yellow color change. | S-alkylation by carbocations from the resin linker if scavengers are not used. |
| StBu (S-tert-butylthio) | Reducing agents (e.g., DTT, TCEP, β-mercaptoethanol) with a mild base (e.g., NMM) in DMF | Room temperature, variable reaction times | Orthogonal to acid and base-labile protecting groups. | Incomplete reduction, potential for disulfide exchange. |
| Acm (Acetamidomethyl) | Iodine (I₂) in DMF/H₂O or N-chlorosuccinimide (NCS) in DMF | Room temperature, 15-60 minutes | Stable to TFA, allows for on-resin disulfide bond formation. | Formation of dehydroalanine and iodinated adducts. Mercury(II) acetate can also be used but is highly toxic. |
Experimental Protocols
Protocol 1: On-Resin Deprotection of Fmoc-Cys(Mmt)-OH
This protocol describes the selective removal of the Mmt group from a cysteine residue on a peptide-resin.
Materials:
-
Peptidyl-resin containing Fmoc-Cys(Mmt)
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) or Triethylsilane (TES) (scavenger)
-
Dimethylformamide (DMF)
-
Nitrogen gas
Procedure:
-
Swell the peptidyl-resin in DCM in a suitable reaction vessel.
-
Prepare the deprotection solution: 1-2% TFA and 2.5-5% TIS in DCM.
-
Drain the DCM from the swollen resin.
-
Add the deprotection solution to the resin and agitate gently under a nitrogen atmosphere. The reaction can be monitored by the appearance of a yellow color, indicating the release of the Mmt cation.
-
Continue the reaction for 10-60 minutes at room temperature.
-
Drain the deprotection solution and wash the resin thoroughly with DCM.
-
Wash the resin with DMF to prepare for the next step in the synthesis.
Protocol 2: On-Resin Deprotection of Fmoc-Cys(StBu)-OH
This protocol is suitable for the selective removal of the StBu group using a reducing agent.
Materials:
-
Peptidyl-resin containing Fmoc-Cys(StBu)
-
N,N-Dimethylformamide (DMF)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
N-Methylmorpholine (NMM) or other suitable non-nucleophilic base
-
Dichloromethane (DCM)
Procedure:
-
Swell the peptidyl-resin in DMF.
-
Prepare the deprotection solution: 5% DTT in DMF, with the pH adjusted to slightly basic with NMM.
-
Drain the DMF from the swollen resin.
-
Add the deprotection solution to the resin and agitate at room temperature. Reaction times can vary, so it is recommended to monitor the reaction progress using a method like the Ellman's test.
-
Once the deprotection is complete, drain the solution and wash the resin thoroughly with DMF to remove excess reagents.
-
Wash the resin with DCM and dry if necessary for the subsequent steps.
Protocol 3: On-Resin Deprotection and Cyclization of Cys(Acm)
This protocol describes the removal of the Acm group with concomitant disulfide bond formation using iodine.
Materials:
-
Peptidyl-resin containing at least two Cys(Acm) residues
-
N,N-Dimethylformamide (DMF)
-
Iodine (I₂)
-
Deionized water
-
2% Ascorbic acid in DMF
-
Dichloromethane (DCM)
Procedure:
-
Suspend the linear peptide resin in DMF.
-
Prepare the deprotection/oxidation solution: Dissolve 10 equivalents of iodine (I₂) in a 4:1 (v/v) mixture of DMF and water.
-
Add the iodine solution to the resin.
-
Shake the reaction mixture at room temperature for 40-60 minutes.
-
Filter the resin and wash it thoroughly with DMF.
-
To remove any remaining iodine, wash the resin with 2% ascorbic acid in DMF until the resin and filtrate are colorless.
-
Wash the resin with DMF, followed by DCM.
Experimental Workflow and Signaling Pathway Diagrams
Caption: A generalized workflow for on-resin cysteine deprotection.
Caption: Mmt deprotection signaling pathway.
Caption: StBu deprotection signaling pathway.
Caption: Acm deprotection and cyclization pathway.
References
Application Notes: Regioselective Disulfide Bond Formation Using S-tert-butyl-L-cysteine (Cys(tBu))
The precise control of disulfide bond formation is a critical challenge in the chemical synthesis of complex peptides and proteins, particularly for therapeutics, constrained peptides, and structural studies. Regioselective strategies ensure that disulfide bridges are formed between specific cysteine residues, preventing the formation of scrambled isomers. The use of orthogonal cysteine-protecting groups is the cornerstone of this approach, allowing for the sequential and controlled deprotection of specific thiol pairs for subsequent oxidation.[1][2]
The S-tert-butyl (tBu) protecting group for cysteine is a valuable tool in this context. Its key advantage lies in its stability to the standard trifluoroacetic acid (TFA) cocktails used for peptide cleavage from the resin in Fmoc-based solid-phase peptide synthesis (SPPS).[3] This stability makes it orthogonal to more acid-labile protecting groups like Trityl (Trt) or 4-methoxytrityl (Mmt), enabling a hierarchical deprotection strategy. This document provides an overview of the strategies and detailed protocols for the regioselective formation of disulfide bonds utilizing Cys(tBu).
Data Presentation: Comparison of Orthogonal Cysteine Protecting Groups
The selection of an appropriate set of orthogonal protecting groups is fundamental to the success of a regioselective disulfide bond strategy. The Cys(tBu) group is often paired with other groups that can be removed under distinct chemical conditions. A summary of commonly used protecting groups and their cleavage conditions is provided below.
| Protecting Group | Abbreviation | Cleavage/Deprotection Conditions | Orthogonal To |
| tert-Butyl | tBu | Strongly acidic conditions with scavengers (e.g., TFA/DMSO, MeSiCl₃/Ph₂SO); N-chlorosuccinimide (NCS)/TFA; Palladium catalysts. | Trt, Mmt, Acm, StBu |
| Trityl | Trt | Mildly acidic conditions (e.g., 1-5% TFA in DCM); TFA/scavenger cocktails during final cleavage. | Acm, tBu, StBu |
| Acetamidomethyl | Acm | Iodine (I₂); Thallium(III) trifluoroacetate; Mercury(II) acetate; Palladium catalysts. | Trt, Mmt, tBu, StBu |
| S-tert-butylthio | StBu | Reduction with thiols (e.g., β-mercaptoethanol) or phosphines (e.g., TCEP). | Trt, Mmt, Acm, tBu |
Experimental Workflows and Protocols
A general strategy for forming two distinct disulfide bonds involves the synthesis of a peptide with two pairs of orthogonally protected cysteine residues. The first pair is selectively deprotected and oxidized, followed by purification. The second pair is then deprotected and oxidized to yield the final, correctly folded peptide.
Caption: General workflow for regioselective two-disulfide bond formation.
Protocol 1: One-Pot Cys(tBu) Deprotection and Oxidation with TFA/DMSO
This method is advantageous as it combines the cleavage of the tBu group and the formation of the disulfide bond into a single step, which can be performed in solution after the peptide has been cleaved from the resin and purified.
Application Note: This protocol is effective for peptides containing Cys(tBu) residues intended for the final disulfide bond after other bonds have been formed. The TFA/DMSO mixture acts as both a deprotection reagent and an oxidant. The reaction rate is temperature-dependent, with tBu cleavage occurring readily at room temperature.
Materials:
-
Lyophilized peptide containing Cys(tBu) residues.
-
Trifluoroacetic acid (TFA).
-
Dimethyl sulfoxide (DMSO).
-
Anisole (scavenger).
-
Diethyl ether (for precipitation).
-
Centrifuge.
-
HPLC system for purification.
Procedure:
-
Dissolve the Cys(tBu)-protected peptide in a mixture of TFA/DMSO/anisole. A common ratio is 90:5:5 (v/v/v). The peptide concentration should typically be low (e.g., 0.1-1.0 mg/mL) to favor intramolecular disulfide formation.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, remove the TFA by rotary evaporation or under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and DMSO.
-
Air-dry the peptide pellet.
-
Purify the peptide with the newly formed disulfide bond using reverse-phase HPLC.
Caption: One-pot deprotection of Cys(tBu) and disulfide formation.
Protocol 2: On-Resin Cys(tBu) Deprotection and Oxidation with Acid-Activated N-Chlorosuccinimide (NCS)
This is a modern, rapid, and efficient method for forming a disulfide bond from Cys(tBu)-protected residues directly on the solid support. The use of dilute TFA activates NCS, enabling clean and fast conversion, often within 15 minutes.
Application Note: This on-resin strategy is highly effective for the final disulfide bond formation in a multi-disulfide peptide synthesis. It avoids the need to handle the fully deprotected, free-thiol peptide in solution, minimizing risks of side reactions or aggregation. This protocol can be integrated into a stepwise synthesis where a first disulfide bond (e.g., from Cys(Trt) or Cys(Acm)) has already been formed on-resin.
Materials:
-
Peptidyl-resin containing Cys(tBu) residues.
-
N-Chlorosuccinimide (NCS).
-
Trifluoroacetic acid (TFA).
-
Dichloromethane (DCM).
-
Dimethylformamide (DMF).
-
Solid-phase synthesis vessel.
Procedure:
-
Swell the peptidyl-resin (containing Cys(tBu) residues) in DCM for 20-30 minutes.
-
Prepare a fresh solution of NCS (2.0-2.5 equivalents per cysteine) in a 2% TFA/DCM (v/v) solution. A typical concentration is ~15 mM NCS.
-
Drain the DCM from the resin and add the NCS/TFA/DCM solution.
-
Agitate the resin mixture gently at room temperature for 15-20 minutes.
-
Monitor the reaction using a test cleavage and LC-MS analysis to confirm complete disulfide formation.
-
Once complete, drain the reaction solution.
-
Wash the resin thoroughly with DCM (3x), followed by DMF (3x), and finally DCM (3x) to remove all reagents.
-
The resin now carries the cyclized peptide, which can be cleaved from the support using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
Caption: On-resin Cys(tBu) deprotection and disulfide formation using NCS.
Protocol 3: Stepwise Regioselective Formation with Cys(Acm) and Cys(tBu)
This protocol exemplifies a classic orthogonal strategy for synthesizing a peptide with two defined disulfide bridges. The Cys(Acm) pair is deprotected and oxidized first, followed by purification, and then the Cys(tBu) pair is addressed.
Application Note: This strategy provides maximum control over disulfide bond connectivity. The Acm group is stable to the TFA used in final peptide cleavage, allowing for purification of the mono-Acm-protected, mono-disulfide peptide intermediate. This is crucial for complex syntheses where characterization of intermediates is desired.
Materials:
-
Peptide with two pairs of protected cysteines: Cys(Acm) and Cys(tBu).
-
For 1st Disulfide (Acm): Iodine (I₂), Methanol (MeOH), Water, Acetic Acid (AcOH).
-
For 2nd Disulfide (tBu): Reagents from Protocol 1 or 2.
-
HPLC system for purification.
Procedure:
Part A: Formation of the First Disulfide Bond from Cys(Acm)
-
Synthesize and purify the linear peptide containing both Cys(Acm) and Cys(tBu) pairs.
-
Dissolve the peptide in an aqueous solvent mixture, such as 40-60% acetic acid or methanol/water, at a concentration of 0.1-0.5 mg/mL.
-
Prepare a 0.1 M solution of iodine (I₂) in methanol.
-
Add the iodine solution dropwise to the stirring peptide solution until a faint yellow color persists. This indicates a slight excess of iodine.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Quench the excess iodine by adding a few drops of 1 M aqueous ascorbic acid solution until the yellow color disappears.
-
Purify the mono-disulfide, Cys(tBu)-protected peptide intermediate by reverse-phase HPLC and lyophilize.
Part B: Formation of the Second Disulfide Bond from Cys(tBu) 8. Take the purified intermediate from Part A. 9. Follow the procedure detailed in Protocol 1 (TFA/DMSO method) or an adapted solution-phase version of Protocol 2 to deprotect the Cys(tBu) residues and form the second disulfide bond. 10. After the second oxidation is complete, purify the final peptide with two regioselective disulfide bonds by reverse-phase HPLC.
Summary of Protocols
| Feature | Protocol 1: TFA/DMSO | Protocol 2: On-Resin NCS | Protocol 3: Stepwise Acm/tBu |
| Reaction Phase | Solution | Solid-Phase (On-Resin) | Solution |
| Key Reagents | TFA, DMSO, Anisole | N-Chlorosuccinimide (NCS), TFA, DCM | Step 1: Iodine (I₂)Step 2: See Protocol 1 or 2 |
| Typical Time | 2-6 hours | 15-20 minutes | Step 1: 1-2 hoursStep 2: Varies |
| Key Advantage | Simple, one-pot procedure for cleavage and oxidation. | Extremely rapid and clean; avoids handling of free thiols. | High degree of control; allows for intermediate purification. |
| Considerations | Requires post-reaction purification from scavengers and DMSO. | Requires on-resin monitoring; limited to solid-phase synthesis. | Multi-step process with lower overall yield due to purification at each stage. |
References
Application Notes and Protocols: Incorporating Multiple Boc-Cys(tBu)-OH Residues into a Peptide Chain
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of multiple cysteine residues into a peptide chain is a critical technique for the synthesis of complex peptides, including those with multiple disulfide bridges that are essential for their biological activity and structural stability. The use of the tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy presents a robust method for peptide assembly. This document provides detailed application notes and protocols for the incorporation of multiple Boc-Cys(tBu)-OH residues. The tert-butyl (tBu) protecting group for the cysteine thiol is stable to the repetitive trifluoroacetic acid (TFA) treatments used for Nα-Boc deprotection, making it a suitable, albeit challenging, option for Boc-SPPS.
Challenges in Incorporating Multiple Cysteine Residues
The synthesis of peptides containing multiple cysteine residues is often complicated by several factors that can impact the yield and purity of the final product. These challenges include:
-
Aggregation: Peptides with multiple hydrophobic residues, including protected cysteines, are prone to aggregation during synthesis, which can lead to incomplete coupling and deprotection steps.
-
Racemization: Cysteine residues are susceptible to racemization during activation and coupling, particularly in the presence of strong bases.
-
Side Reactions: A variety of side reactions can occur, including the formation of deletion sequences due to incomplete coupling, and modifications of sensitive amino acid side chains. During the final cleavage, the liberated cysteine thiol can be susceptible to re-alkylation by carbocations generated from other protecting groups.
This compound in Boc-SPPS: A Specialized Approach
While the Fmoc/tBu strategy is more commonly employed for the synthesis of cysteine-rich peptides, the use of this compound in a Boc-SPPS workflow offers a distinct orthogonal protection strategy. The S-tert-butyl group is stable to the TFA used for Nα-Boc removal but requires strong acid conditions, such as trifluoromethanesulfonic acid (TFMSA) or mercury (II) acetate, for its cleavage. This makes it a less frequently used protecting group in routine Boc-SPPS compared to S-4-methylbenzyl (Meb) or S-4-methoxybenzyl (Mob). However, its stability can be advantageous in specific synthetic designs where a highly acid-resistant thiol protection is required.
Data Presentation
Table 1: General Coupling Efficiencies of Boc-Amino Acids in SPPS
The following table summarizes the coupling efficiencies for various Boc-amino acids in a standard Boc-SPPS protocol. It is important to note that these are general values, and the actual efficiency can be sequence-dependent and influenced by factors such as peptide length and aggregation. A coupling efficiency of over 99% is generally targeted for each cycle to ensure a high crude purity of the final peptide[1].
| Boc-Amino Acid | Coupling Efficiency (%) | Notes |
| Boc-Ala-OH | >99.5 | Generally efficient coupling. |
| Boc-Gly-OH | >99.5 | Efficient coupling, but can be involved in diketopiperazine formation at the dipeptide stage. |
| Boc-Leu-OH | >99 | Generally efficient coupling. |
| Boc-Ile-OH | 98-99 | Sterically hindered, may require longer coupling times or double coupling. |
| Boc-Val-OH | 98-99 | Sterically hindered, may require longer coupling times or double coupling. |
| Boc-Pro-OH | >99 | Generally efficient coupling, but can promote diketopiperazine formation. |
| Boc-Phe-OH | >99 | Efficient coupling. |
| Boc-Trp(For)-OH | >99 | The formyl protecting group is labile to piperidine, not TFA. |
| Boc-Ser(Bzl)-OH | >99 | Benzyl ether protection is standard in Boc-SPPS. |
| Boc-Thr(Bzl)-OH | >99 | Benzyl ether protection is standard in Boc-SPPS. |
| Boc-Tyr(2-Br-Z)-OH | >99 | 2-Bromobenzyloxycarbonyl protection is common. |
| Boc-Asp(OBzl)-OH | >99 | Benzyl ester protection is standard. |
| Boc-Glu(OBzl)-OH | >99 | Benzyl ester protection is standard. |
| Boc-His(Tos)-OH | 98-99 | Tosyl protection is common, but coupling can be challenging. |
| Boc-Lys(2-Cl-Z)-OH | >99 | 2-Chlorobenzyloxycarbonyl protection is standard. |
| Boc-Arg(Tos)-OH | 98-99 | Tosyl protection is standard, but coupling can be sterically hindered. |
| This compound | ~98-99 | Coupling can be sterically hindered by the tBu group. Efficiency may decrease with multiple incorporations due to potential aggregation. |
Data is compiled from general knowledge of Boc-SPPS and the relative reactivity of amino acids. Specific efficiencies can vary significantly.
Table 2: Qualitative Comparison of Cysteine Protecting Groups in Boc-SPPS
| Protecting Group | Stability to TFA | Cleavage Conditions | Orthogonality | Common Issues |
| S-tert-butyl (tBu) | Stable | Harsh: TFMSA, Hg(OAc)₂ | Orthogonal to benzyl-based groups | Difficult cleavage, potential for side reactions with mercury salts. |
| S-4-methylbenzyl (Meb) | Labile to HF, stable to TFA | HF | Not fully orthogonal with resin linkage | Standard choice for Boc-SPPS. |
| S-4-methoxybenzyl (Mob) | Labile to HF, stable to TFA | HF | Not fully orthogonal with resin linkage | More acid-labile than Meb. |
| S-acetamidomethyl (Acm) | Stable | Hg(OAc)₂, I₂ | Orthogonal | Requires separate deprotection step, potential for side reactions with mercury. |
| S-trityl (Trt) | Labile to mild acid | Dilute TFA | Orthogonal to HF-labile groups | Not suitable for standard Boc-SPPS due to lability in TFA. |
Experimental Protocols
Protocol 1: General Boc-SPPS Cycle for Peptide Elongation
This protocol outlines a single coupling cycle in a manual Boc-SPPS workflow.
Materials:
-
Boc-protected amino acid
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
-
N-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
Workflow Diagram:
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), and DMF (3x).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Boc-amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add DCC or DIC (3 equivalents) to the amino acid solution and pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For sterically hindered couplings, such as with this compound, a longer reaction time or a second coupling may be necessary.
-
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Cleavage and Deprotection of Peptides with Cys(tBu) Residues
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the S-tBu protecting groups using TFMSA. Caution: TFMSA is a strong, corrosive acid and should be handled with extreme care in a well-ventilated fume hood.
Materials:
-
Peptide-resin
-
Trifluoromethanesulfonic acid (TFMSA)
-
Thioanisole (scavenger)
-
1,2-Ethanedithiol (EDT, scavenger)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Dry the synthesized peptide-resin under vacuum for several hours.
-
Cleavage Cocktail Preparation: In a clean, dry glass vessel, prepare the cleavage cocktail. A common mixture is TFMSA/TFA/thioanisole/EDT (10:80:5:5 v/v).
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Stir the mixture at room temperature for 1-2 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Slowly add the filtrate to a large volume of cold diethyl ether to precipitate the crude peptide.
-
-
Peptide Collection and Washing:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times).
-
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
Regioselective Disulfide Bond Formation
For peptides containing multiple cysteine residues, the formation of specific disulfide bridges is often required. This is achieved through an orthogonal protection strategy, where different cysteine residues are protected with groups that can be removed under distinct conditions. While Cys(tBu) is stable to TFA, it can be part of an orthogonal scheme with other protecting groups like Acm, which is removed by iodine or mercury salts.
Workflow Diagram for Regioselective Disulfide Bond Formation:
Caption: Workflow for regioselective disulfide bond formation.
Conclusion
The incorporation of multiple this compound residues into a peptide chain using Boc-SPPS is a feasible but specialized strategy. The stability of the S-tBu group to TFA provides orthogonality, but its removal requires harsh conditions that must be carefully considered. By understanding the potential challenges, such as aggregation and the need for optimized coupling and cleavage protocols, researchers can successfully synthesize complex, cysteine-rich peptides. The choice of cysteine protecting groups should always be tailored to the specific synthetic strategy and the desired final product.
References
Application Notes and Protocols: The Use of Boc-Cys(tBu)-OH in the Chemical Synthesis of Conotoxins
For Researchers, Scientists, and Drug Development Professionals
Conotoxins, a diverse family of neurotoxic peptides isolated from the venom of marine cone snails, are powerful tools in neuroscience research and promising candidates for drug development due to their high potency and selectivity for ion channels, receptors, and transporters. A defining feature of most conotoxins is their compact, stable structure, which is enforced by multiple disulfide bonds. The chemical synthesis of these cysteine-rich peptides, particularly the correct formation of the disulfide bridges, presents a significant challenge.
This document provides detailed application notes and protocols on the use of Boc-Cys(tBu)-OH , a key building block in the solid-phase peptide synthesis (SPPS) of conotoxins. The tert-butyl (tBu) protecting group for the cysteine thiol offers specific advantages in orthogonal protection strategies, enabling the regioselective formation of disulfide bonds.
The Role of Orthogonal Protection in Conotoxin Synthesis
The synthesis of conotoxins with multiple disulfide bonds necessitates a carefully planned orthogonal protection strategy. This approach involves using different cysteine-thiol protecting groups that can be selectively removed under distinct chemical conditions, allowing for the stepwise and controlled formation of each disulfide bond. This prevents the formation of misfolded isomers and significantly increases the yield of the biologically active peptide.
Commonly used cysteine protecting groups in conotoxin synthesis include:
-
Trityl (Trt): Acid-labile, removed during the final cleavage from the resin.
-
Acetamidomethyl (Acm): Stable to acidic conditions but can be removed by iodine-mediated oxidation.
-
4-Methoxybenzyl (Mob): Removed under strong acidic conditions.
-
tert-Butyl (tBu): Stable to trifluoroacetic acid (TFA) and can be removed with specific reagents, offering an additional layer of orthogonality.[1][2]
The strategic placement of these protecting groups on the cysteine residues of the growing peptide chain dictates the order of disulfide bond formation.
This compound in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable reagent for introducing a tert-butyl protected cysteine residue during Boc-based solid-phase peptide synthesis. The tBu group is stable to the repetitive TFA deprotection steps used to remove the N-terminal Boc group during chain elongation.
Diagram: General Workflow for Conotoxin Synthesis using this compound
Caption: General workflow for the synthesis of a conotoxin with three disulfide bonds using an orthogonal protection strategy that includes a tBu-protected cysteine.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a hypothetical conotoxin with three disulfide bonds, employing an orthogonal protection strategy with Trt, Acm, and tBu protecting groups.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Conotoxin Precursor
This protocol outlines the manual synthesis of a linear conotoxin precursor using Boc-chemistry.
Materials:
-
Rink Amide MBHA resin
-
Boc-protected amino acids (including Boc-Cys(Trt)-OH, Boc-Cys(Acm)-OH, and this compound)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Kaiser test reagents
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.
-
First Amino Acid Coupling:
-
Deprotect the terminal Fmoc group of the resin using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF, DCM, and DMF.
-
Couple the first Boc-protected amino acid (4 equivalents) using DIC (4 equivalents) and HOBt (4 equivalents) in DMF.
-
Monitor the coupling reaction using the Kaiser test.
-
-
Chain Elongation:
-
Deprotect the N-terminal Boc group with 50% TFA in DCM (2 x 15 min).
-
Neutralize with 10% DIEA in DMF.
-
Wash the resin with DMF and DCM.
-
Couple the next Boc-protected amino acid as described in step 2.
-
Repeat this cycle for each amino acid in the sequence, incorporating Boc-Cys(Trt)-OH, Boc-Cys(Acm)-OH, and this compound at the desired positions.
-
-
Final Deprotection: After the final coupling, remove the N-terminal Boc group.
-
Resin Washing and Drying: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
Protocol 2: Cleavage and Regioselective Disulfide Bond Formation
Materials:
-
Cleavage cocktail: TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
-
Oxidation buffer: 0.1 M Ammonium bicarbonate, pH 8.0
-
Iodine solution (in methanol)
-
Ascorbic acid solution
-
Deprotection solution for tBu: PhS(O)Ph/CH3SiCl3 in TFA[1] or TFA/DMSO (95:5, v/v)[3]
-
RP-HPLC system and columns
Procedure:
-
Cleavage and First Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes acid-labile protecting groups, including Trt, leaving the Cys(Acm) and Cys(tBu) groups intact.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Lyophilize the crude linear peptide containing free thiols, Acm-protected thiols, and tBu-protected thiols.
-
-
First Disulfide Bond Formation (Cys-Cys):
-
Dissolve the lyophilized peptide in the oxidation buffer at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular cyclization.
-
Stir the solution gently, open to the air, for 24-48 hours to facilitate the oxidation of the free thiol groups.
-
Monitor the reaction by RP-HPLC.
-
Once complete, acidify the solution and purify the monocyclic peptide by RP-HPLC.
-
-
Second Disulfide Bond Formation (Cys(Acm)-Cys(Acm)):
-
Dissolve the purified monocyclic peptide in a suitable solvent (e.g., aqueous acetic acid).
-
Add a solution of iodine dropwise until a persistent yellow color is observed.
-
Stir for 30-60 minutes.
-
Quench the excess iodine with a solution of ascorbic acid.
-
Purify the bicyclic peptide by RP-HPLC.
-
-
Third Disulfide Bond Formation (Cys(tBu)-Cys(tBu)):
-
Dissolve the purified bicyclic peptide in the tBu deprotection solution.
-
Stir for 1-2 hours at room temperature.[3]
-
Monitor the deprotection and concomitant oxidation by RP-HPLC.
-
Quench the reaction and purify the final, fully folded conotoxin by RP-HPLC.
-
Diagram: Orthogonal Protection Strategy Logic
Caption: Logical relationship in an orthogonal protection strategy for conotoxin synthesis.
Quantitative Data
| Conotoxin | Cysteine Protecting Groups Used | Step | Yield (%) | Purity (%) | Reference |
| reg3b | Trt, Acm, Mob | Formation of first disulfide bond | 71.4 | - | |
| Formation of second disulfide bond | 90.2 | - | |||
| Overall | 20-30 | - | |||
| MVIIA | Trt, Acm, Mob | Formation of first disulfide bond | 60.1 | - | |
| Formation of second disulfide bond | 78.1 | - | |||
| Overall | 21.0 | 99 | |||
| δ-conotoxins | Trt, Acm, tBu | Purified linear peptide | 20-50 mg scale | - |
Conclusion
The use of this compound provides an additional level of orthogonality in the complex synthesis of conotoxins. Its stability to TFA allows for its use in conjunction with more acid-labile protecting groups like Trt. The specific deprotection conditions for the tBu group enable the controlled formation of a final disulfide bond after others have been established. While challenges in synthesizing these complex peptides remain, a well-designed orthogonal protection strategy incorporating this compound can be a powerful approach to achieving the desired disulfide connectivity and obtaining biologically active conotoxins for research and drug development.
References
Application Notes and Protocols: On-Resin Modification of Peptides Containing Cys(tBu)
Introduction
The tert-butyl (tBu) group is a widely utilized protecting group for the thiol side chain of cysteine in Fmoc-based solid-phase peptide synthesis (SPPS). Its primary advantage is its high stability under the acidic conditions typically used for the final cleavage of peptides from the resin and concomitant removal of other side-chain protecting groups, such as TFA[1][2]. This stability, however, presents a significant challenge for strategies that require selective modification of the cysteine residue while the peptide remains attached to the solid support. Standard on-resin deprotection methods are often ineffective, making Cys(tBu) a less common choice for protocols involving on-resin cyclization or conjugation.
This document provides an overview of the challenges and specialized protocols for the on-resin modification of Cys(tBu)-containing peptides. While groups like Mmt (4-Methoxytrityl) or Acm (Acetamidomethyl) are more frequently used for on-resin modifications due to their lability to mild, orthogonal conditions[3][4], specific methods have been developed to address the robust nature of the S-tBu group.
Challenges in On-Resin Cys(tBu) Deprotection
The core challenge lies in the chemical stability of the thioether bond in the Cys(tBu) residue. This bond is resistant to the standard reagents used for on-resin manipulations:
-
Mild Acidity: Unlike the Mmt group, which can be removed with a dilute solution of TFA (1-2%) in DCM[5], the tBu group is completely stable to these conditions.
-
Base Treatment: The tBu group is stable to the piperidine solutions used for Fmoc group removal.
-
Standard Oxidizing Agents: Reagents like iodine, often used for on-resin disulfide bond formation with Cys(Acm) or Cys(Trt) residues, do not cleave the S-tBu bond.
Therefore, removing the tBu group on-resin to yield a free thiol for subsequent modification requires specific, and often harsh, chemical conditions that must be carefully selected to avoid premature cleavage of the peptide from the resin or degradation of the peptide itself.
Experimental Protocols for On-Resin Modification
Despite the challenges, specific protocols have been developed for the on-resin deprotection or direct modification of Cys(tBu) residues.
Protocol 1: Palladium-Mediated On-Resin Deprotection of Cys(tBu)
A recently developed method utilizes palladium chloride (PdCl₂) to cleave the S-tBu group under aqueous conditions, yielding a free thiol that can be used for subsequent modifications like disulfide bond formation. This method is advantageous as it is orthogonal to the standard acid-labile protecting groups used in Fmoc-SPPS.
Materials:
-
Peptidyl-resin containing Cys(tBu)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Palladium(II) Chloride (PdCl₂)
-
Buffer solution (e.g., aqueous ammonium acetate or HEPES, pH ~7)
Procedure:
-
Swell the Cys(tBu)-containing peptidyl-resin in DMF for 30-60 minutes.
-
Wash the resin thoroughly with DMF (3x) and then with DCM (3x) to remove residual solvents.
-
Prepare a solution of PdCl₂ (5-10 equivalents per Cys(tBu) residue) in the aqueous buffer. Ensure the PdCl₂ is fully dissolved.
-
Add the PdCl₂ solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by cleaving a small sample of resin and analyzing the peptide via LC-MS.
-
Once the deprotection is complete, filter the solution and wash the resin extensively with the aqueous buffer to remove all traces of palladium salts.
-
Wash the resin with water (3x), followed by DMF (3x) and DCM (3x).
-
The resin now contains a peptide with a free cysteine thiol, ready for subsequent on-resin modification (e.g., oxidation or alkylation).
Workflow for Palladium-Mediated Cys(tBu) Deprotection
Caption: Workflow for the on-resin deprotection of Cys(tBu) using Palladium Chloride.
Protocol 2: Direct On-Resin Conversion of Cys(tBu) to Cys(Pys)
This protocol does not generate a free thiol but instead modifies the Cys(tBu) group into an activated S-pyridylsulfenyl (Pys) mixed disulfide. This Cys(Pys) derivative is useful for subsequent reactions, such as forming specific disulfide bonds. This conversion can be achieved using a cocktail containing 2,2'-dipyridyl disulfide (DPDS) and a strong acid.
Materials:
-
Peptidyl-resin containing Cys(tBu)
-
2,2'-dipyridyl disulfide (DPDS)
-
Thioanisole
-
Trifluoroacetic acid (TFA)
-
Trifluoromethanesulfonic acid (TFMSA)
-
Dichloromethane (DCM)
Procedure:
-
Swell the Cys(tBu)-containing peptidyl-resin in DCM for 30-60 minutes.
-
Prepare the reaction cocktail: DPDS (5 eq.), thioanisole (5 eq.), TFA, and a catalytic amount of TFMSA in DCM. Caution: Handle strong acids with appropriate safety measures.
-
Add the reaction cocktail to the swollen resin.
-
Allow the reaction to proceed at room temperature for 1-2 hours. Monitor progress by LC-MS analysis of a cleaved resin sample.
-
Once the conversion is complete, filter the reaction mixture.
-
Wash the resin thoroughly with DCM (5x) and DMF (3x) to remove all reagents and byproducts.
-
The resulting peptidyl-resin with the Cys(Pys) moiety is ready for subsequent steps.
Chemical Scheme for Cys(tBu) to Cys(Pys) Conversion
Caption: On-resin conversion of a Cys(tBu) residue to a Cys(Pys) mixed disulfide.
Quantitative Data Summary
Quantitative data for on-resin Cys(tBu) modifications are scarce due to the uncommon nature of these reactions. The efficiency is highly sequence-dependent. The table below contrasts Cys(tBu) with more common protecting groups for on-resin modifications.
| Protecting Group | Deprotection Reagent (On-Resin) | Typical Conditions | Orthogonal? | Common Use Case |
| tBu | Palladium(II) Chloride (PdCl₂) | 5-10 eq. PdCl₂ in buffer, 2-4h, RT | Yes | Generation of free thiol for further modification. |
| Mmt | 1-2% TFA in DCM | 10 x 2 min, RT | Yes | Selective deprotection for disulfide formation or alkylation. |
| Acm | Iodine (I₂) or Silver Acetate | 5-10 eq. I₂ in DMF, 1-2h, RT | Yes | Direct oxidative disulfide bond formation. |
| Trt | 20-30% HFIP in DCM or mild acid | Variable, often cleaved with peptide. | Limited | Can be selectively removed under specific acidic conditions. |
| StBu | Reducing agents (e.g., DTT, BME) | 20% β-mercaptoethanol in DMF, 2x2h | Yes | Orthogonal disulfide bond formation strategies. |
General Workflow for Peptide Synthesis with On-Resin Modification
The following diagram illustrates where on-resin modification fits into the broader context of solid-phase peptide synthesis.
Caption: General experimental workflow for SPPS incorporating an on-resin modification step.
Conclusion
While the Cys(tBu) protecting group is prized for its stability, this same property makes it a challenging substrate for on-resin modifications. Standard protocols for on-resin cysteine manipulation are not applicable. However, specialized methods, particularly palladium-mediated deprotection, provide a viable pathway to generate a free thiol on the solid support from a Cys(tBu)-protected peptide. For applications requiring direct conversion to an activated disulfide, protocols using reagents like DPDS are available. Researchers should carefully consider their synthetic strategy; in many cases, choosing a more labile protecting group like Cys(Mmt) or Cys(Acm) from the outset may provide a more straightforward and efficient route to on-resin modified peptides.
References
Troubleshooting & Optimization
How to prevent side reactions with Boc-Cys(tBu)-OH
Welcome to the technical support center for Boc-Cys(tBu)-OH. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of this compound in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions when using this compound?
A1: The primary cause of side product formation during the use of this compound is the generation of a reactive tert-butyl cation (t-Bu⁺) upon cleavage of the Boc (tert-Butyloxycarbonyl) protecting group with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation can then alkylate nucleophilic residues in the peptide chain, with the thiol group of cysteine being a primary target, leading to the formation of S-tert-butylated cysteine byproducts.[1][3]
Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?
A2: Amino acid residues with nucleophilic side chains are particularly susceptible to alkylation by the tert-butyl cation. These include:
-
Cysteine (Cys): The free thiol group is a prime target for S-alkylation.[1]
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.
-
Tyrosine (Tyr): The phenolic ring can be alkylated.
Q3: What are scavengers and how do they prevent side product formation?
A3: Scavengers are reagents added to the deprotection reaction mixture to trap reactive carbocation intermediates, such as the tert-butyl cation. By reacting with the carbocation more readily than the sensitive residues of the peptide, they prevent unwanted alkylation of the desired product.
Troubleshooting Guides
Issue 1: Observation of unexpected peaks in HPLC/LC-MS corresponding to a +56 Da mass addition.
-
Possible Cause: This mass addition strongly indicates tert-butylation of a nucleophilic residue, most likely the cysteine thiol group, by the tert-butyl cation generated during Boc deprotection.
-
Solution: Employ a scavenger or a scavenger cocktail in your cleavage/deprotection step. The choice of scavenger depends on the other sensitive amino acids in your peptide sequence.
-
General Recommendation: A common and effective scavenger cocktail is a mixture of TFA, triisopropylsilane (TIS), and water.
-
For Peptides Containing Trp and Met: Consider using scavengers like triethylsilane (TES), thioanisole, or 1,2-ethanedithiol (EDT).
-
Issue 2: Incomplete removal of the S-tert-butyl (tBu) protecting group from cysteine.
-
Possible Cause: While the S-tBu group is acid-labile, its cleavage can sometimes be slower than the N-Boc group, especially with insufficient acid strength or reaction time.
-
Solution:
-
Increase Reaction Time: Extend the duration of the TFA cleavage step (e.g., from 1-2 hours to 2-4 hours) and monitor the reaction progress.
-
Optimize Cleavage Cocktail: For peptides with multiple sensitive residues, a more robust cleavage cocktail like "Reagent K" (TFA/H₂O/Phenol/Thioanisole/EDT) can be beneficial.
-
Issue 3: Formation of a 3-(1-Piperidinyl)alanine side product when using Fmoc/tBu chemistry for a peptide containing a C-terminal cysteine.
-
Possible Cause: This side reaction can occur during Fmoc deprotection with piperidine. It involves the base-catalyzed elimination of the protected thiol group to form a dehydroalanine intermediate, which then reacts with piperidine.
-
Solution: Using a sterically bulky protecting group like trityl (Trt) for the cysteine side chain can help minimize, though not completely eliminate, this side reaction.
Data Presentation
The following table summarizes the effectiveness of different scavenger cocktails in preventing the tert-butylation of a model peptide containing a C-terminal cysteine residue, as determined by HPLC analysis of the crude product after cleavage.
| Cleavage Cocktail Composition (v/v/v) | Percentage of S-tButylated Peptide (%) |
| TFA / TIS / H₂O (95:2.5:2.5) | 3.4 - 15.2 |
| TFA / Thioanisole / DTT (90:5:5) | Data not explicitly quantified in search results, but effective. |
| TFA / TIS / H₂O / DMS (90:2.5:2.5:5) | ~9-10 |
| TFA / TIS / H₂O / Thioanisole / DMS / 1% DTT (70:5:5:10:10) followed by TFA addition | Optimal results reported |
Note: This data is illustrative, and the optimal scavenger cocktail will depend on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: General Boc Deprotection with Scavengers
-
Preparation: Dissolve the Boc-protected peptide in a suitable solvent (e.g., dichloromethane, DCM).
-
Scavenger Addition: Add 10-20 equivalents of the chosen scavenger (e.g., triethylsilane).
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. Triturate the residue with cold diethyl ether to precipitate the deprotected peptide.
-
Isolation: Collect the precipitated peptide by centrifugation or filtration and wash with cold ether.
Protocol 2: Cleavage from Resin using a Scavenger Cocktail (e.g., Reagent K)
-
Resin Preparation: Place the dry peptidyl-resin in a suitable reaction vessel.
-
Cleavage Cocktail Addition: Add Reagent K (TFA/H₂O/Phenol/Thioanisole/EDT in an 82.5:5:5:5:2.5 ratio) to the resin.
-
Reaction: Gently agitate the mixture at room temperature for 2 to 4 hours.
-
Filtration: Filter the cleavage mixture to separate the resin from the peptide-containing solution.
-
Precipitation: Slowly add the TFA solution to cold diethyl ether (approximately 10 times the volume) to precipitate the crude peptide.
-
Isolation: Pellet the peptide via centrifugation, decant the supernatant, and wash the peptide pellet with cold ether.
Visualizations
Caption: Mechanism of tert-butyl cation generation and subsequent side reaction.
Caption: Role of scavengers in preventing side reactions.
Caption: Troubleshooting workflow for this compound side reactions.
References
Troubleshooting incomplete cleavage of the S-tert-butyl group
This guide provides troubleshooting strategies and frequently asked questions for researchers encountering incomplete cleavage of the S-tert-butyl protecting group, a common challenge in peptide and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete S-tert-butyl cleavage?
Incomplete removal of the S-tert-butyl group from cysteine residues or other sulfur-containing molecules is typically due to three main factors:
-
Insufficient Acid Strength: The S-tert-butyl thioether is significantly more stable to acid than its oxygen (O-tert-butyl) and nitrogen (N-Boc) counterparts.[1] Standard conditions for Boc deprotection (e.g., moderate concentrations of TFA) may be insufficient for complete cleavage.
-
Suboptimal Scavenging: During acid-catalyzed cleavage, a reactive tert-butyl cation is generated.[2] If not effectively trapped by scavengers, this cation can re-attach to the newly liberated thiol, leading to an equilibrium that favors the protected state or formation of other side products.[3]
-
Inadequate Reaction Time or Temperature: Due to its stability, the S-tert-butyl group may require longer reaction times or elevated temperatures to achieve complete deprotection compared to other acid-labile groups.[2]
Q2: My mass spectrometry results show a +56 Da adduct on my target molecule after deprotection. What does this indicate?
A mass increase of 56 Da strongly suggests tert-butylation, where the tert-butyl cation generated during cleavage has attached to a nucleophilic site on your molecule.[4] For peptides, common sites of tert-butylation include the indole ring of tryptophan and the thioether of methionine. This side reaction is a direct consequence of inefficient carbocation scavenging.
Q3: Can I use standard N-Boc deprotection conditions to remove an S-tert-butyl group?
It is generally not recommended. The Cys(tBu) tert-butyl thioether is very stable and not typically cleaved by standard TFA cocktails used for N-Boc or O-tert-butyl ester deprotection. Harsher cleavage conditions are usually required.
Q4: What are the most effective scavengers for preventing re-alkylation by the tert-butyl cation?
A combination of scavengers, often referred to as a "cleavage cocktail," is most effective. Key scavengers include:
-
Triisopropylsilane (TIS): A highly efficient scavenger that reduces the tert-butyl cation to isobutane.
-
1,2-Ethanedithiol (EDT): A thiol-based scavenger that is effective at trapping carbocations.
-
Water: Can act as a scavenger by reacting with the tert-butyl cation to form t-butanol.
-
Thioanisole or Anisole: These aromatic compounds can trap the tert-butyl cation via electrophilic aromatic substitution. They are particularly useful for protecting tryptophan and methionine residues.
Troubleshooting Guide for Incomplete Cleavage
If you are experiencing incomplete cleavage of your S-tert-butyl group, consider the following troubleshooting steps.
Initial Assessment
First, confirm incomplete cleavage using analytical methods such as HPLC, which will show the presence of the starting material, and mass spectrometry, which will confirm the expected mass of the protected compound.
Troubleshooting Workflow
Caption: A workflow for troubleshooting incomplete S-tert-butyl cleavage.
Recommended Actions
1. Increase Acid Strength:
-
Action: Increase the concentration of Trifluoroacetic Acid (TFA). If using a standard 95% TFA solution, consider using neat TFA.
-
Rationale: The S-tert-butyl group's stability necessitates strong acidic conditions for efficient cleavage.
-
Caution: Higher acid concentrations can increase the risk of side reactions with other sensitive functional groups.
2. Optimize the Scavenger Cocktail:
-
Action: Ensure your cleavage cocktail contains an effective scavenger combination. A widely used and robust cocktail is TFA/TIS/H₂O/EDT (94:1:2.5:2.5 v/v/v/v) .
-
Rationale: Scavengers are critical for trapping the tert-butyl cation and preventing it from re-attaching to the desired product's thiol group. TIS is a potent reducing scavenger, while EDT is an effective thiol-based scavenger.
3. Modify Reaction Conditions:
-
Action: Increase the cleavage reaction time to 3-4 hours and/or gently warm the reaction mixture to 30-40°C.
-
Rationale: The rate of cleavage is dependent on both time and temperature. A study on S-tert-butylation as a side reaction showed that increasing temperature and reaction time can influence the extent of the reaction. While this study focused on the side reaction, the principle applies to the forward cleavage reaction as well.
-
Data: The effect of temperature and duration on tert-butyl group reactions can be significant. For instance, in one study, increasing the temperature from 25°C to 40°C over 2 hours more than doubled the amount of S-tert-butylation side product. This indicates a higher reaction rate at elevated temperatures.
4. Employ Stronger Reagents (for highly resistant cases):
-
Action: For particularly stubborn S-tert-butyl groups, consider using stronger acid systems.
-
Examples:
-
1 M Trimethylsilyl bromide (TMSBr) in TFA in the presence of thioanisole/ethanedithiol.
-
Hydrogen Fluoride (HF) with appropriate scavengers (use with extreme caution and specialized equipment).
-
Mercury (II) Acetate [Hg(OAc)₂] followed by treatment with a reducing agent (Note: This method is highly effective but involves toxic mercury salts and is often avoided in modern synthesis).
-
-
Rationale: These reagents are more potent and can cleave highly stable protecting groups.
Data on Cleavage Conditions and Side Reactions
The following table summarizes data on the formation of S-tert-butylated cysteine as a side product under various cleavage conditions. This data can help inform the selection of conditions to maximize the forward cleavage reaction while minimizing side reactions.
| Cleavage Cocktail (TFA/Scavengers) | Temperature (°C) | Time (min) | S-t-butylation (%) | Reference |
| 95 / 2.5 / 2.5 (TFA/TIS/H₂O) | 25 | 60 | 15.4 | |
| 95 / 2.5 / 2.5 (TFA/TIS/H₂O) | 25 | 30 | 11.1 | |
| 95 / 2.5 / 2.5 (TFA/TIS/H₂O) | 40 | 30 | 18.8 | |
| 95 / 2.5 / 2.5 (TFA/TIS/H₂O) | 40 | 120 | 32.3 | |
| 89 / 1 / 2.5 / 7.5 (TFA/TFMSA/TIS/H₂O) | Room Temp. | 30 | 29.7 |
TFMSA: Trifluoromethanesulfonic acid
Experimental Protocols
Protocol 1: Optimized TFA-Based Cleavage
This protocol is a robust starting point for the cleavage of S-tert-butyl groups from peptides synthesized on solid-phase resins.
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Wash the resin with Dichloromethane (DCM) (3 x 2 mL) to remove residual solvents.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare the cleavage cocktail fresh by combining:
-
Trifluoroacetic acid (TFA): 9.4 mL
-
Triisopropylsilane (TIS): 0.1 mL
-
Deionized Water: 0.25 mL
-
1,2-Ethanedithiol (EDT): 0.25 mL
-
-
Use approximately 2 mL of the cocktail per 100 mg of resin.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin.
-
Gently swirl the vessel to ensure the resin is fully suspended.
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
-
Product Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether (10 times the volume of the filtrate).
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether, wash the pellet with cold ether twice more, and dry the final product under vacuum.
-
Mechanism of S-tert-butyl Cleavage and Scavenging
The following diagram illustrates the acid-catalyzed cleavage of the S-tert-butyl group and the subsequent trapping of the tert-butyl cation by the scavenger Triisopropylsilane (TIS).
Caption: Mechanism of S-tert-butyl cleavage and cation scavenging.
References
Optimizing coupling efficiency for sterically hindered Cys(tBu) residues
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the coupling of sterically hindered Cys(tBu) residues during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What makes the coupling of Fmoc-Cys(tBu)-OH particularly challenging?
A1: The coupling of Fmoc-Cys(tBu)-OH is challenging primarily due to steric hindrance. The bulky tert-butyl (tBu) group on the sulfur atom, combined with the Fmoc protecting group on the amine, physically obstructs the incoming N-terminal amine of the resin-bound peptide. This hindrance slows down the reaction kinetics, leading to incomplete coupling and the formation of deletion sequences.[1] Furthermore, cysteine residues are known to be highly susceptible to racemization during base-mediated activation steps.[2][3]
Q2: What are the common indicators of a failed or incomplete Cys(tBu) coupling reaction?
A2: Common indicators include:
-
Positive Kaiser Test: A blue or violet color on the resin beads after the coupling step indicates the presence of unreacted primary amines, signaling an incomplete reaction.[2]
-
Mass Spectrometry (MS) Analysis: The crude peptide analysis will show a significant peak corresponding to the mass of the desired peptide minus the Cys(tBu) residue (a deletion sequence).
-
HPLC Chromatogram: The high-performance liquid chromatography (HPLC) profile of the crude product will show a lower-than-expected peak for the target peptide and a prominent peak for the deletion impurity.
Q3: Which coupling reagents are recommended for sterically hindered residues like Cys(tBu)?
A3: For sterically hindered amino acids, more potent coupling reagents are generally required. Aminium/uronium salt-based reagents like HATU , HBTU , and COMU are often more effective than standard carbodiimide-based methods (e.g., DIC/HOBt). These reagents form highly reactive intermediates that can overcome the steric barrier more efficiently. However, their use must be balanced with the increased risk of cysteine racemization.
Q4: Can solvent choice impact the coupling efficiency of Cys(tBu)?
A4: Yes, solvent choice is crucial. N,N-Dimethylformamide (DMF) is the most common solvent, but in cases of severe on-resin aggregation, which can be exacerbated by hindered residues, switching to or incorporating N-Methyl-2-pyrrolidone (NMP) may be beneficial. Lowering the polarity of the coupling solvent, for instance by diluting DMF with dichloromethane (DCM), has also been shown to reduce racemization to some extent.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the incorporation of Cys(tBu) residues.
Issue 1: Mass Spectrometry shows a major peak for the [M-Cys(tBu)] deletion sequence.
This is the most common problem and directly points to inefficient coupling of the Cys(tBu) residue.
Troubleshooting Workflow for Incomplete Coupling
Caption: Troubleshooting flowchart for Cys(tBu) deletion.
Issue 2: Crude HPLC shows the target peptide, but purity is low and racemization is suspected.
Cysteine is highly prone to racemization, especially with highly active coupling reagents and strong bases.
-
Potential Cause: Over-activation of the amino acid, prolonged exposure to base (e.g., DIPEA), or elevated temperatures.
-
Recommended Solution:
-
Switch to a Carbodiimide Method: If using HATU/HBTU, revert to a DIC/Oxyma Pure combination, which is known to suppress racemization.
-
Use a Weaker/Hindered Base: Replace DIPEA with a less basic or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.
-
Minimize Pre-activation Time: Add the coupling reagent to the amino acid/base mixture immediately before adding it to the resin. Prolonged pre-activation increases the risk of racemization.
-
Avoid High Temperatures: If using microwave synthesis, reduce the temperature for the Cys(tBu) coupling step.
-
Data Summary: Coupling Reagent Performance
The selection of a coupling reagent is a critical parameter. The following table summarizes the general performance of common reagents for hindered couplings. Note that specific results can be sequence-dependent.
| Coupling Reagent Combination | Relative Reactivity | General Racemization Risk | Recommended Use Case for Cys(tBu) |
| DIC / Oxyma Pure | Moderate | Low | First choice to minimize racemization. |
| HBTU / DIPEA | High | Moderate to High | Use when DIC/Oxyma fails; risk of racemization. |
| HATU / DIPEA | Very High | High | For extremely difficult couplings; high risk of racemization. |
| COMU / DIPEA | Very High | Moderate | A modern, highly efficient alternative to HATU with potentially lower allergenic properties. |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Standard Coupling (Racemization-Suppressed)
This protocol is recommended as a first-line approach for coupling Fmoc-Cys(tBu)-OH.
Optimized Coupling Workflow
Caption: Standard workflow for coupling Fmoc-Cys(tBu)-OH.
-
Resin Preparation : After Fmoc deprotection of the N-terminal amino acid, wash the peptide-resin thoroughly with DMF (5-7 times) to remove all residual piperidine.
-
Activation Mixture : In a separate vessel, dissolve Fmoc-Cys(tBu)-OH (3 equivalents relative to resin loading) and Oxyma Pure (3 eq.) in DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) to the solution.
-
Coupling Reaction : Allow the mixture to pre-activate for 2-3 minutes before adding it to the peptide-resin. Agitate the vessel at room temperature for 2-4 hours.
-
Monitoring : Perform a Kaiser test to check for free primary amines.
-
Procedure on Positive Test : If the Kaiser test is positive (blue beads), drain the vessel and repeat the coupling step with a freshly prepared activation mixture ("double coupling").
-
Washing : Once the Kaiser test is negative, wash the resin with DMF (3 times), DCM (3 times), and finally DMF (3 times) to prepare for the next deprotection cycle.
Protocol 2: "Difficult Coupling" Protocol for Cys(tBu)
This protocol should be used when Protocol 1 fails to yield a satisfactory result, and the primary issue is incomplete coupling rather than racemization.
-
Resin Preparation : Perform as described in Protocol 1.
-
Activation Mixture : In a separate vessel, dissolve Fmoc-Cys(tBu)-OH (3 eq.) in DMF. Add HATU (2.9 eq.) and a hindered base such as DIPEA (6 eq.).
-
Coupling Reaction : Add the activation mixture immediately to the resin (minimize pre-activation). Agitate at room temperature for 1-2 hours.
-
Monitoring and Washing : Perform the Kaiser test and washing steps as described in Protocol 1. A double coupling is highly recommended for this procedure regardless of the initial Kaiser test result to maximize yield.
References
How to resolve aggregation of peptides containing Cys(tBu)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve aggregation issues with peptides containing Cysteine(tert-butyl), or Cys(tBu).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My Cys(tBu)-containing peptide won't dissolve or has precipitated out of solution. What should I do?
Q: Why is my Cys(tBu)-containing peptide aggregating?
A: Aggregation of peptides containing Cys(tBu) is a common issue primarily driven by the hydrophobicity of the tert-butyl (tBu) protecting group. Peptides with a high content of hydrophobic residues (like W, L, I, F, M, V, Y, P, A) are naturally prone to aggregation.[1] The bulky and nonpolar tBu group on the cysteine side chain further increases the overall hydrophobicity of the peptide, promoting intermolecular interactions that lead to aggregation and precipitation, especially in aqueous solutions.
Q: What is the first step to solubilize an aggregated Cys(tBu) peptide?
A: The recommended first step is to use a small amount of a strong organic solvent to create a concentrated stock solution.[2] Subsequently, this stock solution can be slowly diluted with your desired aqueous buffer. It's crucial to test solubility on a small aliquot of your peptide before dissolving the entire batch.[2][3]
Issue 2: Standard organic solvents are not effective or are incompatible with my experiment. What are my other options?
Q: I've tried common organic solvents without success. Are there alternative solubilization agents?
A: Yes, for peptides that are difficult to dissolve or are prone to aggregation, the use of strong denaturing agents, also known as chaotropes, is recommended. These agents disrupt the non-covalent interactions (like hydrogen bonds) that cause aggregation.[4]
Recommended Chaotropic Agents:
-
Guanidine Hydrochloride (GdnHCl): Use a 6 M solution to dissolve the peptide.
-
Urea: An 8 M solution can also be effective.
After dissolving the peptide in one of these agents, you can proceed with the necessary dilutions for your experiment.
Q: How does pH affect the solubility of my Cys(tBu) peptide?
A: The pH of the solution is a critical factor influencing peptide solubility because it determines the net charge of the peptide. Peptides are least soluble at their isoelectric point (pI), where their net charge is zero, minimizing electrostatic repulsion between molecules.
-
For Basic Peptides (net positive charge): If the peptide is insoluble in water, try dissolving it in an acidic solution like 10-30% acetic acid.
-
For Acidic Peptides (net positive charge): These peptides are more soluble in basic solutions. However, avoid basic conditions (pH > 7) for peptides with unprotected Cys residues , as this can lead to rapid oxidation and disulfide bond formation. Since Cys(tBu) is protected, this is less of a concern for the tBu-protected thiol itself, but the overall stability of the peptide at high pH should be considered.
Experimental Protocols & Data
Protocol 1: Stepwise Solubilization of a Hydrophobic Cys(tBu) Peptide
This protocol provides a systematic approach to finding a suitable solvent system for your peptide.
-
Initial Test: Attempt to dissolve a small amount of the peptide (e.g., 1 mg) in sterile, distilled water.
-
Organic Solvents: If insoluble in water, test solubility in a minimal amount of an appropriate organic solvent. For Cys(tBu)-containing peptides, DMF is a good choice as it avoids the oxidation risk associated with DMSO.
-
Add the organic solvent (e.g., 10-50 µL of DMF) to the peptide.
-
Once fully dissolved, slowly add the solution dropwise to your aqueous buffer while vortexing.
-
If the solution becomes turbid, you have exceeded the peptide's solubility limit in that buffer.
-
-
Chaotropic Agents: If organic solvents fail, use 6 M GdnHCl or 8 M Urea to dissolve the peptide before diluting.
-
Sonication: To aid dissolution, you can place the peptide solution in a bath sonicator for 5-10 minutes. This can help break up small aggregates.
Table 1: Solvent Selection Guide for Cys(tBu) Peptides
| Peptide Charge | Primary Solvent | Secondary Solvent (if needed) | Notes & Cautions |
| Basic (Net +) | Deionized Water | 10-30% Acetic Acid | Acetic acid will protonate acidic residues, increasing net positive charge and repulsion. |
| Acidic (Net -) | Deionized Water | 0.1% Aqueous NH₄OH | Use with caution. While effective for acidic peptides, basic pH can affect peptide stability. |
| Neutral (Net 0) | DMF or Acetonitrile | 6 M GdnHCl or 8 M Urea | These peptides are often highly hydrophobic and require strong solvents or chaotropes. |
Visual Guides
Troubleshooting Workflow for Peptide Aggregation
The following diagram outlines a decision-making process for addressing aggregation issues with your Cys(tBu)-containing peptide.
Caption: A decision tree for diagnosing and resolving peptide aggregation issues.
Mechanism of Aggregation and Resolution
This diagram illustrates the underlying cause of Cys(tBu) peptide aggregation and the mechanism of action for common solubilizing agents.
Caption: How solubilizing agents disrupt hydrophobic interactions to resolve aggregation.
Analytical Techniques for Monitoring Aggregation
It is often useful to quantify the extent of aggregation both before and after applying a solubilization protocol.
Q: How can I detect and quantify the aggregation of my peptide?
A: Several biophysical and chromatographic techniques can be employed to monitor peptide aggregation.
Table 2: Common Methods for Detecting Peptide Aggregation
| Technique | Principle | Information Provided |
| Size Exclusion Chromatography (SEC-HPLC) | Separates molecules based on their hydrodynamic radius. | Quantifies the distribution of monomers, dimers, and higher-order aggregates. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to the Brownian motion of particles. | Provides the size distribution of particles (aggregates) in the solution. |
| UV-Vis Spectroscopy | Measures light scattering at wavelengths like 350 nm, where aggregates cause turbidity. | A simple, quick method to detect the presence of large aggregates (turbidity). |
| Fluorescence Spectroscopy | Can use intrinsic Tryptophan fluorescence or extrinsic dyes (e.g., Thioflavin T) that bind to aggregates. | Detects conformational changes and the formation of beta-sheet structures common in aggregates. |
References
Alternatives to mercury(II) acetate for tBu group removal
Welcome to the technical support center for tert-butyl (tBu) protecting group removal. This guide provides researchers, scientists, and drug development professionals with detailed information on alternatives to mercury(II) acetate, troubleshooting advice, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why should I find an alternative to mercury(II) acetate for tBu deprotection?
While effective, particularly for the removal of S-tBu groups from cysteine, mercury(II) acetate is highly toxic and poses a significant environmental hazard.[1][2] Disposal of mercury-containing waste is costly and stringently regulated. Modern synthetic practices strongly favor the use of less hazardous reagents.
Q2: What are the most common and effective alternatives to mercury(II) acetate?
The primary alternatives for tBu group removal from ethers and esters are strong acids and Lewis acids. Key reagents include:
-
Trifluoroacetic Acid (TFA): The most common reagent for cleaving tBu ethers and esters. It is highly effective but can be harsh on sensitive substrates.[3]
-
Trimethylsilyl Iodide (TMSI): A powerful reagent for cleaving ethers and esters under aprotic conditions. It is often generated in situ due to its cost and instability.[4][5]
-
Zinc Bromide (ZnBr₂): A mild Lewis acid used for the selective deprotection of tBu esters in the presence of other acid-labile groups.
Q3: How do I choose the right deprotection agent for my molecule?
The choice depends on the stability of your substrate and the other functional groups present.
-
For robust molecules without other acid-sensitive groups, TFA is a reliable choice.
-
If your molecule is sensitive to strong protic acids but can tolerate Lewis acids, ZnBr₂ offers excellent chemoselectivity for tBu esters.
-
For cleaving highly stable ethers or when anhydrous, non-acidic conditions are required, TMSI is a suitable, albeit aggressive, option.
The following diagram outlines a general decision-making process for selecting a deprotection reagent.
Troubleshooting and Optimization
Q4: My TFA deprotection is incomplete or shows side reactions. What can I do?
-
Incomplete Deprotection: This can occur if the TFA concentration is too low or the reaction time is too short, especially for more stable tBu ethers on serine or threonine. Increasing the reaction time or carefully increasing the TFA concentration can help. However, note that S-t-butyl groups on cysteine are stable to standard TFA conditions and require stronger acids like trifluoromethanesulfonic acid (TFMSA).
-
Side Reactions (Alkylation): During deprotection, a reactive tert-butyl cation (tBu+) is formed. This cation can alkylate nucleophilic residues like tryptophan or cysteine. To prevent this, always include "scavengers" in your cleavage cocktail.
-
Common Scavengers: Triisopropylsilane (TIS) is highly effective at reducing the tBu cation. Water can also act as a scavenger. For peptides with cysteine, thioethers like thioanisole or dimethyl sulfide (DMS) are recommended to minimize S-t-butylation.
-
Q5: I am observing re-alkylation of cysteine with a tBu group after cleavage. How can I prevent this?
This is a common side reaction. Using scavengers that are better π-nucleophiles than phenol, such as anisole or thioanisole, can more effectively intercept the t-butyl cation before it reacts with the deprotected cysteine thiol. A recommended cocktail to minimize this is TFA/anisole/water/TIS (e.g., 80:8:2:10).
Q6: When using ZnBr₂, my yields are low. How can I optimize the reaction?
Low yields with ZnBr₂ can result from insufficient reagent or reaction time. Ensure the ZnBr₂ is anhydrous, as water can affect its Lewis acidity. The reaction is typically run in a non-coordinating solvent like dichloromethane (DCM). If the substrate is complex, a moderate increase in the equivalents of ZnBr₂ (e.g., from 2 to 3 equivalents) may improve the outcome.
Reagent Comparison
The following table summarizes the typical conditions and performance of common tBu deprotection reagents.
| Reagent | Typical Conditions | Common Substrates | Advantages | Limitations |
| Trifluoroacetic Acid (TFA) | 20-95% in DCM, Room Temp, 0.5-4h | tBu esters, tBu ethers, Boc-amines | High efficiency, volatile byproduct (isobutylene) | Non-selective, corrosive, can cause side reactions without scavengers |
| Trimethylsilyl Iodide (TMSI) | 1.2-1.5 equiv. in DCM or CH₃CN, Room Temp, 2-24h | tBu esters, alkyl ethers | Aprotic, non-acidic conditions, very powerful | Reagent is expensive and moisture-sensitive, often made in situ |
| Zinc Bromide (ZnBr₂) | 2-5 equiv. in DCM, Room Temp, 12-24h | tBu esters | Mild, chemoselective, tolerates some other acid-labile groups | Slower reaction times, less effective for tBu ethers |
Key Experimental Protocols
Protocol 1: General tBu Deprotection using TFA with Scavengers
This protocol is suitable for most acid-labile tBu and Boc protecting groups.
-
Cocktail Preparation: Prepare a cleavage cocktail. A common formulation is 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS) (v/v/v).
-
Reaction Setup: Suspend the tBu-protected compound or peptide-resin in the cleavage cocktail (approx. 10 mL per gram of resin).
-
Reaction: Stir or gently agitate the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up:
-
For solid-phase synthesis, filter the resin and collect the filtrate.
-
Add the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether to precipitate the product.
-
Centrifuge the mixture, decant the ether, and wash the pellet with cold ether 2-3 times to remove residual scavengers.
-
-
Drying: Dry the final product under vacuum.
Protocol 2: Selective tBu Ester Deprotection using ZnBr₂
This method is ideal for substrates containing other acid-sensitive groups that need to be preserved.
-
Reaction Setup: Dissolve the tBu-ester substrate in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add 3-5 equivalents of anhydrous zinc bromide (ZnBr₂) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction can take from 12 to 24 hours. Monitor progress carefully by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Protocol 3: tBu Ether Cleavage using in situ Generated TMSI
This protocol is effective for cleaving stable ethers under anhydrous, non-acidic conditions.
-
Reagent Preparation (in situ): In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve sodium iodide (NaI) in anhydrous acetonitrile. Add chlorotrimethylsilane (TMSCl) dropwise. Stir for 15-30 minutes to generate TMSI.
-
Reaction Setup: Add the tBu-ether substrate to the TMSI solution.
-
Reaction: Stir the reaction at room temperature. Reaction times can vary significantly (from 2 to 24 hours) depending on the substrate's reactivity. Monitor by TLC.
-
Work-up: Quench the reaction by adding methanol. Remove the solvent in vacuo. The resulting product will be a trimethylsilyl ether, which can be hydrolyzed to the alcohol by exposure to aqueous acid or base during a standard aqueous work-up.
Reaction Mechanisms
The deprotection of a tBu ether by a strong acid like TFA proceeds via a mechanism that generates a stable tert-butyl cation.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
- 5. Trimethylsilyl iodide - Wikipedia [en.wikipedia.org]
Technical Support Center: Peptide Cleavage with Multiple Cys(tBu) Groups
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the cleavage of peptides containing multiple S-tert-butylcysteine (Cys(tBu)) residues.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when cleaving peptides with multiple Cys(tBu) groups?
The main challenge during the trifluoroacetic acid (TFA)-mediated cleavage of peptides containing Cys(tBu) is the side reaction known as S-tert-butylation.[1][2][3] The tert-butyl (tBu) cation, released from the Cys(tBu) protecting group and other tBu-protected amino acids (like Ser(tBu), Thr(tBu), Tyr(tBu)), is a reactive electrophile. This cation can subsequently re-attach to the free sulfhydryl group of a deprotected cysteine residue, forming a stable S-tert-butyl thioether linkage. This side-product can be difficult to remove during purification and reduces the yield of the desired peptide.[1][2]
Q2: How can S-tert-butylation be minimized?
The most effective way to minimize S-tert-butylation is to use a "cleavage cocktail" that contains scavengers. Scavengers are nucleophilic compounds that competitively react with and neutralize the tBu cations, thus preventing them from reacting with the cysteine thiol. Commonly used scavengers for this purpose include triisopropylsilane (TIS), water (H₂O), 1,2-ethanedithiol (EDT), and dithiothreitol (DTT).
Q3: Is the Cys(tBu) group labile to standard TFA cleavage conditions?
No, the S-tert-butyl protecting group on cysteine is generally stable to standard TFA cleavage conditions (e.g., 95% TFA). Its removal typically requires stronger acids or alternative deprotection methods. Therefore, the primary concern during standard TFA cleavage of a peptide containing other tBu-protected residues is the S-alkylation of other deprotected cysteine residues (e.g., from Cys(Trt)) by the liberated tBu cations. If removal of the Cys(tBu) group is desired, specific deprotection protocols must be followed.
Q4: Can scavengers intended for other residues affect Cys(tBu)?
Yes, some scavengers can have unintended effects. For instance, thioanisole, while used as a scavenger, can partially remove the Cys(tBu) protecting group during TFA cleavage and should be used with caution if the tBu group on cysteine is to be retained.
Troubleshooting Guide
Problem 1: Mass spectrometry of my cleaved peptide shows a +56 Da adduct on cysteine residues.
-
Likely Cause: This mass increase corresponds to the addition of a tert-butyl group, indicating S-tert-butylation. This occurs when the tBu cations generated during cleavage are not effectively scavenged.
-
Solution:
-
Optimize your scavenger cocktail: Ensure your cleavage cocktail contains an adequate concentration of scavengers. A combination of TIS and H₂O is a good starting point, but for peptides with multiple sensitive residues, including a thiol scavenger like EDT or DTT is highly recommended.
-
Consider a two-step cleavage: A study has shown that a two-step cleavage protocol can be beneficial. This involves an initial treatment with a lower concentration of TFA followed by the addition of more TFA to reach a higher final concentration.
-
Increase scavenger concentration: For peptides with a high density of tBu-protected amino acids, increasing the relative concentration of scavengers in the cocktail can improve the quenching of tBu cations.
-
Problem 2: My peptide has poor solubility after cleavage and precipitation.
-
Likely Cause: Incomplete deprotection or aggregation due to intermolecular disulfide bond formation between deprotected cysteine residues.
-
Solution:
-
Ensure a reducing environment: Include a reducing agent like DTT or 1,4-butanedithiol (1,4-BDMT) in your cleavage cocktail to maintain the cysteine residues in their reduced thiol form and prevent oxidation to disulfides.
-
Post-cleavage reduction: If aggregation persists, the crude peptide can be treated with a reducing agent like DTT or TCEP (tris(2-carboxyethyl)phosphine) in solution after cleavage and prior to purification.
-
Verify complete deprotection of other residues: Incomplete removal of other side-chain protecting groups can also lead to solubility issues. Ensure your cleavage time and TFA concentration are sufficient for complete deprotection of all other protecting groups.
-
Data Presentation
Table 1: Comparison of Cleavage Cocktails for Minimizing S-tButylation of a Model Peptide
| Cleavage Cocktail Composition (v/v/v...) | S-tButylated Peptide (%) | Reference |
| TFA/TIS/H₂O (95:2.5:2.5) | High | |
| TFA/TIS/H₂O/Thioanisole/DMS (85:2.5:7.5:2.5:2.5) + 1% DTT | Low | |
| TFA/TIS/H₂O/Thioanisole/DMS (70:5:5:10:10) + 1% DTT (30 min), then TFA to 80% (150 min) | Very Low | |
| TFA/anisole/trimethylsilyl chloride (TMSCl)/Me₂S/TIS + 1 mg/mL triphenyl phosphine | Optimal for Cys-containing peptides |
This table summarizes qualitative findings on the effectiveness of different scavenger combinations in reducing the S-tbutylation side reaction.
Experimental Protocols
Protocol 1: Standard TFA Cleavage with Enhanced Scavengers
This protocol is designed to minimize S-tert-butylation for peptides containing multiple Cys residues protected with acid-labile groups (e.g., Trityl) alongside other tBu-protected amino acids.
-
Resin Preparation:
-
Place the dry peptide-resin (e.g., 50-100 mg) in a suitable reaction vessel.
-
Wash the resin with dichloromethane (DCM) and dry thoroughly under vacuum.
-
-
Cleavage Cocktail Preparation (prepare fresh):
-
For a highly effective cocktail, mix TFA, TIS, H₂O, Thioanisole, and Dimethyl Sulfide (DMS) in a ratio of 85:2.5:7.5:2.5:2.5 (v/v).
-
Add Dithiothreitol (DTT) to a final concentration of 1% (w/v).
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 1.5 to 2 hours.
-
-
Peptide Isolation:
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding it to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Two-Step TFA Cleavage for Sensitive Peptides
This protocol is a more specialized approach for particularly sensitive sequences prone to S-tert-butylation.
-
Resin Preparation: As in Protocol 1.
-
Initial Cleavage Cocktail Preparation (prepare fresh):
-
Mix TFA, TIS, H₂O, Thioanisole, and DMS in a ratio of 70:5:5:10:10 (v/v).
-
Add DTT to a final concentration of 1% (w/v).
-
-
Two-Step Cleavage Reaction:
-
Add the initial cleavage cocktail to the resin and stir for 30 minutes at room temperature.
-
Add pure TFA to the reaction mixture to bring the final TFA concentration to approximately 80%.
-
Continue stirring for an additional 150 minutes.
-
-
Peptide Isolation: As in Protocol 1.
Visualizations
Caption: General workflow for peptide cleavage from solid support.
Caption: S-tert-butylation side reaction and scavenger intervention.
References
Technical Support Center: Preventing Racemization of C-terminal Cysteine
Welcome to the technical support center. This resource provides in-depth guidance for researchers, scientists, and drug development professionals on preventing the racemization of C-terminal cysteine residues during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is C-terminal cysteine racemization and why is it a problem?
Racemization is the conversion of a chiral molecule into its mirror image (enantiomer). In peptide synthesis, the naturally occurring L-amino acids can be converted into their unnatural D-isomers. C-terminal cysteine is particularly susceptible to this process, a phenomenon known as epimerization.[1][2] This is problematic because the presence of the D-cysteine diastereomer can alter the peptide's three-dimensional structure, leading to reduced biological activity, altered receptor binding, and potential immunogenicity. It also complicates purification, as the diastereomers often have very similar chromatographic properties.[3]
Q2: What is the chemical mechanism behind C-terminal cysteine racemization?
The primary mechanism for racemization of C-terminal cysteine involves the formation of a planar oxazolone intermediate. During the activation of the carboxylic acid for coupling the next amino acid, the backbone amide can attack the activated carboxyl group, forming a five-membered ring.[2] The proton on the alpha-carbon of cysteine is acidic and can be easily removed by a base, leading to a loss of stereochemistry.[4] Another pathway, direct enolization, can also occur where a base directly removes the acidic α-proton of the C-terminal cysteine esterified to the resin, especially during the repetitive Nα-Fmoc deprotection steps using piperidine.
Q3: Which factors have the greatest influence on the extent of racemization?
Several factors during solid-phase peptide synthesis (SPPS) can significantly influence the degree of C-terminal cysteine racemization:
-
Coupling Reagents: The use of phosphonium (e.g., PyBOP, HBTU) or uronium (e.g., HATU, HCTU) salt-based reagents in the presence of tertiary amines like N,N-diisopropylethylamine (DIEA) is a major cause of racemization.
-
Base: Strong bases and hindered bases like DIEA used during coupling, and the piperidine used for Fmoc deprotection, can promote the abstraction of the alpha-proton, leading to racemization.
-
S-Protecting Group: The choice of the thiol protecting group on the cysteine side chain plays a crucial role. Electron-withdrawing groups can increase the acidity of the alpha-proton, making it more susceptible to abstraction.
-
Resin Type: The type of resin used to anchor the C-terminal cysteine can influence racemization. Resins like 2-chlorotrityl are known to suppress this side reaction compared to Wang-type resins.
-
Temperature: Elevated temperatures, such as those used in microwave-assisted SPPS, can exacerbate the rate of racemization.
Q4: How can I detect and quantify the level of racemization in my synthetic peptide?
The most common method for quantifying racemization is through analytical techniques that can separate the desired L-Cys peptide from the D-Cys diastereomer.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method used. The diastereomers will often appear as two closely eluting peaks or as a broadened peak.
-
Chiral Amino Acid Analysis: The peptide can be hydrolyzed into its constituent amino acids, which are then derivatized with a chiral reagent (e.g., Marfey's reagent). The resulting diastereomeric derivatives can be separated and quantified by HPLC.
-
Mass Spectrometry (MS): While MS cannot distinguish between isomers directly, it can be coupled with a separation technique like HPLC (LC-MS) to identify the masses of the separated peaks, confirming they are indeed isomers of the target peptide.
Troubleshooting Guide
Problem: My HPLC analysis shows a doublet or a broad peak for my C-terminal cysteine-containing peptide.
This is a strong indication that racemization has occurred, resulting in a mixture of L- and D-Cys diastereomers. Follow this guide to troubleshoot and minimize the issue in future syntheses.
Step 1: Assess Your Synthesis Strategy
Review the key components of your synthesis protocol that are known to influence racemization.
Caption: A decision-making workflow for troubleshooting C-terminal cysteine racemization.
Step 2: Optimize Your Protocol with Recommended Solutions
Based on your assessment, implement the following changes to your synthesis protocol.
A. Choice of Coupling Reagents and Base
The combination of coupling reagent and base is critical. Avoid phosphonium/uronium reagents with strong bases like DIEA for coupling C-terminal cysteine.
-
Recommended: Use a carbodiimide-based coupling method, such as diisopropylcarbodiimide (DIC), in combination with an additive like OxymaPure or 6-Cl-HOBt. These additives are effective at suppressing racemization.
-
Alternative: If a base is required, use a weaker base such as N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (TMP).
B. Selection of Cysteine Side-Chain Protecting Group
The protecting group on the cysteine's sulfur atom influences the acidity of the alpha-proton.
-
Recommended: Use protecting groups that have been shown to reduce racemization. The 4-methoxybenzyloxymethyl (MBom) and 4,4'-dimethoxydiphenylmethyl (Ddm) groups are effective at suppressing racemization to acceptable levels (<1.0%) even with standard coupling protocols. The tetrahydropyranyl (Thp) group has also been shown to be superior to more common groups like Trityl (Trt) in minimizing racemization.
C. Selection of Resin
For peptides with a C-terminal cysteine, the choice of resin is highly important.
-
Recommended: Utilize a 2-chlorotrityl (2-CTC) resin or other trityl-based resins like NovaSyn TGT. These sterically hindered resins are very effective at suppressing racemization caused by the base treatment during Fmoc deprotection.
-
Avoid: Wang-type resins are more prone to C-terminal cysteine racemization and the formation of piperidinylalanine side products.
Data on Racemization Levels
The following table summarizes the extent of racemization observed with different S-protecting groups and coupling conditions. This data can help guide your selection of reagents and protocols.
| S-Protecting Group | Coupling Conditions | % Racemization | Reference |
| Trityl (Trt) | HCTU/6-Cl-HOBt/DIEA | 8.0% | |
| Trityl (Trt) | HCTU/6-Cl-HOBt/DIEA (MW at 80°C) | 26.6% | |
| Diphenylmethyl (Dpm) | HCTU/6-Cl-HOBt/DIEA | 1.2% | |
| 4,4'-dimethoxydiphenylmethyl (Ddm) | HCTU/6-Cl-HOBt/DIEA | 0.8% | |
| 4-methoxybenzyloxymethyl (MBom) | HCTU/6-Cl-HOBt/DIEA | 0.4% | |
| Tetrahydropyranyl (Thp) | DIPCDI/OxymaPure | 0.74% |
Experimental Protocols
Protocol 1: Minimized Racemization Coupling of Fmoc-Cys-OH to a 2-Chlorotrityl Resin
This protocol is designed to minimize racemization during the critical first coupling step of a C-terminal cysteine.
Caption: Experimental workflow for coupling C-terminal cysteine with minimal racemization.
Materials:
-
2-chlorotrityl chloride resin
-
Fmoc-Cys(Ddm)-OH (or Fmoc-Cys(MBom)-OH)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
Diisopropylcarbodiimide (DIC)
-
Methanol
-
Dimethylformamide (DMF)
-
20% Piperidine in DMF
Procedure:
-
Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.
-
In a separate vessel, dissolve Fmoc-Cys(Ddm)-OH (1.5 equivalents) in DCM.
-
Add the amino acid solution to the resin.
-
Add DIEA (3.0 equivalents) and allow the reaction to proceed for 1-2 hours at room temperature.
-
To cap any remaining unreacted sites on the resin, add methanol (0.8 mL per gram of resin) and let it react for 30 minutes.
-
Wash the resin thoroughly with DCM, followed by DMF to prepare for the next cycle.
-
Proceed with standard Fmoc deprotection using 20% piperidine in DMF.
-
Continue with the peptide chain elongation using your preferred coupling strategy. For subsequent amino acid couplings, standard phosphonium/uronium reagents can be used as the risk of racemization is highest for the C-terminal residue.
Protocol 2: Analytical HPLC Method for Detecting Diastereomers
This protocol provides a general method to analyze the purity of the synthesized peptide and detect potential racemization.
Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Mobile Phases:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
Procedure:
-
Cleave a small amount of peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Precipitate the peptide in cold diethyl ether and centrifuge to obtain a pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% Solvent A / 50% Solvent B).
-
Inject the sample onto the HPLC system.
-
Elute the peptide using a linear gradient, for example, 5% to 65% Solvent B over 30 minutes. The exact gradient should be optimized for your specific peptide.
-
Monitor the absorbance at 214 nm or 220 nm.
-
Examine the chromatogram for a single sharp peak. The presence of a shoulder, a broadened peak, or a distinct second peak with the same mass suggests the presence of the D-Cys diastereomer.
References
Technical Support Center: Addressing Solubility Challenges of Protected Peptides with Cys(tBu)
For researchers, scientists, and drug development professionals, ensuring the complete solubilization of synthetic peptides is a critical first step for reliable experimental results. Protected peptides, particularly those containing the tert-butyl protected cysteine residue, Cys(tBu), often present significant solubility challenges due to the hydrophobicity of the protecting group and the overall peptide sequence. This guide provides detailed troubleshooting strategies, frequently asked questions (FAQs), and experimental protocols to address these issues effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my Cys(tBu)-protected peptide insoluble in aqueous solutions?
A1: The primary reason for the poor aqueous solubility of your Cys(tBu)-protected peptide is the hydrophobic nature of the tert-butyl (tBu) protecting group. This group, combined with a hydrophobic peptide backbone, can lead to strong intermolecular associations and aggregation, preventing the peptide from dissolving in water or aqueous buffers.[1][2]
Q2: Are there any specific solvents to avoid when working with Cys(tBu)-protected peptides?
A2: Yes. It is crucial to avoid using Dimethyl Sulfoxide (DMSO) if the peptide also contains unprotected Cysteine (Cys) or Methionine (Met) residues, as DMSO can oxidize the sulfur-containing side chains.[3][4] While the tBu group protects the cysteine, if other unprotected Cys or Met residues are present, or if there's a risk of partial deprotection, it is safer to use an alternative solvent like Dimethylformamide (DMF).[3] Additionally, basic solutions (pH > 7) should be avoided for peptides with free cysteine residues as this can promote disulfide bond formation and aggregation.
Q3: Can I use sonication or heating to help dissolve my peptide?
A3: Yes, both sonication and gentle heating can be effective methods to aid in the dissolution of difficult peptides. Sonication helps to break apart peptide aggregates, while gentle warming can increase the kinetic energy of the system, favoring dissolution. However, it is important to use these methods cautiously. Prolonged sonication can generate heat, which may lead to peptide degradation. Similarly, excessive heating should be avoided.
Q4: My peptide precipitates out of solution when I dilute the organic stock with an aqueous buffer. What should I do?
A4: Precipitation upon dilution into an aqueous buffer is a common issue and indicates that the peptide's solubility limit in the final solvent mixture has been exceeded. To address this, you can try a few strategies:
-
Slower Dilution: Add the organic stock solution dropwise to the aqueous buffer while vigorously stirring or vortexing. This can prevent localized high concentrations of the peptide that can initiate precipitation.
-
Lower Final Concentration: The target concentration in the aqueous buffer may be too high. Try preparing a more dilute final solution.
-
Use of Additives: Incorporating additives like organic co-solvents (e.g., a small percentage of ACN or DMF in the final aqueous solution) or chaotropic agents can help maintain solubility.
Q5: Will the Cys(tBu) protecting group be removed during my experiment?
A5: The tert-butyl (tBu) group is a robust protecting group that is stable under a wide range of conditions, including the basic conditions used for Fmoc removal in solid-phase peptide synthesis. It is typically removed under strongly acidic conditions, such as with trifluoroacetic acid (TFA). Therefore, it is unlikely to be removed under typical experimental conditions for biological assays.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting solubility issues with your Cys(tBu)-protected peptide.
| Issue | Possible Cause | Recommended Action |
| Peptide appears as an insoluble powder or film. | High hydrophobicity of the peptide and Cys(tBu) group. | Start by attempting to dissolve a small aliquot of the peptide in a strong organic solvent such as DMF or ACN. |
| Peptide forms a gel-like substance. | Strong intermolecular hydrogen bonding leading to the formation of a stable network. | Use of chaotropic agents like 6 M guanidinium hydrochloride (GdnHCl) or 8 M urea can disrupt these interactions. Ensure compatibility with downstream applications. |
| Solution is cloudy or contains visible particulates after initial dissolution. | Incomplete dissolution or fine suspension of the peptide. | Use sonication in an ice bath to aid dissolution. If cloudiness persists, consider filtration or centrifugation to remove insoluble material, though this may result in loss of product. |
| Peptide is soluble in organic solvent but precipitates upon addition to aqueous buffer. | The peptide is not soluble in the final mixed solvent system. | Slowly add the organic stock solution to the stirring aqueous buffer. Consider reducing the final peptide concentration or adding a small percentage of the organic solvent to the final aqueous solution. |
| Solubility is still poor even with organic solvents. | The peptide sequence is extremely hydrophobic and prone to aggregation. | Consider resynthesizing the peptide with solubilizing tags (e.g., poly-lysine or poly-arginine) that can be cleaved off later. |
Experimental Protocols
Protocol 1: General Solubilization of a Cys(tBu)-Protected Hydrophobic Peptide
This protocol outlines a stepwise approach to solubilizing a lyophilized Cys(tBu)-protected peptide for use in a typical biological assay.
Materials:
-
Lyophilized Cys(tBu)-protected peptide
-
Dimethylformamide (DMF)
-
Sterile, deionized water or desired aqueous buffer (e.g., PBS, Tris)
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Equilibrate: Allow the vial of lyophilized peptide to come to room temperature before opening to prevent condensation of moisture.
-
Initial Dissolution in Organic Solvent:
-
Add a small volume of DMF to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL).
-
Vortex the vial for 30-60 seconds to aid dissolution.
-
If the peptide is not fully dissolved, sonicate the vial in an ice bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Dilution into Aqueous Buffer:
-
While gently vortexing the desired volume of aqueous buffer, slowly add the concentrated peptide stock solution dropwise.
-
Monitor the solution for any signs of precipitation (cloudiness).
-
If the solution remains clear, the peptide is successfully solubilized.
-
-
Handling Precipitation:
-
If precipitation occurs, it indicates that the peptide's solubility limit in the final buffer has been exceeded.
-
You may need to prepare a more dilute final solution or consider if a small percentage of the organic solvent is permissible in your final assay.
-
Data Presentation
The choice of solvent is critical for successfully dissolving Cys(tBu)-protected peptides. The following table summarizes the effectiveness of common solvents based on qualitative data from multiple sources.
| Solvent/Additive | Effectiveness for Cys(tBu) Peptides | Key Considerations | Citations |
| Water/Aqueous Buffers | Ineffective for hydrophobic peptides | Generally the first choice for hydrophilic peptides, but will likely fail for Cys(tBu) containing hydrophobic sequences. | |
| Dimethylformamide (DMF) | Highly Effective | A good first choice for hydrophobic peptides, especially those containing sulfur atoms, as it is less likely to cause oxidation compared to DMSO. | |
| Acetonitrile (ACN) | Moderately to Highly Effective | Another suitable organic solvent for hydrophobic peptides. Often used in combination with water for HPLC. | |
| Dimethyl Sulfoxide (DMSO) | Highly Effective (with caution) | A very strong solvent for hydrophobic peptides, but should be avoided if there are other unprotected Cys or Met residues due to the risk of oxidation. | |
| Acetic Acid (dilute) | Moderately Effective (for basic peptides) | Can help to protonate basic residues and disrupt ionic interactions, improving solubility in some cases. | |
| Ammonium Hydroxide (dilute) | Not Recommended (for Cys peptides) | Basic conditions can promote disulfide bond formation if any free cysteine is present. | |
| Guanidinium HCl / Urea | Highly Effective (for aggregated peptides) | Chaotropic agents that are very effective at disrupting hydrogen bonds and solubilizing aggregated peptides. May interfere with biological assays. |
Visualizations
Troubleshooting Workflow for Cys(tBu) Peptide Solubility
The following diagram illustrates a logical workflow for a researcher to follow when encountering solubility issues with a Cys(tBu)-protected peptide.
Caption: A decision tree for troubleshooting Cys(tBu) peptide solubility.
References
Technical Support Center: HPLC Purification of Cys(tBu)-Containing Peptides
This guide provides researchers, scientists, and drug development professionals with comprehensive strategies, troubleshooting advice, and frequently asked questions for the successful HPLC purification of peptides containing the S-tert-butyl (tBu) protected cysteine residue.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a Cys(tBu) protecting group in peptide synthesis? A1: The S-tert-butyl (tBu) group is stable under the standard trifluoroacetic acid (TFA) conditions used for cleaving peptides from the resin and removing most other side-chain protecting groups in Fmoc-based solid-phase peptide synthesis (SPPS).[1] This stability allows for the purification of the fully protected peptide, which can be crucial for subsequent, selective deprotection and disulfide bond formation strategies.
Q2: How is the Cys(tBu) group typically removed after HPLC purification? A2: The Cys(tBu) group is robust and not removed by standard TFA cocktails. Its removal requires specific, harsher conditions, such as treatment with mercury (II) acetate followed by a reducing agent like β-mercaptoethanol, or strong acids like trifluoromethanesulfonic acid (TFMSA).[1]
Q3: My Cys(tBu)-containing peptide has poor solubility. How should I prepare it for HPLC injection? A3: Poor solubility is a common issue, especially for hydrophobic peptides.[2] It is recommended to first attempt dissolution in the HPLC mobile phase A (e.g., 0.1% TFA in water). If this fails, dissolve the peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or acetonitrile, and then carefully dilute it with your mobile phase A to the desired concentration. Always filter the sample through a 0.22 µm or 0.45 µm filter before injection to remove particulates.
Q4: What are the best practices for handling and storing purified Cys(tBu) peptides? A4: To prevent oxidation of any inadvertently deprotected cysteine residues, Cys-containing peptides should be handled in degassed, acidic buffers (e.g., containing 0.1% TFA). After purification and pooling of fractions, the peptide should be lyophilized to a fluffy powder and stored at -20°C or colder in a sealed container with a desiccant to prevent degradation.
HPLC Purification Workflow
The general workflow for purifying Cys(tBu)-containing peptides involves a systematic progression from crude analysis to final pure product isolation.
Caption: Standard workflow for HPLC purification of synthetic peptides.
Experimental Protocols
Protocol 1: Standard Analytical RP-HPLC for Crude Peptide Analysis
This protocol is used to assess the purity of the crude synthetic peptide and to determine the retention time of the target product.
-
Column: Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).
-
Sample Preparation: Dissolve a small amount of crude peptide (~1 mg/mL) in Mobile Phase A. If solubility is an issue, use a minimal volume of DMSO and dilute with Mobile Phase A. Filter the solution.
-
Gradient: A common starting gradient is a linear ramp from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor absorbance at 210-220 nm, where the peptide backbone absorbs UV light.
-
Analysis: Identify the main peak corresponding to the target peptide and note its retention time. This will be used to develop an optimized preparative gradient.
Protocol 2: Preparative RP-HPLC Purification
This protocol is for purifying larger quantities of the crude peptide.
-
Column: Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size).
-
Mobile Phase A & B: Same as the analytical protocol.
-
Optimized Gradient: Based on the analytical run, create a shallower gradient around the elution time of the target peptide to improve separation from closely eluting impurities. For example, if the peptide eluted at 40% B in the analytical run, a preparative gradient might be 30-50% B over 40 minutes.
-
Flow Rate: Adjust according to the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
Injection: Dissolve the crude peptide at a higher concentration (e.g., 10-20 mg/mL) and inject the maximum volume that does not compromise resolution.
-
Fraction Collection: Collect fractions (e.g., 1-2 minute intervals) across the entire peak of interest.
-
Post-Purification: Analyze the purity of each collected fraction using the analytical HPLC method and confirm the identity via mass spectrometry. Pool the fractions that meet the desired purity level (e.g., >98%) and lyophilize to obtain the final product.
Data Presentation: HPLC Parameters
Table 1: Typical HPLC Operating Parameters
| Parameter | Analytical Scale | Preparative Scale | Rationale & Notes |
| Column Type | C18, 3-5 µm, 4.6 mm ID | C18, 5-10 µm, >20 mm ID | Smaller particles for higher resolution; larger diameter for higher loading capacity. |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | TFA acts as an ion-pairing agent, improving peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier for eluting peptides. |
| Flow Rate | ~1.0 mL/min | 10 - 20 mL/min (or higher) | Scaled proportionally to the column's cross-sectional area. |
| Initial Gradient | 5-95% B over 30 min | Steeper scouting run | A broad gradient helps to determine the elution profile of all components. |
| Optimized Gradient | N/A | Shallow gradient around target | A shallower gradient increases resolution between the target peptide and impurities. |
| Detection Wavelength | 210-220 nm | 210-220 nm | Detects the peptide amide bonds. |
Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC purification of Cys(tBu)-containing peptides.
Caption: Troubleshooting logic for common HPLC purification issues.
Q: My main peak is broad and asymmetrical. What is the likely cause? A: This is often due to peptide aggregation or poor solubility in the mobile phase. Hydrophobic peptides are particularly prone to aggregation.
-
Troubleshooting Steps:
-
Improve Solubility: Ensure your peptide is fully dissolved before injection. If you dissolved it in a high percentage of organic solvent (like 25% ACN), injecting a large volume can cause the peptide to elute immediately with the solvent front because the injection solvent is stronger than the gradient's starting conditions. Try to lower the organic content of your sample solvent as much as possible.
-
Reduce Loading: Overloading the column can lead to peak broadening. Perform a loading study by injecting progressively smaller amounts to see if peak shape improves.
-
Modify Mobile Phase: For stubborn aggregation, consider adding chaotropic agents like guanidinium chloride to your sample, though this can complicate downstream processing.
-
Q: My mass spectrometry results show a peak at double the expected mass minus 2 Da. What is this? A: This corresponds to the formation of an intermolecular disulfide bond, creating a peptide dimer. The mass loss of 2 Da is from the two hydrogens of the thiol groups.
-
Troubleshooting Steps:
-
Prevent Oxidation: The thiol group of cysteine is susceptible to oxidation, especially at neutral or basic pH. Always use freshly prepared, degassed buffers containing 0.1% TFA to maintain an acidic environment.
-
Reduce Dimer: If dimer formation is significant in the crude product, you can add a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to the sample before injection to break the disulfide bonds.
-
Q: I see a significant peak with a mass of +56 Da compared to my target peptide. What impurity is this? A: This is likely an S-tert-butylated adduct. This side reaction can occur during the final TFA cleavage step of synthesis, where tert-butyl cations released from other protecting groups (e.g., from Ser(tBu), Thr(tBu), or Asp(OtBu)) are scavenged by the newly deprotected Cys(Trt) thiol group.
-
Troubleshooting Steps:
-
Optimize Cleavage: This is fundamentally a synthesis problem. Optimizing the cleavage cocktail by using more effective scavengers for tBu cations, such as a combination of thioanisole, DMS, and DTT, can mitigate this side reaction.
-
Chromatographic Separation: Fortunately, this adduct is often separable from the desired peptide by RP-HPLC due to its increased hydrophobicity. A shallower gradient may be required to achieve baseline resolution.
-
Q: My mass spec shows a peak at -56 Da. What does this indicate? A: A mass loss of 56 Da suggests partial, unintended deprotection of the Cys(tBu) group. While generally stable to TFA, some studies have shown that prolonged exposure to TFA in the presence of certain scavengers like triisopropylsilane (TIS) at elevated temperatures can lead to partial removal of the tBu group.
-
Troubleshooting Steps:
-
Control Cleavage Conditions: Ensure that cleavage from the resin is performed at room temperature and for the recommended duration (typically 2-3 hours) to avoid side reactions.
-
Purify Promptly: Do not leave the cleaved peptide in the TFA solution for extended periods. Work up the sample immediately after cleavage is complete.
-
References
Validation & Comparative
A Head-to-Head Comparison of Boc-Cys(tBu)-OH and Fmoc-Cys(Trt)-OH for Solid-Phase Peptide Synthesis
In the intricate world of solid-phase peptide synthesis (SPPS), the selection of appropriate protected amino acids is a critical determinant of success, directly impacting yield, purity, and the feasibility of complex synthetic strategies. For the incorporation of cysteine, a residue pivotal for protein structure and function through disulfide bond formation, the choice of thiol protecting group is of paramount importance. This guide provides a comprehensive, data-driven comparison of two widely utilized cysteine derivatives: Boc-Cys(tBu)-OH and Fmoc-Cys(Trt)-OH , tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Strategic Differences
The fundamental distinction between this compound and Fmoc-Cys(Trt)-OH lies in their orthogonal protection schemes, which dictate their compatibility with different SPPS strategies. This compound is employed in Boc-SPPS, where the Nα-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. Conversely, Fmoc-Cys(Trt)-OH is a cornerstone of Fmoc-SPPS, utilizing the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection.
The side-chain protecting groups, tert-butyl (tBu) for Boc-Cys and trityl (Trt) for Fmoc-Cys, exhibit different labilities to acid, which is a key consideration in deprotection strategies. The S-tert-butyl (tBu) group is notably stable to the moderate acidic conditions used for Boc group removal (e.g., trifluoroacetic acid - TFA) but can be cleaved under stronger acidic conditions or with specific reagents.[1][2] The S-trityl (Trt) group, while also acid-labile, is readily cleaved by standard TFA cocktails used for the final cleavage of the peptide from the resin in Fmoc-SPPS.[3][4]
dot graph "spps_strategies" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_boc" { label="Boc-SPPS Strategy"; bgcolor="#F1F3F4"; "Boc_Cys_tBu" [label="this compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Boc_Deprotection" [label="Nα-Boc Deprotection\n(TFA)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Side_Chain_tBu" [label="S-tBu group remains", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Final_Cleavage_Boc" [label="Final Cleavage\n(e.g., HF, TFMSA)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
}
subgraph "cluster_fmoc" { label="Fmoc-SPPS Strategy"; bgcolor="#F1F3F4"; "Fmoc_Cys_Trt" [label="Fmoc-Cys(Trt)-OH", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Fmoc_Deprotection" [label="Nα-Fmoc Deprotection\n(Piperidine)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Side_Chain_Trt" [label="S-Trt group remains", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Final_Cleavage_Fmoc" [label="Final Cleavage & S-Trt Deprotection\n(TFA cocktail)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
} } caption: "Orthogonal Protection Schemes in Boc and Fmoc SPPS."
Performance and Application Data
The choice between this compound and Fmoc-Cys(Trt)-OH is often dictated by the specific requirements of the peptide being synthesized, including its sequence, length, and the desired disulfide bond connectivity.
| Parameter | This compound | Fmoc-Cys(Trt)-OH |
| SPPS Strategy | Boc/Bzl | Fmoc/tBu |
| Nα-Protection | Boc (acid-labile) | Fmoc (base-labile) |
| S-Protection | tBu (stable to TFA, cleaved by strong acid)[2] | Trt (acid-labile, cleaved by TFA) |
| Orthogonality | Partial (requires strong acid for final cleavage) | Fully orthogonal with tBu-based side chain protection |
| Racemization Risk | Generally low | Can be significant depending on coupling reagents and conditions. |
| Side Reactions | Formation of t-butyl adducts with nucleophilic residues (e.g., Trp, Met). | Incomplete Trt deprotection, S-alkylation from resin linkers, β-elimination at C-terminus. |
| Primary Application | Synthesis of peptides where a free thiol is needed post-synthesis or for specific disulfide bond formation strategies. | Routine synthesis of peptides with free thiols or for post-cleavage disulfide bond formation. |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Cys(Trt)-OH in Fmoc-SPPS
This protocol outlines a standard manual procedure for the incorporation of Fmoc-Cys(Trt)-OH into a peptide sequence on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-Cys(Trt)-OH and other required Fmoc-amino acids
-
N,N'-Diisopropylcarbodiimide (DIC) or HCTU
-
Oxyma Pure or 6-Cl-HOBt
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
Pre-activate a solution of Fmoc-Cys(Trt)-OH (3 eq.), a coupling agent like HCTU (2.9 eq.), and a base like DIPEA (6 eq.) in DMF for 2 minutes.
-
Alternatively, for DIC/Oxyma coupling, dissolve Fmoc-Cys(Trt)-OH (3 eq.) and Oxyma Pure (3 eq.) in DMF, add DIC (3 eq.), and add the solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction completion using a Kaiser test.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection and washing, treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours. This step cleaves the peptide from the resin and removes the Trt and other acid-labile side-chain protecting groups.
-
The use of TIS is crucial to scavenge the stable trityl cations and prevent side reactions.
-
dot graph "fmoc_spps_workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
"Start" [label="Start with Resin", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Fmoc_Deprotection" [label="Fmoc Deprotection\n(20% Piperidine/DMF)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Washing1" [label="Wash (DMF, DCM)"]; "Coupling" [label="Couple Fmoc-Cys(Trt)-OH\n(e.g., HCTU/DIPEA)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Washing2" [label="Wash (DMF, DCM)"]; "Repeat" [label="Repeat for next amino acid", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Final_Cleavage" [label="Final Cleavage & Deprotection\n(TFA/TIS/H₂O)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "End" [label="Purified Peptide", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
"Start" -> "Fmoc_Deprotection"; "Fmoc_Deprotection" -> "Washing1"; "Washing1" -> "Coupling"; "Coupling" -> "Washing2"; "Washing2" -> "Repeat"; "Repeat" -> "Fmoc_Deprotection" [label="Yes"]; "Repeat" -> "Final_Cleavage" [label="No"]; "Final_Cleavage" -> "End"; } caption: "Fmoc-SPPS Workflow for Cysteine Incorporation."
Protocol 2: Deprotection of this compound in Boc-SPPS
The incorporation of this compound in Boc-SPPS follows the standard Boc chemistry protocols. The key differentiation lies in the final deprotection of the tBu group.
Materials:
-
Peptide-resin synthesized using this compound
-
Trifluoromethanesulfonic acid (TFMSA) or Mercury (II) acetate
-
Scavengers (e.g., anisole, thioanisole)
Procedure for TFMSA Cleavage:
-
Resin Preparation: Ensure the peptide-resin is thoroughly washed and dried.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFMSA/TFA/thioanisole. The exact ratios may vary depending on the peptide sequence.
-
Cleavage Reaction: Treat the peptide-resin with the cleavage cocktail at 0°C to room temperature for 1-2 hours. This strong acid treatment will cleave the peptide from the resin and remove the S-tBu group.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, wash, and purify by HPLC.
Note on Mercury (II) Acetate Deprotection: An alternative, milder method for S-tBu removal involves treatment with mercury (II) acetate followed by reduction. This method is less common due to the toxicity of mercury salts.
Side Reactions and Mitigation Strategies
Both protecting groups are associated with potential side reactions that can impact the purity and yield of the final peptide.
Fmoc-Cys(Trt)-OH:
-
Racemization: The use of certain coupling reagents and prolonged activation times can lead to racemization of the cysteine residue. Utilizing milder coupling conditions and additives like Oxyma Pure can mitigate this issue.
-
Incomplete Deprotection: The stability of the trityl cation can lead to incomplete removal of the Trt group. The inclusion of effective scavengers like TIS in the cleavage cocktail is essential.
-
S-alkylation: Fragments from acid-labile linkers (e.g., Wang resin) can alkylate the free thiol during cleavage.
-
β-elimination: C-terminal cysteine residues can undergo β-elimination to form dehydroalanine, which can then react with piperidine. Using sterically hindered resins like 2-chlorotrityl chloride resin can reduce this side reaction.
This compound:
-
S-tert-butylation: During the final strong acid cleavage, the released tBu cations can react with the thiol groups of other deprotected cysteine residues or other nucleophilic side chains like tryptophan. The use of scavengers in the cleavage cocktail is crucial to minimize this side reaction.
dot graph "side_reactions" { layout=dot; rankdir="LR"; node [shape=record, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
"Protecting_Group" [label="{this compound | Fmoc-Cys(Trt)-OH}", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Side_Reactions" [label="{ S-tert-butylation | Racemization | Incomplete Deprotection | S-alkylation | β-elimination}", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
"Protecting_Group":s -> "Side_Reactions":boc [label="Boc-SPPS", color="#EA4335"]; "Protecting_Group":s -> "Side_Reactions":fmoc [label="Fmoc-SPPS", color="#4285F4"]; "Protecting_Group":s -> "Side_Reactions":fmoc2 [color="#4285F4"]; "Protecting_Group":s -> "Side_Reactions":fmoc3 [color="#4285F4"]; "Protecting_Group":s -> "Side_Reactions":fmoc4 [color="#4285F4"]; } caption: "Potential Side Reactions Associated with Cysteine Protecting Groups."
Conclusion
Both this compound and Fmoc-Cys(Trt)-OH are valuable tools in the peptide chemist's arsenal. The choice between them is fundamentally linked to the overarching SPPS strategy employed. Fmoc-Cys(Trt)-OH is the standard choice for the widely adopted Fmoc/tBu strategy, offering a straightforward workflow where the thiol protecting group is removed concurrently with the final cleavage from the resin. However, careful consideration of coupling conditions and cleavage cocktails is necessary to minimize side reactions such as racemization and incomplete deprotection.
This compound , while part of the less common Boc-SPPS strategy, provides a robust S-protection that is stable to the repetitive acid treatments used for Nα-deprotection. This can be advantageous in specific synthetic designs, although the final deprotection requires harsher conditions. Ultimately, a thorough understanding of the chemical properties and potential pitfalls of each derivative, as outlined in this guide, will enable researchers to make an informed decision that best suits their synthetic goals.
References
A Comparative Guide to the Stability of Cys(tBu) and Cys(Acm) Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups for cysteine residues is a critical determinant in the successful synthesis of complex peptides, particularly those containing multiple disulfide bonds. The stability and selective deprotection of these groups are paramount to achieving high yields and purity of the target molecule. This guide provides an objective comparison of two commonly employed cysteine protecting groups: the tert-Butyl (tBu) group and the Acetamidomethyl (Acm) group. The information presented is supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.
Overview of Cys(tBu) and Cys(Acm) Protecting Groups
Both Cys(tBu) and Cys(Acm) are classified as permanent protecting groups, stable to the trifluoroacetic acid (TFA) cleavage conditions typically used in Fmoc-based solid-phase peptide synthesis (SPPS). This stability allows for their use in orthogonal protection schemes, where they remain on the peptide backbone while other acid-labile protecting groups are removed. This feature is particularly valuable for the regioselective formation of multiple disulfide bridges.
The Cys(Acm) group is a thioacetal-based protection that is lauded for its high stability under both acidic and basic conditions encountered during SPPS. Its removal is typically achieved through oxidative methods, most commonly with iodine, which can simultaneously facilitate disulfide bond formation. However, concerns exist regarding the use of heavy metal reagents like mercury(II) acetate for its cleavage in pharmaceutical applications due to toxicity.
The Cys(tBu) group, a thioether-based protection, also offers robust stability to TFA. Its deprotection often requires harsher conditions, such as treatment with mercury(II) acetate or strong acids like trifluoromethanesulfonic acid (TFMSA). While effective, these conditions can potentially lead to undesired side reactions on sensitive peptide sequences.
Quantitative Comparison of Deprotection
The following tables summarize the deprotection conditions and reported efficiencies for Cys(Acm) and Cys(tBu) groups. It is important to note that the data presented is compiled from various studies using different peptide sequences and reaction conditions; therefore, a direct comparison of yields may not be entirely equitable.
Table 1: Deprotection of Cys(Acm) Protecting Group
| Deprotection Reagent | Conditions | Reported Deprotection/Yield | Reference |
| Iodine (I₂) | 10-15 equiv. in DMF/H₂O (4:1, v/v), on-resin, 40-60 min at RT | Not specified, but effective for on-resin cyclization | [1][2] |
| Iodine (I₂) | 25-50 fold excess in 40% aq. acetic acid, in solution | Not specified, progress monitored by HPLC | [3] |
| 2,2'-dithiobis(5-nitropyridine) (DTNP) | 15 equiv. in TFA with 2% thioanisole | ~90% deprotection | [1] |
| N-Chlorosuccinimide (NCS) | 3 equiv. in DMF, on-resin, 2 x 3.5 min | ≥87% purity of cyclized peptide | [4] |
| Mercury(II) acetate (Hg(OAc)₂) | 10 equiv./Acm in 10% aq. AcOH, pH 4.0, followed by β-mercaptoethanol | Not specified | |
| Silver trifluoromethanesulfonate (AgOTf) | 100 equiv./Acm in TFA/anisole (99:1), 4°C for 2h, followed by DTT | Not specified |
Table 2: Deprotection of Cys(tBu) Protecting Group
| Deprotection Reagent | Conditions | Reported Deprotection/Yield | Reference |
| Mercury(II) acetate (Hg(OAc)₂) | 10 equiv./tBu in ice-cold TFA, 3h at RT, followed by β-mercaptoethanol | Not specified | |
| Trifluoromethanesulfonic acid (TFMSA) | TFMSA/TFA/anisole (1:8:1), 0°C for 45 min | Not specified, used in Boc chemistry | |
| Trimethylsilyl bromide (TMSBr) | 1M TMSBr-thioanisole/TFA with 1,2-ethanedithiol | Efficient deprotection | |
| Triisopropylsilane (TIS) in TFA | TFA/TIS (98/2), 37°C for 12h | ~20% deprotection |
Stability and Side Reactions
Cys(Acm): The Acm group is generally very stable. However, under certain conditions, side reactions can occur. One notable side reaction is the S→O Acm shift in peptides with a high serine and threonine content during deprotection with reagents like Tl(TFA)₃ or Hg(II) acetate. This results in the Acm group migrating to the hydroxyl group of serine or threonine. The use of scavengers like glycerol can help suppress this side reaction. Furthermore, incomplete deprotection can be an issue, with one study reporting only ~90% removal of the Acm group even with a large excess of DTNP.
Cys(tBu): The tBu group is highly stable to TFA. The primary concern with Cys(tBu) is the potential for S-tert-butylation of free cysteine residues during the final TFA cleavage of other protecting groups. This occurs when tert-butyl cations, generated from the cleavage of other tBu-based protecting groups (e.g., from Ser(tBu), Thr(tBu), Asp(OtBu), Glu(OtBu)), are captured by the nucleophilic thiol of a deprotected cysteine. While the Cys(tBu) group itself is stable to TFA, the environment of the cleavage cocktail can lead to this side reaction on other unprotected cysteines. The lability of the Cys(tBu) group is low in TFA/TIS at room temperature, but increases at higher temperatures.
Experimental Protocols
Deprotection of Cys(Acm) with Iodine (On-Resin)
This protocol describes the simultaneous deprotection of the Acm group and on-resin cyclization via disulfide bond formation.
Materials:
-
Acm-protected peptide on resin
-
N,N-Dimethylformamide (DMF)
-
Iodine (I₂)
-
Water (H₂O)
-
2% Ascorbic acid in DMF
-
Dichloromethane (DCM)
Procedure:
-
Suspend the linear peptide-resin in DMF (approximately 1 mL/gram of resin).
-
Prepare a solution of 10 equivalents of iodine (I₂) in DMF/H₂O (4:1, v/v).
-
Add the iodine solution to the resin suspension (approximately 1 mL/gram of resin).
-
Shake the reaction mixture at room temperature for 40 minutes.
-
Filter the resin.
-
Wash the resin sequentially with DMF (3 times), 2% ascorbic acid in DMF (2 times) to quench excess iodine, DMF (5 times), and finally with DCM (3 times).
-
Dry the resin under vacuum before proceeding with cleavage from the resin.
Deprotection of Cys(tBu) with Mercury(II) Acetate (In Solution)
This protocol describes the cleavage of the tBu group from a purified peptide in solution.
Materials:
-
tBu-protected peptide
-
Trifluoroacetic acid (TFA), ice-cold
-
Mercury(II) acetate (Hg(OAc)₂)
-
10% aqueous acetic acid
-
β-mercaptoethanol
-
Nitrogen source
Procedure:
-
Dissolve the tBu-protected peptide in ice-cold TFA (5-10 mg/mL).
-
Add mercury(II) acetate (10 equivalents per tBu group) to the solution.
-
Stir the mixture gently at room temperature for 3 hours under a nitrogen atmosphere.
-
Remove the TFA by evaporation under reduced pressure.
-
Redissolve the residue in 10% aqueous acetic acid.
-
Add β-mercaptoethanol (20 equivalents per tBu group) and let the mixture stand for 5 hours to precipitate mercury salts.
-
Remove the precipitate by centrifugation.
-
Purify the supernatant containing the deprotected peptide by HPLC.
Visualization of Concepts
Chemical Structures
Caption: Chemical structures of Cys(tBu) and Cys(Acm).
Experimental Workflow for Deprotection and Disulfide Bond Formation
References
- 1. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [diposit.ub.edu]
- 3. bachem.com [bachem.com]
- 4. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
The S-tert-Butyl Group: A Strategic Advantage in Orthogonal Disulfide Bond Formation
For researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides and proteins, the strategic formation of multiple, specific disulfide bonds is a critical challenge. The S-tert-butyl (S-tBu) thiol protecting group offers a robust and highly orthogonal approach to address this, providing distinct advantages over other commonly used protecting groups. This guide provides an objective comparison of the S-tBu group with alternatives, supported by experimental data and detailed protocols, to aid in the rational design of synthetic strategies for disulfide-rich molecules.
The regioselective formation of disulfide bonds is paramount for achieving the correct three-dimensional structure and biological activity of many therapeutic peptides and proteins. This is typically accomplished through an orthogonal protection strategy, where different cysteine residues are masked with protecting groups that can be removed under specific, non-interfering conditions. The S-tBu group's unique stability and deprotection characteristics make it a valuable component of such strategies.
Comparative Performance of Thiol Protecting Groups
The choice of a thiol protecting group is dictated by its stability during peptide synthesis and its selective lability under specific deprotection conditions. The S-tBu group exhibits exceptional stability to the acidic conditions commonly used in solid-phase peptide synthesis (SPPS), such as trifluoroacetic acid (TFA) cleavage, a property that sets it apart from the more acid-labile S-trityl (S-Trt) group. Its removal requires specific and often more forcing conditions, ensuring its orthogonality to many other protecting groups.
| Protecting Group | Structure | Deprotection Conditions | Orthogonality & Remarks |
| S-tert-butyl (S-tBu) | -S-C(CH₃)₃ | Hg(OAc)₂ followed by a reducing agent (e.g., β-mercaptoethanol); PhS(O)Ph/CH₃SiCl₃ in TFA; Electrolytic reduction.[1] | Highly stable to TFA, providing excellent orthogonality with acid-labile groups like Trt. The harsh deprotection conditions require careful consideration for sensitive peptides. |
| S-trityl (S-Trt) | -S-C(C₆H₅)₃ | Mild acid (e.g., 1-10% TFA in DCM), standard TFA cleavage cocktails.[1] | Commonly used due to its ease of removal during resin cleavage. However, its acid lability can lead to premature deprotection. |
| S-acetamidomethyl (S-Acm) | -S-CH₂-NH-CO-CH₃ | Iodine (I₂), silver salts (e.g., AgOTf), or mercury(II) acetate (Hg(OAc)₂).[1] | Stable to TFA, offering orthogonality to Trt. Iodine-mediated deprotection can sometimes lead to side reactions with sensitive residues like tryptophan and methionine. |
| S-tert-butylsulfenyl (S-StBu) | -S-S-C(CH₃)₃ | Reduction with thiols (e.g., dithiothreitol (DTT), β-mercaptoethanol) or phosphines (e.g., tributylphosphine). | Stable to acidic conditions. Deprotection under reducing conditions offers a different orthogonal vector compared to acid- or heavy metal-labile groups. |
Experimental Protocols
The successful implementation of an S-tBu-based orthogonal strategy relies on precise and well-executed experimental procedures. Below are detailed protocols for the selective deprotection of S-tBu and the subsequent formation of a disulfide bond.
Protocol 1: Deprotection of S-tBu using Mercury(II) Acetate and Disulfide Bond Formation
This protocol describes the removal of the S-tBu group in solution phase followed by oxidative disulfide bond formation.
Materials:
-
S-tBu protected peptide
-
Mercury(II) acetate (Hg(OAc)₂)
-
Aqueous acetic acid (50%)
-
β-mercaptoethanol
-
Sephadex G-25 column
-
Ammonium bicarbonate buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Deprotection:
-
Dissolve the S-tBu protected peptide in 50% aqueous acetic acid.
-
Add a 10-fold molar excess of Hg(OAc)₂ to the peptide solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Add β-mercaptoethanol (20-fold molar excess over Hg(OAc)₂) to quench the reaction and precipitate the mercury salts.
-
Centrifuge the mixture to pellet the precipitate and carefully collect the supernatant.
-
-
Purification:
-
Desalt the peptide solution using a Sephadex G-25 column equilibrated with 0.1 M ammonium bicarbonate buffer (pH 8.0).
-
-
Oxidation:
-
Adjust the concentration of the purified peptide solution to 0.1-0.5 mg/mL with the ammonium bicarbonate buffer.
-
Add DMSO to a final concentration of 10% (v/v).
-
Stir the solution gently, open to the air, for 12-24 hours to facilitate disulfide bond formation.
-
Monitor the reaction progress by RP-HPLC.
-
-
Final Purification:
-
Once the oxidation is complete, purify the disulfide-bonded peptide by preparative RP-HPLC.
-
Protocol 2: On-Resin Regioselective Disulfide Bond Formation using an Orthogonal Strategy
This protocol outlines a strategy for the sequential formation of two disulfide bonds on a solid support, employing S-Trt and S-tBu protecting groups.
Materials:
-
Peptide-resin with Cys(Trt) and Cys(tBu) residues
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
N,N-Dimethylformamide (DMF)
-
Iodine (I₂)
-
Mercury(II) acetate (Hg(OAc)₂)
-
β-mercaptoethanol
Procedure:
-
First Disulfide Bond Formation (S-Trt Deprotection):
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of 1% TFA and 5% TIS in DCM for 2 minutes (repeat 5 times). This selectively removes the Trt group.
-
Wash the resin thoroughly with DCM and then DMF.
-
Add a solution of iodine (10 equivalents) in DMF to the resin and shake for 1 hour to form the first disulfide bond.
-
Wash the resin with DMF and DCM.
-
-
Second Disulfide Bond Formation (S-tBu Deprotection):
-
Suspend the resin in DMF.
-
Add a solution of Hg(OAc)₂ (10 equivalents) in DMF and shake for 4 hours.
-
Wash the resin with DMF.
-
Treat the resin with a solution of β-mercaptoethanol (20 equivalents) in DMF for 30 minutes to remove mercury salts.
-
Wash the resin thoroughly with DMF and DCM.
-
Perform a final oxidation step using a suitable oxidant (e.g., air oxidation in a basic buffer after cleavage from the resin, or an on-resin oxidant if compatible).
-
-
Cleavage and Final Purification:
-
Cleave the peptide from the resin using a standard TFA cleavage cocktail.
-
Purify the final peptide with two disulfide bonds by preparative RP-HPLC.
-
Visualizing Orthogonal Strategies
The logical flow of an orthogonal disulfide bond formation strategy can be effectively visualized using diagrams. The following workflows are represented in the DOT language for use with Graphviz.
Caption: Workflow for a three-disulfide bond orthogonal strategy.
The diagram above illustrates a common orthogonal strategy where S-Trt, S-Acm, and S-tBu are sequentially removed to allow for the controlled formation of three distinct disulfide bonds.
Caption: Comparison of on-resin vs. solution phase strategies.
This second diagram contrasts on-resin and solution-phase approaches for forming multiple disulfide bonds, highlighting the different purification and reaction steps involved in each pathway.
References
Orthogonality of Boc-Cys(tBu)-OH with other protecting groups
An Objective Guide to the Orthogonality of Boc-Cys(tBu)-OH in Peptide Synthesis
For researchers and professionals in drug development and peptide synthesis, the strategic use of protecting groups is fundamental to achieving high-purity, structurally defined peptides. The principle of orthogonality—the ability to deprotect one functional group selectively without affecting others—is the cornerstone of modern synthetic strategies.[1] this compound is a derivative of cysteine where the α-amino group is protected by the acid-labile tert-Butoxycarbonyl (Boc) group, and the highly reactive thiol side-chain is protected by the also acid-labile tert-Butyl (tBu) group.
This guide provides a comparative analysis of the orthogonality of the Boc and tBu protecting groups found in this compound against other common protecting groups used in peptide synthesis. The stability of these groups under various deprotection conditions is supported by experimental data and protocols from established chemical literature.
The Orthogonal Landscape of Boc and tBu Protecting Groups
The utility of a protecting group is defined by its stability under a range of conditions and its selective lability under a specific set of conditions. The Boc group is readily cleaved by moderate acids like trifluoroacetic acid (TFA), while the S-tert-butyl (tBu) group on the cysteine thiol is more resistant, typically requiring stronger acids or specialized reagents for removal.[2][3] This differential lability, however, is less critical than their collective stability towards conditions used to remove other orthogonal protecting groups.
The following diagram illustrates the concept of orthogonal protection, where distinct chemical environments are required to remove each class of protecting group, enabling selective deprotection.
Comparison with Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is a base-labile protecting group, central to the most common strategy in solid-phase peptide synthesis (SPPS). Its orthogonality with the acid-labile Boc and tBu groups is a cornerstone of modern peptide chemistry.
| Protecting Group | Deprotection Condition for Fmoc | Stability of Boc Group | Stability of Cys(tBu) Group |
| Fmoc | 20-40% Piperidine in DMF | Stable | Stable |
| Boc / tBu | Mild Acid (e.g., 25-50% TFA in DCM) | Labile | Partially to Fully Labile (Depends on conditions) |
This orthogonality allows for the use of Fmoc for Nα-protection during chain elongation, while acid-labile groups like Boc and tBu protect amino acid side chains. The following workflow illustrates a typical cycle in Fmoc-based SPPS where a residue with an acid-labile side-chain protecting group (like tBu) is stable during the Fmoc deprotection step.
References
Mass Spectrometry Analysis: A Guide to Confirming Cys(tBu) Incorporation
For researchers, scientists, and drug development professionals, confirming the precise molecular structure of synthesized peptides and proteins is a critical quality control step. When incorporating protected amino acids like S-tert-butyl-L-cysteine (Cys(tBu)), verifying their successful integration is paramount. Mass spectrometry (MS) stands out as the definitive analytical technique for this purpose, offering unparalleled accuracy and sensitivity.
This guide compares two primary mass spectrometry workflows for confirming Cys(tBu) incorporation: Intact Mass Analysis and Peptide Mapping via LC-MS/MS. It provides the key experimental data required for confirmation and detailed protocols to aid in experimental design.
Comparison of Analytical Approaches
The two main strategies for MS-based confirmation are analyzing the full-length protein or peptide (Intact Mass Analysis) or analyzing smaller peptide fragments after enzymatic digestion (Peptide Mapping). Each approach offers distinct advantages.[1]
Table 1: Comparison of Mass Spectrometry Methodologies
| Feature | Intact Mass Analysis (e.g., ESI-MS, MALDI-TOF) | Peptide Mapping (e.g., LC-MS/MS) |
| Principle | Measures the molecular weight of the entire molecule. | Measures the mass of smaller peptides after enzymatic digestion.[2][3] |
| Confirmation Level | Confirms overall mass, indicating the presence or absence of the Cys(tBu) group. | Provides site-specific confirmation of Cys(tBu) incorporation on a specific residue.[4] |
| Sample Complexity | Best for purified, relatively simple samples. Struggles with complex mixtures.[1] | Excellent for complex mixtures due to chromatographic separation prior to MS analysis. |
| Sensitivity | High sensitivity for the intact molecule. | High sensitivity, enhanced by separation of peptides. |
| Information Provided | Gross confirmation of modification. | Precise location of the modification, sequence confirmation, and detection of other post-translational modifications (PTMs). |
| Throughput | Generally faster, higher throughput. | More time-consuming due to digestion and chromatography steps. |
Key Experimental Data for Cys(tBu) Confirmation
Successful confirmation relies on identifying specific mass signatures within the MS data. The key difference lies in the mass of the cysteine side chain.
-
Mass of Cysteine (Cys) Residue: ~103.01 Da
-
Mass of S-tert-butyl-cysteine (Cys(tBu)) Residue: ~177.09 Da
This leads to two primary indicators for confirmation:
-
A Mass Shift: The presence of a Cys(tBu) group instead of a standard cysteine results in a predictable mass increase.
-
Characteristic Fragmentation: During tandem mass spectrometry (MS/MS), the Cys(tBu) side chain can produce a unique neutral loss.
Table 2: Diagnostic Mass Values for Cys(tBu) Identification
| Parameter | Description | Expected Mass (Da) |
| Residue Mass Difference | The increase in mass for each Cys(tBu) residue compared to a standard Cys residue. | +74.08 |
| Characteristic Neutral Loss | In MS/MS, the loss of the tert-butyl group (as isobutylene) from the peptide backbone. This is a strong indicator of Cys(tBu). | -56.06 |
Visualizing the Workflow and Analysis
To better illustrate the process, the following diagrams outline the experimental workflow and the principle of tandem mass spectrometry for identifying Cys(tBu).
Caption: Experimental workflow for Cys(tBu) confirmation by peptide mapping.
Caption: Tandem MS fragmentation of a Cys(tBu)-containing peptide.
Experimental Protocols
A detailed protocol for peptide mapping is provided below. This method is considered the gold standard for site-specific confirmation.
Protocol: Peptide Mapping by LC-MS/MS
This protocol outlines the steps for preparing a protein sample and analyzing it to confirm Cys(tBu) incorporation.
1. Protein Denaturation, Reduction, and Digestion:
-
Objective: To unfold the protein and cleave it into smaller, more manageable peptides.
-
Procedure:
-
Solubilize approximately 100 µg of the protein in a denaturation buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 100 mM Tris-HCl, pH 8.0).
-
Reduction (Optional but Recommended): To ensure any non-protected cysteines are handled, add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes. This step reduces any existing disulfide bonds.
-
Alkylation (Optional): To prevent re-formation of disulfide bonds from any free cysteines, add iodoacetamide (IAM) to a final concentration of 25 mM and incubate in the dark at room temperature for 20 minutes. Note: This step will not affect the Cys(tBu) residue.
-
Dilute the sample at least 4-fold with 100 mM ammonium bicarbonate to reduce the denaturant concentration.
-
Add a protease, such as sequencing-grade trypsin, at a 1:50 (enzyme:protein) ratio by weight.
-
Incubate overnight at 37°C.
-
2. Sample Cleanup:
-
Objective: To remove salts and detergents that can interfere with MS analysis.
-
Procedure:
-
Acidify the digest with formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Use a C18 solid-phase extraction (SPE) cartridge (e.g., a ZipTip®) to desalt the peptide mixture according to the manufacturer's protocol.
-
Elute the peptides in a solution of 50-70% acetonitrile with 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge and resuspend in an appropriate volume of LC-MS loading buffer (e.g., 98% water, 2% acetonitrile, 0.1% formic acid).
-
3. LC-MS/MS Analysis:
-
Objective: To separate the peptides and acquire mass spectra and fragmentation data.
-
Procedure:
-
Inject the resuspended peptide sample onto a reverse-phase HPLC column (e.g., a C18 column) coupled to an electrospray ionization (ESI) mass spectrometer.
-
Separate the peptides using a gradient of increasing acetonitrile concentration. A typical gradient might run from 2% to 40% acetonitrile over 60 minutes.
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode. The instrument will perform a full MS scan to detect peptide ions, followed by several MS/MS scans on the most abundant precursor ions to generate fragmentation data.
-
4. Data Analysis:
-
Objective: To identify peptides and confirm the Cys(tBu) modification.
-
Procedure:
-
Use a database search algorithm (e.g., Mascot, Sequest, or MaxQuant) to match the experimental MS/MS spectra against a theoretical database containing the protein sequence of interest.
-
Crucially, configure the search parameters to include Cys(tBu) as a variable modification on cysteine residues. The software will then consider peptides with and without this modification.
-
Examine the search results for peptides identified with the Cys(tBu) modification. Verify the identification by manually inspecting the annotated MS/MS spectrum, looking for the characteristic mass shift in fragment ions (b- and y-ions) and the presence of the 56 Da neutral loss.
-
References
A Comparative Guide to Characterizing Peptides with S-tert-butyl Cysteine: An NMR Perspective
For researchers and professionals in drug development, the precise characterization of synthetic peptides is paramount. The incorporation of modified amino acids, such as S-tert-butyl cysteine, offers a valuable tool for various applications, including the introduction of stable protecting groups or the use of NMR-active probes. The tert-butyl group, in particular, serves as an excellent probe for NMR spectroscopy due to its three chemically equivalent methyl groups, which give rise to a sharp and intense signal even in large biomolecular complexes.[1] This guide provides a comparative overview of NMR spectroscopy and other common analytical techniques for the characterization of peptides containing S-tert-butyl cysteine, complete with experimental data and detailed protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, and interactions of molecules in solution.[2] For peptides containing S-tert-butyl cysteine, the tert-butyl group's ¹H NMR signal is particularly sensitive to its local environment, making it an effective probe for studying peptide conformation and binding events.[1]
Key Advantages of NMR for S-tert-butyl Cysteine Peptides:
-
High Sensitivity Probe: The nine equivalent protons of the tert-butyl group produce a strong, sharp singlet in ¹H NMR spectra, which can be easily monitored.[1]
-
Structural and Dynamic Information: Changes in the chemical shift of the tert-butyl signal can indicate conformational changes or binding interactions. Nuclear Overhauser effect (NOE) experiments can provide distance constraints between the tert-butyl protons and other protons in the peptide, aiding in 3D structure determination.[3]
-
Solution-State Analysis: NMR allows for the study of peptides under near-physiological conditions, which is a significant advantage over solid-state techniques like X-ray crystallography.
Experimental Protocol: 1D and 2D NMR of a Peptide with S-tert-butyl Cysteine
-
Sample Preparation:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O or a deuterated organic solvent) to a final concentration of 0.1-1 mM.
-
Adjust the pH to a range where the peptide is stable and amide proton exchange is minimized (typically pH 4-5).
-
Add a known concentration of an internal standard, such as DSS or TMSP, for chemical shift referencing.
-
-
1D ¹H NMR Acquisition:
-
Acquire a 1D ¹H NMR spectrum to confirm the presence and sharpness of the S-tert-butyl signal.
-
Typical acquisition parameters include a spectral width of ~12 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 1-2 seconds. The number of scans will depend on the sample concentration.
-
-
2D NMR Acquisition (TOCSY and NOESY):
-
Record a 2D TOCSY (Total Correlation Spectroscopy) experiment to identify the spin systems of the amino acid residues.
-
Record a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment with a mixing time of 100-300 ms to identify through-space correlations, including those involving the S-tert-butyl group. These correlations are crucial for determining the peptide's 3D structure.
-
NMR Experimental Workflow
Caption: Workflow for NMR analysis of peptides with S-tert-butyl cysteine.
Alternative Characterization Techniques
While NMR provides unparalleled detail in solution, a comprehensive characterization often involves complementary techniques.
Mass Spectrometry (MS)
Mass spectrometry is essential for verifying the molecular weight and purity of synthetic peptides. It can confirm the successful incorporation of the S-tert-butyl cysteine and identify any side products.
-
Information Provided: Molecular weight confirmation, sequence verification (MS/MS), and identification of post-translational or synthetic modifications.
-
Common Techniques: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Sample Preparation: Dissolve the peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid, to a concentration of 1-10 µM.
-
Infusion: Infuse the sample directly into the mass spectrometer or after separation by liquid chromatography (LC-MS).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The resulting spectrum will show a series of peaks corresponding to the peptide with different charge states.
-
Deconvolution: Use software to deconvolute the multiply charged spectrum to determine the molecular weight of the peptide.
Caption: General workflow for mass spectrometry analysis of peptides.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution. It measures the differential absorption of left and right circularly polarized light.
-
Information Provided: Estimation of the percentage of α-helix, β-sheet, and random coil structures. It is particularly useful for monitoring conformational changes upon ligand binding or changes in environmental conditions.
-
Sample Preparation: Prepare a solution of the peptide in a non-absorbing buffer (e.g., phosphate buffer) at a concentration of 10-50 µM.
-
Cuvette: Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm).
-
Data Analysis: Convert the raw data to mean residue ellipticity and use deconvolution algorithms to estimate the secondary structure content.
Caption: Workflow for circular dichroism analysis of peptide secondary structure.
X-ray Crystallography
For obtaining a high-resolution 3D structure, X-ray crystallography is the gold standard. However, it requires the peptide to form well-ordered crystals, which can be a significant challenge.
-
Information Provided: Atomic-resolution three-dimensional structure of the peptide in the solid state.
-
Crystallization: Screen a wide range of conditions (e.g., pH, precipitant, temperature) to find conditions that yield diffraction-quality crystals. This is often the most difficult step.
-
Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the resulting diffraction pattern.
-
Structure Solution: Process the diffraction data to determine the electron density map. This may require the incorporation of heavy atoms for phasing.
-
Model Building and Refinement: Build an atomic model of the peptide into the electron density map and refine it to best fit the experimental data.
Caption: Workflow for X-ray crystallography structure determination.
Quantitative Data Comparison
The following tables summarize the key quantitative data and a comparison of the different techniques.
Table 1: Comparison of Characterization Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | Circular Dichroism | X-ray Crystallography |
| Primary Information | 3D Structure, Dynamics, Interactions | Molecular Weight, Sequence | Secondary Structure | High-Resolution 3D Structure |
| Sample State | Solution | Solution/Solid | Solution | Solid (Crystal) |
| Resolution | Near-atomic | Molecular Formula | Low (Secondary Structure) | Atomic |
| Sample Amount | mg (milligrams) | µg-ng (micro- to nanograms) | µg (micrograms) | mg (milligrams) |
| Throughput | Low to Medium | High | High | Very Low |
| Destructive? | No | Yes (can be) | No | No (crystal is consumed) |
Table 2: Key Quantitative Parameters
| Technique | Parameter | Typical Values/Units | Significance |
| NMR Spectroscopy | Chemical Shift (δ) | ppm | Indicates local chemical environment. |
| Coupling Constant (J) | Hz | Relates to dihedral angles (structure). | |
| NOE Intensity | Arbitrary units | Correlates to inter-proton distance (<5 Å). | |
| Mass Spectrometry | Mass Accuracy | ppm or Da | High accuracy confirms elemental composition. |
| Resolution | FWHM | Ability to distinguish between closely spaced peaks. | |
| MS/MS Fragmentation | m/z | Provides amino acid sequence information. | |
| Circular Dichroism | Mean Residue Ellipticity ([θ]) | deg·cm²·dmol⁻¹ | Magnitude and sign indicate secondary structure type. |
| X-ray Crystallography | Resolution | Å (Angstroms) | Defines the level of detail in the electron density map. |
| R-factor / R-free | % | Measures the agreement between the model and data. |
Conclusion
The characterization of peptides containing S-tert-butyl cysteine benefits from a multi-faceted analytical approach. NMR spectroscopy stands out for its ability to provide detailed structural and dynamic information in a solution state, leveraging the unique properties of the tert-butyl group as a sensitive probe. It is the premier choice for studying conformational dynamics and intermolecular interactions.
However, for initial verification of synthesis, mass spectrometry is indispensable due to its speed and accuracy in determining molecular weight. Circular dichroism offers a quick and easy method to assess the overall secondary structure and its stability. For the ultimate goal of obtaining a high-resolution static picture of the peptide, X-ray crystallography is unparalleled, provided the significant hurdle of crystallization can be overcome.
For drug development professionals, the choice of technique depends on the specific question at hand. A combination of these methods will yield the most comprehensive understanding of the peptide's properties, ensuring a robust foundation for further development.
References
A Comparative Guide to Analytical Methods for Verifying the Purity of Boc-Cys(tBu)-OH
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials is a critical step in synthesizing peptides and pharmaceuticals. Boc-Cys(tBu)-OH (N-(tert-butoxycarbonyl)-S-(tert-butyl)-L-cysteine) is a crucial protected amino acid, and its purity directly impacts the quality and efficacy of the final product. This guide provides a comprehensive comparison of key analytical methods used to verify the purity of this compound, complete with experimental protocols and data presentation to aid in selecting the most suitable techniques for quality control.
Comparison of Analytical Techniques
A multi-faceted approach is often employed to ensure the comprehensive purity assessment of this compound, covering chemical purity, enantiomeric purity, and structural integrity. The following table summarizes the primary analytical methods and their specific applications in this context.
| Analytical Method | Key Parameters Measured | Typical Performance | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity (Area %) | >99% | High resolution and sensitivity for separating impurities. | Requires reference standards for impurity identification. |
| Chiral HPLC | Enantiomeric Purity (% ee) | >99% L-enantiomer | Accurately quantifies the D-enantiomer impurity. | Requires specialized chiral stationary phases. |
| Nuclear Magnetic Resonance (¹H & ¹³C NMR) | Structural Confirmation, Impurity Identification | Confirms expected chemical structure. | Provides detailed structural information and can identify unknown impurities. | Lower sensitivity compared to HPLC for trace impurities. |
| Quantitative NMR (qNMR) | Absolute Purity (wt%) | Highly accurate (±0.1%) | Primary method for determining absolute purity without a specific reference standard of the analyte. | Requires a certified internal standard and careful experimental setup. |
| Mass Spectrometry (MS) | Molecular Weight Verification | Confirms expected molecular ion. | High sensitivity and specificity for molecular weight determination. | Fragmentation can sometimes be complex to interpret. |
| Optical Rotation | Chiral Integrity | [α] Specific Rotation | A rapid and simple method to confirm the presence of the correct enantiomer. | Not quantitative for small amounts of enantiomeric impurity. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is used to separate and quantify impurities that are structurally different from this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient Elution: A typical gradient would be from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210-230 nm.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL.
-
Data Analysis: Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Chiral HPLC for Enantiomeric Purity
This method is crucial for determining the presence of the unwanted D-enantiomer.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Polysaccharide-based chiral stationary phase (CSP) (e.g., Chiralpak series).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Data Analysis: The enantiomeric excess (% ee) is calculated based on the peak areas of the L- and D-enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural confirmation and identification of impurities.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Analysis: Acquire the proton NMR spectrum. Key expected signals for this compound include those for the Boc group (singlet, ~1.45 ppm), the tert-butyl group (singlet, ~1.3 ppm), and the cysteine backbone protons.
-
¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. Expected signals include those for the carbonyl carbons (acid and Boc), the quaternary carbons of the protecting groups, and the carbons of the cysteine backbone.
-
Data Analysis: Compare the observed chemical shifts and coupling constants with known values for this compound to confirm the structure and identify any unexpected signals that may correspond to impurities.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound.
-
Instrumentation: Mass spectrometer with an Electrospray Ionization (ESI) source.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water) and introduce it into the mass spectrometer.
-
Analysis Mode: Positive or negative ion mode.
-
Data Analysis: Look for the molecular ion peak corresponding to the expected mass of this compound (C₁₂H₂₃NO₄S, Molecular Weight: 277.38). Common adducts such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻ should be considered. Fragmentation patterns can provide further structural confirmation.
Optical Rotation
This is a classical method to verify the chiral nature of the compound.
-
Instrumentation: Polarimeter.
-
Light Source: Sodium D-line (589 nm).
-
Sample Preparation: Accurately weigh the sample and dissolve it in a specified solvent (e.g., methanol) to a known concentration (e.g., c = 2).
-
Measurement: Measure the angle of rotation at a defined temperature (e.g., 20°C) using a 1 dm path length cell.
-
Data Analysis: Calculate the specific rotation [α] and compare it to the expected value for the pure L-enantiomer.
Logical Workflow for Purity Verification
A systematic workflow ensures all aspects of purity are thoroughly evaluated. The following diagram illustrates a recommended logical process for the analytical verification of this compound purity.
Caption: Workflow for the analytical purity verification of this compound.
Signaling Pathway of Analytical Data Integration
Caption: Integration of analytical data for a final purity assessment.
By employing a combination of these analytical methods and following a structured workflow, researchers and manufacturers can confidently verify the purity of this compound, ensuring the integrity and success of their downstream applications.
A Cost-Benefit Analysis of Boc-Cys(tBu)-OH in Large-Scale Peptide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cysteine-containing peptides is a critical component in the development of numerous therapeutic and research agents. The unique reactivity of the cysteine thiol group necessitates a robust protection strategy to prevent unwanted side reactions, such as oxidation and disulfide scrambling, thereby ensuring high purity and yield of the final product. In the landscape of solid-phase peptide synthesis (SPPS), particularly for large-scale production, the choice of the cysteine protecting group is a pivotal decision with significant implications for process efficiency, scalability, and overall cost-effectiveness.
This guide provides an objective comparison of Boc-Cys(tBu)-OH with other commonly employed cysteine derivatives, supported by available data and established experimental protocols. We will delve into a cost-benefit analysis that extends beyond the initial raw material cost to include factors such as reaction efficiency, potential for side reactions, and the complexity of deprotection steps, all of which are critical considerations for industrial-scale synthesis.
Performance Comparison of Cysteine Protecting Groups
The selection of an appropriate protecting group for cysteine is a multi-faceted decision that balances stability during synthesis with the ease and efficiency of its removal. The most common alternatives to the tert-butyl (tBu) group include the trityl (Trt) and acetamidomethyl (Acm) groups. Below is a summary of their key characteristics in the context of large-scale SPPS.
| Protecting Group | Key Advantages | Key Disadvantages | Typical Deprotection Conditions | Orthogonality in Boc-SPPS |
| tBu (tert-butyl) | High stability to TFA, minimizing premature deprotection.[1][2] | Requires strong acids like TFMSA or HF for cleavage, which can be harsh on the peptide.[1][3] | TFMSA/TFA/thioanisole; HF[1] | Partially orthogonal; stable to repetitive TFA treatment for Boc deprotection. |
| Trt (trityl) | Labile to standard TFA cleavage cocktails, simplifying the final deprotection step. Considered a cost-effective option for routine synthesis. | Prone to racemization, especially during prolonged activation. The bulky nature can sometimes hinder coupling efficiency. | TFA/TIS/H₂O | Not orthogonal; cleaved simultaneously with the peptide from the resin. |
| Acm (acetamidomethyl) | Stable to both TFA and HF, allowing for purification of the protected peptide before disulfide bond formation. Enables regioselective disulfide bond formation. | Removal often requires heavy metal reagents (e.g., mercury(II) acetate) or iodine, which can be toxic and require careful handling and disposal. | I₂/solvent; Hg(OAc)₂ followed by H₂S | Fully orthogonal; stable to final cleavage conditions. |
| StBu (tert-butylthio) | Stable to TFA, offering orthogonality. | Slower deprotection kinetics compared to other groups. | Reduction with thiols (e.g., DTT) or phosphines. | Fully orthogonal. |
Cost-Benefit Analysis for Large-Scale Synthesis
While the initial procurement cost of the protected amino acid is a significant factor, a comprehensive cost-benefit analysis must consider the entire manufacturing process.
| Factor | This compound | Boc-Cys(Trt)-OH | Boc-Cys(Acm)-OH |
| Raw Material Cost | Moderate to High | Low to Moderate | Moderate |
| Process Simplicity | Deprotection requires an additional, harsh step. | Simplified final deprotection, often concurrent with cleavage. | Requires a separate, dedicated deprotection and oxidation step. |
| Yield & Purity | Generally high due to the stability of the protecting group, minimizing side reactions during synthesis. | Can be compromised by racemization and premature deprotection, potentially lowering the final yield of the desired product. | High purity of the protected peptide is achievable. The final yield depends on the efficiency of the deprotection and cyclization steps. |
| Waste Management | Use of strong, corrosive acids for deprotection requires specialized handling and disposal. | Standard TFA waste. | Use of iodine or heavy metals necessitates specific and potentially costly waste treatment protocols. |
| Versatility | Suitable for both Boc and Fmoc strategies. | Primarily used in Fmoc-SPPS due to the lability of the Trt group to TFA used in Boc deprotection. | Excellent for complex peptides requiring regioselective disulfide bond formation. |
-
This compound is a strong candidate for large-scale synthesis when the final peptide is robust and can withstand the harsh deprotection conditions, and when minimizing side reactions during chain assembly is a primary concern. The higher initial cost and more complex deprotection are offset by the potential for higher purity and yield of the crude product, which can significantly reduce downstream purification costs.
-
Boc-Cys(Trt)-OH , while cost-effective in terms of the raw material, carries a higher risk of impurities due to racemization. In a large-scale setting, this can lead to complex and costly purification challenges, potentially negating the initial cost savings.
-
Boc-Cys(Acm)-OH is the preferred choice for complex peptides with multiple disulfide bonds where regioselectivity is crucial. The orthogonality it offers is invaluable in these cases, though the additional deprotection/oxidation steps and associated waste management add to the process complexity and cost.
Experimental Protocols
General Boc-SPPS Coupling Protocol
This protocol outlines a standard coupling cycle in Boc-based solid-phase peptide synthesis.
-
Resin Swelling: Swell the appropriate resin (e.g., MBHA resin for peptide amides) in dichloromethane (DCM).
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 5-30 minutes.
-
Washing: Wash the resin thoroughly with DCM and isopropanol.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a 5-10% solution of diisopropylethylamine (DIEA) in DCM.
-
Coupling:
-
Pre-activate the Boc-protected amino acid (3-4 equivalents) with a coupling agent such as HBTU/HOBt or DIC/HOBt in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-4 hours.
-
Monitor the coupling reaction using a qualitative test such as the ninhydrin test.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat the deprotection, neutralization, and coupling steps for each amino acid in the sequence.
Deprotection Protocols for Cysteine Protecting Groups
1. Deprotection of Cys(tBu)
-
Method: Treat the peptide-resin with a mixture of trifluoromethanesulfonic acid (TFMSA), TFA, and a scavenger such as thioanisole.
-
Caution: This is a very strong acid mixture and requires appropriate safety precautions and specialized equipment.
2. Deprotection of Cys(Trt)
-
Method: The Trt group is typically removed simultaneously with the cleavage of the peptide from the resin using a standard TFA cleavage cocktail containing scavengers like triisopropylsilane (TIS) and water (e.g., TFA/TIS/H₂O 95:2.5:2.5).
3. On-Resin Deprotection and Cyclization of Cys(Acm)
-
Method:
-
Suspend the linear peptide-resin in DMF.
-
Treat the resin with a solution of iodine (I₂) in DMF/H₂O (4:1 v/v) until a persistent yellow color is observed (typically 40-60 minutes).
-
Wash the resin with DMF, followed by a solution of ascorbic acid in DMF to quench excess iodine, and then with DMF and DCM.
-
Visualizing the Workflow
Logical Decision Pathway for Cysteine Protecting Group Selection
Caption: Decision pathway for selecting a cysteine protecting group.
Generalized SPPS Workflow for a Cysteine-Containing Peptide
Caption: Generalized workflow for SPPS of a cysteine-containing peptide.
References
A Head-to-Head Comparison of S-tBu and S-StBu Cysteine Protecting Groups
In the landscape of peptide synthesis and the development of complex therapeutic molecules, the strategic use of protecting groups is paramount. For cysteine residues, the choice of thiol protection can significantly influence the success of a synthetic route, particularly when constructing molecules with multiple disulfide bonds. This guide provides a detailed, data-driven comparison of two commonly employed cysteine protecting groups: the S-tert-butyl (S-tBu) thioether and the S-tert-butylthio (S-StBu) disulfide. This analysis is intended to equip researchers, scientists, and drug development professionals with the objective data needed to make informed decisions for their specific applications.
Comparative Overview of S-tBu and S-StBu Protecting Groups
The S-tBu and S-StBu protecting groups, while both containing a tert-butyl moiety, belong to different chemical classes and exhibit distinct stabilities and deprotection mechanisms. The S-tBu group is a thioether, known for its high stability and removal under harsh acidic conditions or with heavy metal reagents. In contrast, the S-StBu group is a disulfide, which is stable to acidic conditions but readily cleaved by reducing agents. This orthogonality is a key consideration in complex synthetic strategies.[1]
| Feature | S-tert-butyl (S-tBu) | S-tert-butylthio (S-StBu) |
| Chemical Nature | Thioether | Disulfide |
| Stability to Acid | Stable to trifluoroacetic acid (TFA)[2][3] | Stable to TFA[4] |
| Stability to Base | Stable | Stable to basic conditions for Fmoc deprotection[5] |
| Orthogonality | Orthogonal to reductively cleaved groups. | Orthogonal to acid-labile groups. |
| Cleavage Conditions | Strong acids (e.g., HF, TFMSA), heavy metal salts (e.g., Hg(OAc)₂). | Reducing agents (e.g., dithiothreitol (DTT), tri(2-carboxyethyl)phosphine (TCEP)). |
| Common Applications | Synthesis of peptides where a highly stable thiol protection is required. | Orthogonal synthesis of peptides with multiple disulfide bonds. |
Deprotection Conditions and Performance
The efficiency and mildness of the deprotection step are critical factors in the selection of a protecting group. The following table summarizes common deprotection conditions and reported performance data for S-tBu and S-StBu.
| Protecting Group | Reagents and Conditions | Reaction Time | Reported Yield | Notes |
| S-tBu | Mercury(II) acetate (10 eq.) in ice-cold TFA, followed by β-mercaptoethanol. | 3 hours for mercury treatment, 5 hours for thiol treatment. | Not specified. | Requires the use of toxic heavy metals. |
| S-tBu | 1M Trimethylsilyl bromide-thioanisole/TFA with 1,2-ethanedithiol. | 30-60 minutes. | Efficient cleavage. | A hard acid deprotection method. |
| S-tBu | Trifluoromethanesulfonic acid (TFMSA) in TFA with thioanisole and ethanedithiol. | 30-60 minutes. | Not specified. | A standard procedure for Boc chemistry. |
| S-StBu | 5% DTT in DMF, pH adjusted to slightly basic with N-methylmorpholine (NMM). | Variable, can be sluggish depending on the peptide sequence. | Near quantitative. | A common and mild reductive cleavage. |
| S-StBu | Tributylphosphine or β-mercaptoethanol. | Can be difficult and require elevated temperatures. | Sequence dependent. | Deprotection can be challenging for certain peptide sequences. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of protecting group strategies.
Protocol 1: S-tert-butyl (S-tBu) Deprotection using Mercury(II) Acetate
This protocol is effective for the removal of the S-tBu group but requires caution due to the toxicity of mercury salts.
-
Dissolution: Dissolve the S-tBu-protected peptide in ice-cold trifluoroacetic acid (TFA) at a concentration of 5-10 mg/mL.
-
Mercury Treatment: Add mercury(II) acetate (10 equivalents per S-tBu group) to the solution.
-
Reaction: Stir the mixture at room temperature for 3 hours under a nitrogen atmosphere.
-
Solvent Removal: Remove the TFA by evaporation under reduced pressure.
-
Redissolution: Redissolve the residue in 10% aqueous acetic acid.
-
Thiol Treatment: Add β-mercaptoethanol (20 equivalents per S-tBu group) and let the mixture stand for 5 hours.
-
Purification: Remove the precipitate by centrifugation and purify the supernatant containing the deprotected peptide by HPLC.
Protocol 2: S-tert-butylthio (S-StBu) On-Resin Deprotection
This protocol describes the removal of the S-StBu group while the peptide is still attached to the solid support, which is useful for on-resin disulfide bond formation.
-
Resin Swelling: Swell the peptidyl-resin containing the S-StBu-protected cysteine in N,N-dimethylformamide (DMF).
-
Deprotection Solution Preparation: Prepare a solution of 5% dithiothreitol (DTT) in DMF. Adjust the pH to be slightly basic using N-methylmorpholine (NMM).
-
Deprotection Reaction: Add the deprotection solution to the swollen resin and agitate at room temperature. The reaction time can vary depending on the peptide sequence, so it is advisable to monitor the progress.
-
Washing: Once the deprotection is complete, thoroughly wash the resin with DMF to remove excess reagents and the cleaved protecting group.
Visualizing Orthogonal Synthesis Strategies
The following diagrams illustrate the application of S-StBu in an orthogonal synthesis strategy for a peptide with two disulfide bonds and the cleavage mechanisms of both S-tBu and S-StBu.
Conclusion
The choice between S-tBu and S-StBu protecting groups is fundamentally guided by the desired synthetic strategy. S-tBu offers exceptional stability, making it suitable for syntheses where the thiol group must remain protected through numerous steps, but its removal requires harsh conditions that may not be compatible with sensitive substrates. Conversely, S-StBu provides a valuable tool for orthogonal synthesis, particularly for the regioselective formation of multiple disulfide bonds, due to its stability in acidic conditions and lability to mild reducing agents. However, researchers should be aware that the deprotection of S-StBu can be sequence-dependent and occasionally sluggish. By carefully considering the comparative data and protocols presented, researchers can better navigate the complexities of peptide synthesis and select the optimal protecting group strategy for their drug discovery and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Selecting the Right Cysteine Protecting Group for Complex Peptide Synthesis: A Comparative Guide
The synthesis of complex peptides, particularly those containing multiple cysteine residues, is a cornerstone of modern drug discovery and chemical biology. The unique reactivity of the cysteine thiol group necessitates the use of protecting groups during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions and to enable the precise formation of disulfide bonds.[1] The strategic choice of a cysteine protecting group is critical and can significantly impact the efficiency of the synthesis, the purity of the final product, and the feasibility of constructing specific disulfide bridges.[2]
This guide provides an objective comparison of commonly used cysteine protecting groups in the context of Fmoc-based SPPS, with a focus on their performance, stability, and cleavage conditions. Experimental data is summarized in comparative tables, and detailed protocols for key synthetic steps are provided to aid researchers in making informed decisions for their specific applications.
Key Performance Metrics in Cysteine Protection
The efficacy of a cysteine protecting group is evaluated based on several key metrics:
-
Stability : The protecting group must be stable during the repeated cycles of Nα-Fmoc deprotection (typically with piperidine) and amino acid coupling.[1]
-
Orthogonality : For the synthesis of peptides with multiple disulfide bonds, the ability to selectively remove one protecting group in the presence of others is crucial.[3][4]
-
Cleavage Efficiency : The group must be removable under conditions that are mild enough to not degrade the peptide, with high cleavage yields.
-
Minimization of Side Reactions : Cysteine is prone to several side reactions, including racemization, base-catalyzed β-elimination, and S-alkylation during final cleavage. An ideal protecting group minimizes these undesired reactions.
Comparative Analysis of Common Cysteine Protecting Groups
The selection of a protecting group is fundamentally linked to the overall synthetic strategy. The most commonly employed groups include the acid-labile Trityl (Trt) group for routine synthesis, and orthogonal groups like Acetamidomethyl (Acm) and 4-Methoxytrityl (Mmt) for more complex peptides requiring regioselective disulfide bond formation.
Data Presentation:
Table 1: General Properties and Stability of Common Cysteine Protecting Groups
| Protecting Group | Abbreviation | Key Characteristics | Primary Application | Orthogonal? |
| Trityl | Trt | Acid-labile; removed during standard TFA cleavage. | Routine synthesis of peptides with free thiols or a single disulfide bond. | No |
| Acetamidomethyl | Acm | Stable to TFA; requires specific cleavage conditions (e.g., iodine, silver salts). | Orthogonal protection for multiple disulfide bond formation; allows for purification of the protected peptide. | Yes |
| tert-Butyl | tBu | Stable to TFA; removal requires heavy metal ions or reducing agents. | Orthogonal protection, particularly for peptides with multiple disulfide bridges. | Yes |
| 4-Methoxytrityl | Mmt | More acid-labile than Trt; removed with dilute TFA (1-2%). | On-resin selective deprotection for disulfide bond formation or side-chain modification. | Yes |
| Diphenylmethyl | Dpm | Requires higher concentrations of TFA for removal compared to Trt. A valuable alternative to Trt. | Alternative to Trt for standard synthesis. | No |
| S-tert-butylthio | StBu | Stable to TFA; removed by reducing agents like thiols or phosphines. | Orthogonal disulfide bond formation. | Yes |
| Tetrahydropyranyl | Thp | Acid-labile; reported to reduce side reactions compared to Trt. | An alternative to Trt with potentially fewer side reactions. | No |
Table 2: Cleavage Conditions and Reported Yields
| Protecting Group | Cleavage Reagent/Method | Reported Cleavage Yield (%) | Notes |
| Trityl (Trt) | 95% TFA with scavengers (e.g., TIS, H₂O, EDT) | >95 | Efficiently removed during final cleavage from the resin. Scavengers are crucial to prevent re-attachment and side reactions. |
| Acetamidomethyl (Acm) | Iodine (I₂) | 67% to nearly quantitative | Yield can be sequence-dependent. Allows for oxidative cyclization to form a disulfide bond. |
| tert-Butyl (tBu) | Mercury(II) Acetate followed by H₂S | Variable | Use of toxic heavy metals is a significant drawback. |
| 4-Methoxytrityl (Mmt) | 1-2% TFA in DCM with scavengers (e.g., TIS) | High | Allows for selective deprotection on the solid support. |
| S-tert-butylthio (StBu) | Reducing agents (e.g., DTT, TCEP) | High | Cleavage is performed under reducing conditions. |
| Tetrahydropyranyl (Thp) | Standard TFA cleavage cocktail | High | Cleaved simultaneously with other acid-labile groups and the resin. |
Table 3: Overview of Potential Side Reactions
| Protecting Group | Racemization | β-Elimination | S-alkylation during Cleavage | Other Considerations |
| Trityl (Trt) | Can be significant, especially with bulky adjacent residues. | Minimized by steric bulk, but can still occur. | Prone to S-alkylation from resin-derived carbocations without sufficient scavengers. | Most cost-effective for routine synthesis. |
| Acetamidomethyl (Acm) | Generally lower than Trt. | More prone to β-elimination than Trt. | Not applicable as it's stable to TFA. | Cleavage conditions can sometimes lead to side reactions. |
| tert-Butyl (tBu) | Low. | Low. | Not applicable as it's stable to TFA. | The toxicity of cleavage reagents is a major concern. |
| 4-Methoxytrityl (Mmt) | Similar to Trt. | Similar to Trt. | Can occur if not properly scavenged during deprotection or final cleavage. | Highly acid-labile nature requires careful handling. |
| Tetrahydropyranyl (Thp) | Reported to have low racemization. | Reported to have low β-elimination. | Susceptible, similar to other acid-labile groups. | A promising alternative to Trt. |
Mandatory Visualizations
Caption: Orthogonal strategy for forming two disulfide bonds.
Caption: General workflow for Fmoc-based SPPS.
Caption: Key side reactions involving cysteine during SPPS.
Experimental Protocols
The following are representative protocols for key experimental procedures in the synthesis of cysteine-containing peptides.
Protocol 1: General Fmoc-SPPS Workflow
-
Resin Swelling : Swell the appropriate resin (e.g., Rink Amide) in dimethylformamide (DMF) for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection : Remove the Fmoc group by treating the resin with a 20% solution of piperidine in DMF. This is typically done twice for 10 minutes each.
-
Washing : Thoroughly wash the resin with DMF to remove excess piperidine and by-products.
-
Amino Acid Coupling : Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU/HOBt or DIC/Oxyma) in DMF. Pre-activate for 1-2 minutes before adding to the resin. Allow the coupling reaction to proceed for 30-60 minutes. Monitor completion with a Kaiser test.
-
Washing : Wash the resin with DMF to remove excess reagents.
-
Repeat Cycles : Repeat steps 2-5 for each amino acid in the peptide sequence.
Protocol 2: On-Resin Deprotection of Mmt Group
-
Washing : After synthesis, wash the peptidyl-resin with DCM.
-
Deprotection : Treat the resin with a solution of 1-2% Trifluoroacetic acid (TFA) in dichloromethane (DCM), often containing 2.5-5% Triisopropylsilane (TIS) as a scavenger. The appearance of a yellow color indicates the release of the Mmt cation.
-
Reaction Time : Gently agitate the resin for 2-5 minutes, repeating the treatment until the yellow color is no longer observed.
-
Washing : Wash the resin thoroughly with DCM, followed by DMF, to neutralize and remove residual acid.
Protocol 3: Cleavage and Deprotection of Acm Group with Iodine (for Disulfide Formation)
-
Peptide Dissolution : After cleavage from the resin and purification, dissolve the Acm-protected peptide in a suitable solvent, such as aqueous acetic acid or methanol.
-
Iodine Treatment : Add a solution of iodine (I₂) (typically 10-fold excess) to the peptide solution and stir.
-
Reaction Time : Monitor the reaction by HPLC. The reaction is typically complete within 1-2 hours.
-
Quenching : Quench the excess iodine with a solution of ascorbic acid or aqueous sodium thiosulfate until the yellow color disappears.
-
Purification : Purify the cyclized peptide by HPLC.
Protocol 4: Global Deprotection and Cleavage from Resin (for Trt, etc.)
-
Resin Preparation : After the final Fmoc deprotection, wash the peptidyl-resin with DMF, followed by DCM, and dry it under vacuum.
-
Cleavage Cocktail : Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail for acid-labile groups is 95% TFA, 2.5% water, and 2.5% TIS. For peptides containing Trp, 1,2-ethanedithiol (EDT) may be added to prevent side reactions.
-
Cleavage Reaction : Add the cleavage cocktail to the dried resin and gently agitate at room temperature for 2-3 hours.
-
Peptide Precipitation : Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Peptide Collection : Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether to remove scavengers and organic by-products. Dry the crude peptide under vacuum.
Conclusion
The choice of a cysteine protecting group is a critical decision that profoundly influences the outcome of complex peptide synthesis. For routine syntheses of peptides requiring a free thiol or a single disulfide bond, the cost-effective Trityl (Trt) group is often sufficient. However, careful control of coupling conditions and the use of scavengers during cleavage are necessary to minimize side reactions.
For more ambitious targets, such as peptides with multiple, regioselectively-formed disulfide bonds, an orthogonal protection strategy is indispensable. Groups like Acm, Mmt, and StBu provide the necessary orthogonality, allowing for the sequential deprotection and disulfide bond formation. A thorough understanding of the stability and cleavage conditions of each protecting group is paramount to designing a successful synthetic route. This guide provides the foundational data and protocols to assist researchers in navigating these choices and achieving their synthetic goals.
References
Safety Operating Guide
Proper Disposal of Boc-Cys(tBu)-OH: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of N-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine
This guide provides essential procedural information for the safe and compliant disposal of Boc-Cys(tBu)-OH, a common protected amino acid derivative used in peptide synthesis. Adherence to these protocols is critical for ensuring personnel safety, minimizing environmental impact, and maintaining regulatory compliance within research and drug development settings. While this compound itself is not always classified as a hazardous substance, the solvents and reagents used alongside it in synthetic processes necessitate that its waste be handled with care.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to employ appropriate personal protective equipment (PPE) and adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat. If there is a risk of generating dust from the solid compound, a NIOSH-approved N95 dust mask is recommended.
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling solutions or generating dust.
Quantitative Data Summary
The following table summarizes key quantitative and safety-related data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₃NO₄S | [1] |
| Molecular Weight | 277.4 g/mol | [1] |
| Appearance | White to off-white powder or solid | |
| Storage Class Code | 11 - Combustible Solids | [2] |
| Solubility | Soluble in organic solvents (e.g., DMF, DCM) |
Step-by-Step Disposal Procedures
The proper disposal of this compound and its associated waste streams is a critical aspect of laboratory safety and environmental stewardship. The following procedures outline the recommended steps for managing both solid waste and contaminated liquid waste.
Disposal of Unused or Expired Solid this compound
-
Segregation: Do not mix solid this compound with other chemical waste.
-
Packaging: Place the solid waste in a clearly labeled, sealed container. The label should prominently display the chemical name ("this compound"), the quantity, and the date of disposal.
-
Collection: Dispose of the container through your institution's official hazardous waste management program. Consult your institution's environmental health and safety (EHS) officer for specific collection schedules and procedures.
Disposal of Liquid Waste and Contaminated Materials
Waste generated during synthetic procedures, such as solid-phase peptide synthesis (SPPS), must be treated as hazardous due to the presence of solvents and other reagents.
-
Waste Collection:
-
Liquid Waste: Collect all liquid waste, including reaction mixtures, wash solvents (e.g., dichloromethane (DCM), dimethylformamide (DMF)), and deprotection solutions (e.g., containing trifluoroacetic acid (TFA)), in a designated, properly labeled hazardous waste container. The container must be compatible with the chemical constituents.
-
Contaminated Solids: Any materials that have come into contact with this compound, such as weighing paper, gloves, or pipette tips, should be collected in a separate, sealed container. This container should be labeled as "Solid Chemical Waste" and specify the contaminants.
-
-
Labeling: The liquid waste container label should clearly state "Hazardous Waste" and list all chemical constituents (e.g., "this compound, DMF, TFA").
-
Storage: Store the sealed and labeled waste containers in a designated, secondary containment area away from incompatible materials. The storage area should be clearly marked as a chemical waste accumulation point.
-
Final Disposal: Arrange for the disposal of all waste containers through a licensed and reputable chemical waste disposal vendor. Under no circumstances should this compound or its solutions be disposed of in the general trash or poured down the drain.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and its associated waste streams.
Caption: Workflow for the proper disposal of solid and liquid waste containing this compound.
References
Essential Safety and Logistics for Handling Boc-Cys(tBu)-OH
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Boc-Cys(tBu)-OH, a key building block in peptide synthesis. Adherence to these procedural steps will minimize risks and streamline your research workflow.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against potential exposure to chemical hazards. While a comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, information from suppliers and related compounds suggests it should be handled with care, particularly in its powdered form. The following table summarizes the recommended PPE for various handling scenarios.
| Scenario | Required PPE | Rationale |
| Handling Solid (Powder) | Safety goggles, disposable nitrile gloves, lab coat, N95 dust mask. | Protects against eye contact, skin contact, and inhalation of fine particles. |
| Weighing and Preparing Solutions | Safety goggles, disposable nitrile gloves, lab coat, in a ventilated fume hood. | Minimizes inhalation of dust and vapors. The fume hood provides an additional layer of protection. |
| Solid-Phase Peptide Synthesis (SPPS) | Safety goggles, disposable nitrile gloves, lab coat, long pants, and closed-toe shoes. | Standard laboratory practice to protect against splashes of solvents and reagents. |
| Handling Cleavage Cocktails (e.g., TFA) | Chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber), lab coat. | Protects against corrosive and volatile acids used in the deprotection step. |
| Spill Cleanup | Chemical splash goggles, disposable nitrile gloves, lab coat, N95 dust mask. | Protects against exposure during the collection and disposal of spilled material. |
Operational Plan: From Receipt to Reaction
A systematic approach to handling this compound ensures both safety and the integrity of the compound.
-
Receiving and Storage : Upon receipt, inspect the container for any damage. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, consult the supplier's recommendations, which may include refrigeration or freezing.
-
Preparation for Use :
-
Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture, which could degrade the compound.
-
All handling of the solid, including weighing, should be conducted in a well-ventilated fume hood to avoid inhalation of dust.
-
-
In Solution :
-
When dissolving this compound, add the solid to the solvent slowly while stirring to prevent splashing.
-
Ensure that all equipment used is clean and dry to avoid contamination.
-
Disposal Plan: Managing Waste Streams
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
-
Solid Waste : Unused or expired this compound should be collected in a labeled hazardous waste container. Do not dispose of it in the regular trash.
-
Liquid Waste :
-
Solutions containing this compound and other reagents from peptide synthesis should be collected in a designated hazardous waste container.
-
Waste streams containing strong acids, such as trifluoroacetic acid (TFA) from the cleavage step, must be collected in a separate, acid-resistant container.
-
-
Contaminated Materials : Disposable PPE, weighing papers, and any other materials that have come into contact with this compound should be placed in a sealed bag and disposed of as hazardous waste.
-
Consult Local Regulations : Always follow your institution's and local environmental regulations for chemical waste disposal. Never pour chemical waste down the drain.
Visualizing the Workflow
The following diagrams illustrate the key procedural workflows for handling this compound safely and effectively.
Caption: Workflow for Handling this compound.
Caption: Key Safety Components for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
